molecular formula C6H11Cl4O4P B12413521 Bis(1,3-dichloro-2-propyl) Phosphate-d10

Bis(1,3-dichloro-2-propyl) Phosphate-d10

货号: B12413521
分子量: 330.0 g/mol
InChI 键: NNKRUBFJSSBFSS-MBXGXEIXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bis(1,3-dichloro-2-propyl) Phosphate-d10 is a useful research compound. Its molecular formula is C6H11Cl4O4P and its molecular weight is 330.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C6H11Cl4O4P

分子量

330.0 g/mol

IUPAC 名称

bis(1,3-dichloro-1,1,2,3,3-pentadeuteriopropan-2-yl) hydrogen phosphate

InChI

InChI=1S/C6H11Cl4O4P/c7-1-5(2-8)13-15(11,12)14-6(3-9)4-10/h5-6H,1-4H2,(H,11,12)/i1D2,2D2,3D2,4D2,5D,6D

InChI 键

NNKRUBFJSSBFSS-MBXGXEIXSA-N

手性 SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OP(=O)(O)OC([2H])(C([2H])([2H])Cl)C([2H])([2H])Cl)Cl

规范 SMILES

C(C(CCl)OP(=O)(O)OC(CCl)CCl)Cl

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to d10-BDCPP: Chemical Structure, Properties, and Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Bis(1,3-dichloro-2-propyl) Phosphate-d10 (d10-BDCPP) is the deuterated analog of bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCPP). BDCPP is the primary and specific urinary metabolite of the high-production-volume organophosphate flame retardant, Tris(1,3-dichloro-2-propyl) phosphate (TDCPP).[1][2] Due to concerns over the potential carcinogenicity and endocrine-disrupting effects of TDCPP, accurate measurement of human exposure is critical.[3][4] d10-BDCPP serves as an essential analytical tool, functioning as a stable isotope-labeled internal standard for the precise quantification of BDCPP in biological matrices, most commonly urine, via liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6] Its chemical behavior is nearly identical to the native BDCPP, ensuring reliable correction for matrix effects and variations during sample preparation and analysis.[1] This guide provides a comprehensive overview of d10-BDCPP's chemical structure, properties, and its application in experimental protocols for human biomonitoring.

Chemical Structure and Physicochemical Properties

d10-BDCPP is structurally identical to BDCPP, with the exception that ten hydrogen atoms have been replaced by deuterium (B1214612) atoms. This isotopic labeling provides a distinct mass-to-charge ratio (m/z) for mass spectrometric detection without significantly altering its chemical properties.

Caption: Chemical structure of this compound (d10-BDCPP).

Data Presentation: Physicochemical Properties

The following table summarizes the key chemical and physical properties of d10-BDCPP.

PropertyValueReference(s)
CAS Number 1477495-19-4[1][7]
Molecular Formula C₆D₁₀HCl₄O₄P[1][7]
Molecular Weight ~330.0 g/mol (e.g., 329.985, 329.996)[1]
Exact Mass 327.9777[1]
IUPAC Name bis(1,3-dichloro-1,1,2,3,3-pentadeuteriopropan-2-yl) hydrogen phosphate[1]
Synonyms Deuterated BDCPP[8]
Physical Appearance Off-white to pale yellow gel to waxy solid[1]
Storage Temperature -20°C[1]
Stability Moisture sensitive[1]
Commercial Purity >95% (by HPLC)[1]
Primary Application Internal standard for BDCPP quantification[3][5][9]

Core Application and Logical Workflow

The primary role of d10-BDCPP is to ensure accuracy in human biomonitoring studies assessing exposure to the parent flame retardant, TDCPP. The logical workflow from environmental exposure to analytical measurement is depicted below.

A Human Exposure to TDCPP (e.g., dust inhalation, dermal contact) B Metabolism in the Body A->B C Formation of BDCPP (Primary Metabolite) B->C D Excretion in Urine C->D E Urine Sample Collection & Analysis (using d10-BDCPP Internal Standard) D->E F Accurate Quantification of BDCPP (Biomarker of Exposure) E->F

Caption: Logical workflow from TDCPP exposure to biomonitoring using d10-BDCPP.

Experimental Protocols

d10-BDCPP is integral to methods for quantifying BDCPP in urine. The following protocol is a synthesized example based on published methodologies.[4][8][10]

Key Experiment: Quantification of BDCPP in Human Urine by LC-MS/MS

Objective: To accurately measure the concentration of the TDCPP metabolite, BDCPP, in human urine samples.

Methodology Workflow:

cluster_prep Sample Preparation cluster_extraction Analyte Isolation cluster_analysis Analysis A 1. Thaw & Vortex Urine Sample B 2. Spike with d10-BDCPP (Internal Standard) A->B C 3. Dilute & Adjust pH (e.g., to pH 6.5) B->C D 4. Solid Phase Extraction (SPE) (e.g., Mixed-Mode Anion Exchange) C->D E 5. Wash SPE Cartridge (Remove Interferences) D->E F 6. Elute Analytes (BDCPP & d10-BDCPP) E->F G 7. Evaporate to Dryness F->G H 8. Reconstitute in Mobile Phase G->H I 9. LC-MS/MS Analysis (APCI, Negative Mode, MRM) H->I

Caption: Experimental workflow for BDCPP quantification in urine using d10-BDCPP.

Detailed Methodological Steps:
  • Sample Preparation:

    • Urine samples are thawed and vortexed for homogenization.

    • An aliquot of urine is spiked with a known concentration of d10-BDCPP solution.[10]

    • The sample is diluted (e.g., 1:1 v/v) with HPLC-grade water and the pH is adjusted to ~6.5.[10]

  • Solid Phase Extraction (SPE):

    • A mixed-mode anion exchange SPE cartridge (e.g., Strata X-AW) is conditioned sequentially with methanol (B129727) and water.[10]

    • The prepared urine sample is loaded onto the cartridge.

    • The cartridge is washed with water to remove hydrophilic interferences.[10]

    • The cartridge is dried thoroughly under vacuum.[10]

  • Elution and Concentration:

    • The target analytes (BDCPP and d10-BDCPP) are eluted from the cartridge using a solvent such as acetonitrile (B52724) containing 5% pyrrolidine.[10]

    • The eluate is concentrated to dryness under a gentle stream of nitrogen.[10]

    • The dried extract is reconstituted in a small volume of an appropriate solvent mixture (e.g., 4:1 water:methanol) and filtered.[10]

  • LC-MS/MS Analysis:

    • Chromatography: Separation is typically performed on a C18 column (e.g., Kinetex XBC18) using a gradient of water and methanol.[8]

    • Ionization: Atmospheric pressure chemical ionization (APCI) operating in negative ionization mode is commonly used.[6][8]

    • Detection: The analytes are detected using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of native BDCPP to the peak area of d10-BDCPP is used for quantification against a calibration curve.

Data Presentation: Key Analytical Parameters

The use of d10-BDCPP enables robust and sensitive method performance.

ParameterTypical ValueReference(s)
d10-BDCPP Recovery 72% - 90%[3][8][9]
Method Detection Limit (MDL) for BDCPP 8 - 33 pg/mL in urine[6][9]
Linear Range (BDCPP) ~194 – 194,000 pg/mL[8]
Repeatability (RSD for BDCPP) 4% - 23%[8]

Metabolism and Toxicological Context

While d10-BDCPP itself is an analytical tool, understanding the metabolic pathway of its parent compound, TDCPP, is essential for interpreting biomonitoring data.

TDCPP TDCPP (Flame Retardant) Metabolism Phase I Metabolism (e.g., via Cytochrome P450) TDCPP->Metabolism NR Nuclear Receptors (e.g., PXR, FXR, CAR) TDCPP->NR Activation at high conc. BDCPP BDCPP (Urinary Metabolite) Metabolism->BDCPP Effects Potential Downstream Effects (e.g., Metabolic Disruption) NR->Effects

Caption: Metabolic fate of TDCPP and potential mechanism of biological action.

TDCPP undergoes metabolic transformation in the body, primarily resulting in the formation of BDCPP, which is then excreted.[2] This makes BDCPP a reliable and specific biomarker for assessing TDCPP exposure.[2] Independent of this metabolic pathway, studies have shown that the parent compound TDCPP can activate several nuclear receptors, including the Pregnane X Receptor (PXR) and Farnesoid X Receptor (FXR), at micromolar concentrations.[4] This interaction represents a potential mechanism through which TDCPP exposure may lead to metabolic disruption and other adverse health effects.[4]

Conclusion

d10-BDCPP is a critical reagent for researchers in environmental health, toxicology, and epidemiology. Its use as an internal standard enables the reliable and precise quantification of the TDCPP metabolite BDCPP, providing invaluable data for assessing human exposure to a widely used flame retardant. The detailed experimental protocols and established analytical performance underscore its importance in advancing our understanding of the potential health risks associated with organophosphate flame retardants.

References

An In-depth Technical Guide on Bis(1,3-dichloro-2-propyl) Phosphate-d10 (CAS: 1477495-19-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Bis(1,3-dichloro-2-propyl) Phosphate-d10 (BDCPP-d10), a deuterated internal standard crucial for the accurate quantification of its non-deuterated analogue, Bis(1,3-dichloro-2-propyl) Phosphate (B84403) (BDCPP). BDCPP is the primary metabolite of the widely used organophosphate flame retardant, Tris(1,3-dichloro-2-propyl) phosphate (TDCPP). This document details the physicochemical properties of BDCPP-d10, its application in analytical methodologies, and a thorough experimental protocol for the analysis of BDCPP in human urine. Furthermore, this guide explores the toxicological profile of the parent compound, TDCPP, including its metabolic pathways, mechanisms of carcinogenicity, and metabolic disruption, visualized through detailed signaling pathway diagrams.

Introduction

This compound (CAS: 1477495-19-4) is the deuterium-labeled form of Bis(1,3-dichloro-2-propyl) Phosphate (BDCPP). Its primary and critical application is as an internal standard in isotope dilution mass spectrometry for the precise measurement of BDCPP in various biological and environmental matrices.[1][2] The non-deuterated compound, BDCPP, is the main urinary metabolite of Tris(1,3-dichloro-2-propyl) phosphate (TDCPP), a high-production-volume flame retardant.[3][4][5] Due to the widespread use of TDCPP in consumer products such as furniture, electronics, and textiles, there is significant interest in monitoring human exposure to this potential carcinogen and endocrine disruptor.[3] Accurate quantification of the metabolite BDCPP in urine serves as a reliable biomarker for assessing this exposure.[6]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. The strategic replacement of ten hydrogen atoms with deuterium (B1214612) allows for its differentiation from the native BDCPP in mass spectrometric analysis while maintaining nearly identical chemical and physical behavior during sample preparation and chromatographic separation.[7]

PropertyValueReference
CAS Number 1477495-19-4[7]
Molecular Formula C₆HD₁₀Cl₄O₄P[8]
Molecular Weight 330.00 g/mol [2]
IUPAC Name bis(1,3-dichloro-1,1,2,3,3-pentadeuteriopropan-2-yl) hydrogen phosphate[7]
Synonyms BDCIPP-d10, BDCPP-d10
Physical Appearance Off-white to pale yellow gel or waxy solid[7]
Storage Temperature -20°C[7]
Purity Typically >95%[7]

Synthesis of this compound

A specific, detailed synthesis protocol for this compound is not publicly available and is likely considered proprietary by commercial suppliers. However, the general approach for synthesizing deuterated organophosphorus compounds involves several key steps.

A plausible synthetic route would start with a deuterated precursor. For BDCPP-d10, this would likely involve the use of deuterated epichlorohydrin (B41342) or a related deuterated propanol (B110389) derivative. The synthesis of the parent compound, TDCPP, is achieved through the reaction of epichlorohydrin with phosphorus oxychloride. A similar reaction could be employed with the deuterated starting material.

Alternatively, a hydrogen-deuterium exchange reaction on the non-deuterated BDCPP or a suitable precursor could be performed. This can be achieved under various conditions, for instance, using a catalyst in the presence of a deuterium source like deuterium oxide (D₂O).

dot

Synthesis_Overview General Synthesis Overview for Deuterated Organophosphates cluster_start Starting Materials cluster_reaction Reaction cluster_product Final Product Deuterated Precursor Deuterated Precursor Phosphorylation Phosphorylation Deuterated Precursor->Phosphorylation Non-deuterated Compound Non-deuterated Compound H/D Exchange H/D Exchange Non-deuterated Compound->H/D Exchange BDCPP-d10 BDCPP-d10 Phosphorylation->BDCPP-d10 H/D Exchange->BDCPP-d10

Caption: General synthetic approaches for BDCPP-d10.

Experimental Protocol: Quantification of BDCPP in Human Urine

The following protocol is a detailed methodology for the quantification of Bis(1,3-dichloro-2-propyl) Phosphate (BDCPP) in human urine samples using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), with this compound as an internal standard.

Materials and Reagents
  • Bis(1,3-dichloro-2-propyl) Phosphate (BDCPP) analytical standard

  • This compound (BDCPP-d10) internal standard

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium (B1175870) hydroxide (B78521)

  • Formic acid

  • Mixed-mode anion exchange solid-phase extraction (SPE) cartridges

Sample Preparation: Solid-Phase Extraction (SPE)
  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples to pellet any precipitate.

  • To 1 mL of urine supernatant, add the internal standard solution (BDCPP-d10).

  • Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Load the urine sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of water to remove interferences.

  • Dry the cartridge under vacuum.

  • Elute the analytes with 3 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

dot

SPE_Workflow Solid-Phase Extraction Workflow for BDCPP Analysis Start Start SamplePrep Urine Sample Preparation (Thaw, Centrifuge) Start->SamplePrep Spike Spike with BDCPP-d10 Internal Standard SamplePrep->Spike Condition SPE Cartridge Conditioning (Methanol, Water) Spike->Condition Load Load Sample Condition->Load Wash Wash Cartridge (Water) Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute Analytes (Ammoniated Methanol) Dry->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for the solid-phase extraction of BDCPP from urine.

LC-MS/MS Analysis

The analysis is performed using a liquid chromatograph coupled to a triple quadrupole mass spectrometer.

ParameterCondition
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Methanol with 0.1% formic acid
Gradient A suitable gradient from high aqueous to high organic
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
MS/MS Transitions BDCPP: Precursor Ion > Product Ion 1, Product Ion 2BDCPP-d10: Precursor Ion > Product Ion 1, Product Ion 2

Note: Specific MS/MS transitions should be optimized for the instrument in use.

Toxicology and Biological Relevance of the Parent Compound (TDCPP)

The deuterated standard, BDCPP-d10, is instrumental in studying human exposure to the flame retardant TDCPP. TDCPP is metabolized in the body to BDCPP, which is then excreted in the urine. Understanding the toxicological effects of TDCPP is therefore critical for interpreting biomonitoring data.

Metabolism of TDCPP

The primary metabolic pathway for TDCPP involves cytochrome P450-mediated oxidative dealkylation, leading to the formation of BDCPP. This process primarily occurs in the liver.

dot

TDCPP_Metabolism Metabolic Pathway of TDCPP to BDCPP TDCPP Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) CYP450 Cytochrome P450 Enzymes (in Liver) TDCPP->CYP450 Oxidative Dealkylation BDCPP Bis(1,3-dichloro-2-propyl) Phosphate (BDCPP) CYP450->BDCPP Excretion Urinary Excretion BDCPP->Excretion

Caption: Simplified metabolic pathway of TDCPP.

Carcinogenicity

TDCPP is listed as a carcinogen under California's Proposition 65. Studies in animal models have shown that chronic exposure to TDCPP can lead to the development of tumors, particularly in the liver and kidneys. The carcinogenic mechanisms are thought to involve both genotoxic and non-genotoxic pathways. TDCPP and its metabolites have been shown to induce DNA damage and mutations.

dot

TDCPP_Carcinogenesis Proposed Carcinogenic Mechanisms of TDCPP TDCPP TDCPP Exposure Metabolism Metabolic Activation (e.g., to reactive intermediates) TDCPP->Metabolism Cell_Stress Cellular Stress (Oxidative Stress) TDCPP->Cell_Stress DNA_Damage DNA Damage (Adducts, Strand Breaks) Metabolism->DNA_Damage Mutation Somatic Mutations DNA_Damage->Mutation Tumor Tumor Formation (Liver, Kidney) Mutation->Tumor Proliferation Increased Cell Proliferation Cell_Stress->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Cell_Stress->Apoptosis_Inhibition Proliferation->Tumor Apoptosis_Inhibition->Tumor

Caption: Potential pathways of TDCPP-induced carcinogenesis.

Metabolic Disruption

Recent research has indicated that TDCPP can act as a metabolic disruptor. Exposure to TDCPP has been associated with alterations in glucose homeostasis and lipid metabolism. Studies suggest that TDCPP may interfere with key signaling pathways, including the insulin/IGF-1 signaling pathway, and may modulate the activity of nuclear receptors such as the pregnane (B1235032) X receptor (PXR) and the farnesoid X receptor (FXR), which are critical regulators of metabolism.

dot

TDCPP_Metabolic_Disruption TDCPP-Induced Metabolic Disruption Pathways TDCPP TDCPP IIS Insulin/IGF-1 Signaling Pathway TDCPP->IIS Interference Nuclear_Receptors Nuclear Receptors (PXR, FXR) TDCPP->Nuclear_Receptors Modulation Glucose Altered Glucose Homeostasis IIS->Glucose Lipid Altered Lipid Metabolism Nuclear_Receptors->Lipid Metabolic_Syndrome Increased Risk of Metabolic Syndrome Glucose->Metabolic_Syndrome Lipid->Metabolic_Syndrome

Caption: Signaling pathways implicated in TDCPP-induced metabolic disruption.

Conclusion

This compound is an indispensable tool for the accurate assessment of human exposure to the flame retardant TDCPP. Its use as an internal standard in LC-MS/MS methods allows for reliable quantification of the urinary metabolite BDCPP. The toxicological data on TDCPP highlight the importance of such biomonitoring studies for public health. Further research into the precise mechanisms of TDCPP-induced carcinogenicity and metabolic disruption is warranted to fully understand the health risks associated with exposure to this widespread environmental contaminant. This technical guide provides a foundational resource for researchers and professionals working in the fields of analytical chemistry, toxicology, and drug development who are investigating the impact of organophosphate flame retardants on human health.

References

Technical Guide: Synthesis of Deuterated Bis(1,3-dichloro-2-propyl) Phosphate (d-BDCPP) Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for deuterated bis(1,3-dichloro-2-propyl) phosphate (B84403) (d-BDCPP), a critical internal standard for the quantitative analysis of its non-deuterated analog, a metabolite of the flame retardant tris(1,3-dichloro-2-propyl) phosphate (TDCPP). The increasing need for accurate biomonitoring of flame retardant exposure necessitates the availability of high-purity, isotopically labeled internal standards.[1][2]

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of phosphorus oxychloride with two equivalents of 1,3-dichloro-2-propanol-d5 (B565287). The use of a deuterated propanol (B110389) derivative will result in the incorporation of deuterium (B1214612) atoms onto the propyl chains of the BDCPP molecule, providing a distinct mass difference for mass spectrometry-based quantification. Commercially available 1,3-dichloro-2-propanol-d5 can be utilized for this purpose.[6]

The general reaction is as follows:

POCl₃ + 2 ClCD₂CD(OH)CD₂Cl → (ClCD₂CD(O)CD₂Cl)₂PO(OH) + 2 HCl

This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Detailed Experimental Protocol

Materials:

Procedure:

  • Reaction Setup: A 100 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with 1,3-dichloro-2-propanol-d5 (2.0 equivalents) and anhydrous dichloromethane (50 mL). The solution is cooled to 0 °C in an ice bath. Anhydrous pyridine (2.2 equivalents) is added to the flask.

  • Addition of Phosphorus Oxychloride: Phosphorus oxychloride (1.0 equivalent), dissolved in 10 mL of anhydrous dichloromethane, is added dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for 12 hours under a nitrogen atmosphere.

  • Workup: The reaction mixture is quenched by the slow addition of 20 mL of deionized water. The organic layer is separated, and the aqueous layer is extracted twice with 20 mL portions of dichloromethane. The combined organic extracts are washed with 30 mL of saturated sodium bicarbonate solution, followed by 30 mL of brine.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel, using a gradient of methanol (B129727) in dichloromethane as the eluent, to yield the pure deuterated bis(1,3-dichloro-2-propyl) phosphate.

  • Characterization: The final product is characterized by ¹H NMR, ³¹P NMR, and high-resolution mass spectrometry to confirm its structure and determine the isotopic purity.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of deuterated BDCPP. The values are based on typical yields for similar phosphorylation reactions and the specifications of commercially available starting materials.

ParameterValue
Starting Materials
1,3-Dichloro-2-propanol-d52.0 eq
Phosphorus oxychloride1.0 eq
Pyridine2.2 eq
Reaction Conditions
SolventAnhydrous Dichloromethane
Temperature0 °C to Room Temperature
Reaction Time12 hours
Product Characterization
Theoretical Yield~85%
Isotopic Purity>98%
Chemical Purity (post-purification)>99%
Analytical Data (Expected)
¹H NMR (CDCl₃)Consistent with deuterated BDCPP structure
³¹P NMR (CDCl₃)Singlet, chemical shift characteristic of dialkyl phosphates
High-Resolution MS[M-H]⁻ ion corresponding to the exact mass of d-BDCPP

Experimental Workflow Diagram

The following diagram illustrates the key steps in the proposed synthesis and purification of deuterated BDCPP.

Synthesis_Workflow start Start reaction_setup Reaction Setup: - Flask with 1,3-dichloro-2-propanol-d5, DCM, Pyridine - Cool to 0°C start->reaction_setup add_reagent Dropwise Addition: - Phosphorus oxychloride in DCM reaction_setup->add_reagent reaction Reaction: - Stir at room temperature for 12h add_reagent->reaction workup Aqueous Workup: - Quench with H₂O - Extract with DCM - Wash with NaHCO₃ and brine reaction->workup drying Drying and Concentration: - Dry with MgSO₄ - Remove solvent via rotary evaporation workup->drying purification Purification: - Silica gel column chromatography drying->purification characterization Characterization: - NMR (¹H, ³¹P) - High-Resolution Mass Spectrometry purification->characterization end Final Product: Deuterated BDCPP characterization->end

Caption: Proposed workflow for the synthesis of deuterated BDCPP.

References

Technical Guide: Molecular Weight of Bis(1,3-dichloro-2-propyl) Phosphate-d10

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis(1,3-dichloro-2-propyl) Phosphate (B84403) (BDCPP) is a diester metabolite of the organophosphate flame retardant Tris(1,3-dichloro-2-propyl) phosphate (TDCPP)[1]. The deuterated isotopologue, Bis(1,3-dichloro-2-propyl) Phosphate-d10, is a critical analytical tool. In this compound, ten hydrogen atoms are strategically replaced with deuterium (B1214612) atoms[2]. This isotopic labeling renders it an ideal internal standard for mass spectrometry-based quantitative analyses, as it is chemically almost identical to its non-deuterated counterpart but distinguishable by its higher mass[2][3]. This guide provides a detailed overview of the molecular weight of this compound.

Core Data Presentation

The molecular weight of a compound is a fundamental physical property. For isotopically labeled compounds, this value is distinct from the non-labeled analogue due to the mass difference between isotopes. The molecular formulas and weights for both BDCPP and its d10-labeled version are summarized below.

PropertyBis(1,3-dichloro-2-propyl) PhosphateThis compound
Molecular Formula C₆H₁₁Cl₄O₄P[4][5]C₆D₁₀HCl₄O₄P[2][6]
Average Molecular Weight ( g/mol ) 319.93[4][5]~330.0[3][6][7][8]
CAS Number 72236-72-7[4]1477495-19-4[2][6]

Note: The molecular weight for the deuterated compound is often cited as an integer (330) or to several decimal places (e.g., 329.996 g/mol ) depending on the source and calculation method[2][9].

Experimental Protocols: Calculation of Molecular Weight

The molecular weight of a chemical compound is determined by the sum of the atomic weights of its constituent atoms. The difference in molecular weight between Bis(1,3-dichloro-2-propyl) Phosphate and its d10 isotopologue is due to the substitution of ten protium (B1232500) (¹H) atoms with ten deuterium (²H or D) atoms.

Methodology:

  • Establish the Molecular Formula: The first step is to determine the precise molecular formula for both the non-deuterated and deuterated compounds.

    • Non-deuterated: C₆H₁₁Cl₄O₄P

    • Deuterated: C₆D₁₀HCl₄O₄P

  • Sum Atomic Masses: Using the standard atomic weights of each element (C ≈ 12.011, H ≈ 1.008, D ≈ 2.014, Cl ≈ 35.453, O ≈ 15.999, P ≈ 30.974), the molecular weight is calculated.

  • Calculation for Non-Deuterated Compound:

    • (6 x 12.011) + (11 x 1.008) + (4 x 35.453) + (4 x 15.999) + (1 x 30.974) = 319.93 g/mol

  • Calculation for Deuterated Compound:

    • (6 x 12.011) + (10 x 2.014) + (1 x 1.008) + (4 x 35.453) + (4 x 15.999) + (1 x 30.974) = 330.05 g/mol

  • Verification: The mass difference should be approximately 10.06 g/mol , reflecting the replacement of 10 hydrogens with 10 deuteriums. This calculated value aligns with the empirically cited molecular weights.

This protocol provides a clear and reproducible method for verifying the molecular weight of isotopically labeled standards, which is essential for ensuring accuracy in quantitative analytical experiments.

Visualization of Isotopic Labeling

The following diagrams illustrate the logical workflow for identifying the compound and the structural difference resulting from isotopic labeling.

G A Start: Identify Compound B Query: Bis(1,3-dichloro-2-propyl) Phosphate-d10 A->B C Determine Base Structure (BDCPP) B->C D Identify Isotopic Label (-d10) B->D E Retrieve Molecular Formula C₆D₁₀HCl₄O₄P C->E D->E F Calculate Sum of Atomic Weights E->F G Result: Molecular Weight ≈ 330 g/mol F->G

Caption: Workflow for determining the molecular weight.

G cluster_0 Bis(1,3-dichloro-2-propyl) Phosphate cluster_1 This compound P1 P O1_1 O P1->O1_1 O1_2 O P1->O1_2 O1_3 =O P1->O1_3 OH1 OH C1_1 CH O1_1->C1_1 C2_1 CH O1_2->C2_1 C1_2 CH₂Cl C1_1->C1_2 C1_3 CH₂Cl C1_1->C1_3 C2_2 CH₂Cl C2_1->C2_2 C2_3 CH₂Cl C2_1->C2_3 P2 P O2_1 O P2->O2_1 O2_2 O P2->O2_2 O2_3 =O P2->O2_3 OH2 OH C3_1 CD O2_1->C3_1 C4_1 CD O2_2->C4_1 C3_2 CD₂Cl C3_1->C3_2 C3_3 CD₂Cl C3_1->C3_3 C4_2 CD₂Cl C4_1->C4_2 C4_3 CD₂Cl C4_1->C4_3

Caption: Structural comparison showing deuterated positions (D).

References

Physicochemical properties of d10-BDCPP for environmental analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physicochemical properties and analytical methodologies for d10-BDCPP (bis(1,3-dichloro-2-propyl) phosphate-d10), a critical internal standard for the environmental analysis of its non-deuterated counterpart, BDCPP. As a primary metabolite of the widely used flame retardant tris(1,3-dichloro-2-propyl) phosphate (B84403) (TDCPP), accurate quantification of BDCPP is essential for assessing environmental contamination and human exposure. This guide offers detailed experimental protocols and data to support researchers in this field.

Core Physicochemical Properties

d10-BDCPP is a deuterated analog of BDCPP, designed for use as an internal standard in mass spectrometry-based analytical methods.[1] Its chemical behavior is nearly identical to the native compound, allowing for accurate quantification by correcting for matrix effects and variations in analytical performance.[1]

A summary of the key physicochemical properties of d10-BDCPP and its non-deuterated analog, BDCPP, is presented in Table 1. It is important to note that while some experimental data for BDCPP is available, many of the properties for d10-BDCPP are based on computational estimates due to its primary application as a laboratory standard.

Table 1: Physicochemical Properties of d10-BDCPP and BDCPP

Propertyd10-BDCPP ValueBDCPP ValueReference
Full Chemical Name bis(1,3-dichloro-1,1,2,3,3-pentadeuteriopropan-2-yl) hydrogen phosphatebis(1,3-dichloropropan-2-yl) hydrogen phosphate[1][2]
CAS Number 1477495-19-472236-72-7[1][2]
Molecular Formula C6HD10Cl4O4PC6H11Cl4O4P[1][2]
Molecular Weight 329.99 g/mol 319.92 g/mol [1][2]
Physical Appearance Off-white to pale yellow gel or waxy solidNot specified[1]
Boiling Point Not availableNot available
Melting Point Not availableNot available
Water Solubility Not availableNot available
Vapor Pressure Not availableNot available
Octanol-Water Partition Coefficient (XLogP3) Not available1.5 (Computed)
Storage Temperature -20°CNot specified[1]

Experimental Protocols for Environmental Analysis

The accurate quantification of BDCPP in environmental matrices is crucial for understanding the extent of contamination from its parent compound, TDCPP. The following sections provide detailed experimental protocols for the analysis of BDCPP, utilizing d10-BDCPP as an internal standard, in various environmental samples.

Analysis of BDCPP in Water Samples by Solid-Phase Extraction (SPE) and LC-MS/MS

This protocol is adapted from methodologies developed for the analysis of organophosphate flame retardant metabolites in aqueous samples.

1. Sample Preparation and Solid-Phase Extraction (SPE)

  • Sample Filtration: Filter water samples (typically 100-500 mL) through a 0.7 µm glass fiber filter to remove suspended solids.

  • Internal Standard Spiking: Spike the filtered water sample with a known concentration of d10-BDCPP solution (e.g., 10 ng).

  • SPE Cartridge Conditioning: Use a weak anion exchange (WAX) SPE cartridge (e.g., 60 mg, 3 mL). Condition the cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

  • Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.

  • Elution: Elute the retained analytes with 6 mL of a suitable solvent, such as methanol or acetonitrile.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a small volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size) is commonly used.

    • Mobile Phase: A gradient of water and methanol or acetonitrile, both typically containing a small amount of an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for BDCPP analysis.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both BDCPP and d10-BDCPP. For example, for d10-BDCPP, a potential transition could be m/z 328.9 > 35.1.

Workflow for Water Sample Analysis

Water_Analysis_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis WaterSample Water Sample Filter Filter (0.7 µm) WaterSample->Filter Spike Spike with d10-BDCPP Filter->Spike Condition Condition WAX Cartridge Spike->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute with Organic Solvent Dry->Elute Concentrate Concentrate & Reconstitute Elute->Concentrate LCMS LC-MS/MS Analysis Concentrate->LCMS

Caption: Workflow for the analysis of BDCPP in water samples.

Analysis of BDCPP in Soil and Sediment Samples by Ultrasound-Assisted Extraction and GC-MS or LC-MS/MS

This protocol outlines a general procedure for the extraction and analysis of BDCPP from solid environmental matrices.

1. Sample Preparation and Extraction

  • Sample Pre-treatment: Air-dry the soil or sediment samples and sieve to remove large debris. Homogenize the sample by grinding.

  • Internal Standard Spiking: Weigh a portion of the homogenized sample (e.g., 5-10 g) into a centrifuge tube and spike with a known amount of d10-BDCPP.

  • Extraction Solvent Addition: Add a suitable extraction solvent, such as a mixture of acetone (B3395972) and hexane (B92381) (1:1, v/v) or methanol.

  • Ultrasound-Assisted Extraction: Place the sample in an ultrasonic bath for a specified period (e.g., 15-30 minutes) to facilitate the extraction of the analytes from the solid matrix.

  • Centrifugation and Supernatant Collection: Centrifuge the sample to separate the solid material from the solvent. Carefully collect the supernatant.

  • Repeat Extraction: Repeat the extraction process on the solid residue one or two more times to ensure complete extraction. Combine the supernatants.

  • Clean-up (if necessary): For complex matrices, a clean-up step using solid-phase extraction (e.g., with a Florisil or silica (B1680970) cartridge) may be necessary to remove interferences.

  • Concentration and Solvent Exchange: Concentrate the combined extracts and, if analyzing by GC-MS, exchange the solvent to one compatible with the injection system (e.g., hexane). For LC-MS/MS, reconstitute in the initial mobile phase.

2. Instrumental Analysis

  • GC-MS Analysis:

    • Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

    • Injection: Splitless injection is often employed for trace analysis.

    • Oven Temperature Program: A programmed temperature ramp is used to separate the analytes.

    • Ionization: Electron ionization (EI) is common.

    • Detection: Selected Ion Monitoring (SIM) mode is used to monitor characteristic ions for BDCPP and d10-BDCPP.

  • LC-MS/MS Analysis: The conditions would be similar to those described for water analysis.

Workflow for Soil/Sediment Sample Analysis

Solid_Analysis_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup_analysis Clean-up & Analysis SolidSample Soil/Sediment Sample Pretreat Dry, Sieve, Homogenize SolidSample->Pretreat Spike Spike with d10-BDCPP Pretreat->Spike AddSolvent Add Extraction Solvent Spike->AddSolvent Ultrasonicate Ultrasound-Assisted Extraction AddSolvent->Ultrasonicate Centrifuge Centrifuge & Collect Supernatant Ultrasonicate->Centrifuge Repeat Repeat Extraction Centrifuge->Repeat Cleanup SPE Clean-up (optional) Repeat->Cleanup Concentrate Concentrate & Solvent Exchange Cleanup->Concentrate Analysis GC-MS or LC-MS/MS Analysis Concentrate->Analysis

Caption: Workflow for the analysis of BDCPP in soil and sediment.

Logical Relationships in Analytical Methodology

The choice of analytical instrumentation and sample preparation techniques is interconnected and depends on the physicochemical properties of the analyte and the complexity of the sample matrix.

Logical_Relationships cluster_analyte Analyte Properties cluster_matrix Sample Matrix cluster_prep_method Sample Preparation Method cluster_analysis_method Analytical Instrument Polarity Polarity (BDCPP is polar) SPE Solid-Phase Extraction (SPE) Polarity->SPE Favors SPE for aqueous samples LCMS LC-MS/MS Polarity->LCMS Well-suited for polar compounds Volatility Volatility (Relatively low) GCMS GC-MS Volatility->GCMS Requires sufficient volatility ThermalStability Thermal Stability ThermalStability->GCMS Must be thermally stable MatrixType Water, Soil, Sediment, Biota MatrixType->SPE Effective for water UAE Ultrasound-Assisted Extraction (UAE) MatrixType->UAE Effective for solids Interferences Presence of Interfering Compounds Interferences->SPE Clean-up step SPE->LCMS LLE Liquid-Liquid Extraction (LLE) UAE->LCMS UAE->GCMS

Caption: Factors influencing analytical method selection for BDCPP.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of d10-BDCPP and detailed methodologies for its use in the environmental analysis of BDCPP. The provided protocols for water, soil, and sediment samples, along with the illustrative workflows, offer a practical resource for researchers. Accurate and precise quantification of BDCPP is paramount for assessing the environmental impact of TDCPP and for informing human exposure models and risk assessments. The use of d10-BDCPP as an internal standard is a critical component of robust and reliable analytical methods in this important area of environmental science.

References

The Sentinel Molecule: A Technical Guide to the Role of d10-BDCPP in Unraveling TDCPP Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of deuterated bis(1,3-dichloro-2-propyl) phosphate (B84403) (d10-BDCPP) in the research of its parent compound, tris(1,3-dichloro-2-propyl) phosphate (TDCPP), a widely used organophosphate flame retardant. The ubiquitous nature of TDCPP in consumer products and its potential health risks necessitate precise and accurate methods for monitoring human exposure. This guide details the analytical methodologies, quantitative data, and metabolic pathways where d10-BDCPP serves as an indispensable tool for the accurate quantification of TDCPP's primary metabolite, BDCPP.

The Crucial Role of d10-BDCPP as an Internal Standard

Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) is metabolized in the body to bis(1,3-dichloro-2-propyl) phosphate (BDCPP), which is then excreted in urine.[1][2][3] Consequently, urinary BDCPP is a key biomarker for assessing human exposure to TDCPP.[2][3] The accurate quantification of BDCPP in complex biological matrices like urine is challenging due to matrix effects and variations in sample preparation and instrument response.

To overcome these challenges, a mass-labeled internal standard, d10-BDCPP, is employed.[4][5] d10-BDCPP is a deuterated analog of BDCPP, meaning it has the same chemical structure but with ten hydrogen atoms replaced by deuterium. This subtle change in mass allows it to be distinguished from the native BDCPP by a mass spectrometer, while its chemical and physical properties remain nearly identical. By adding a known amount of d10-BDCPP to each sample before analysis, it experiences the same extraction inefficiencies and ionization suppression or enhancement as the target analyte, BDCPP. This allows for the correction of any variations, leading to highly accurate and precise quantification of BDCPP concentrations.[5]

Quantitative Data Summary

The use of d10-BDCPP as an internal standard has enabled the generation of reliable quantitative data on BDCPP levels in human urine across various populations. The following tables summarize key performance metrics of analytical methods and reported concentrations of BDCPP.

Table 1: Analytical Method Performance for BDCPP Quantification using d10-BDCPP

ParameterValueMatrixAnalytical MethodReference
Method Detection Limit (MDL) 8 pg/mLUrineLC-MS/MS[1][2]
4.7 pg/mLUrineLC-MS/MS[4]
Recovery of BDCPP 82 ± 10% to 91 ± 4%UrineSPE-LC-MS/MS[1][2]
Recovery of d10-BDCPP 90 ± 19%UrineSPE-LC-MS/MS[4]
72 ± 13%UrineSPE-LC-MS/MS[5]

Table 2: Reported Concentrations of BDCPP in Human Urine (Non-occupationally Exposed Adults)

PopulationSample Size (n)Geometric Mean (pg/mL)Concentration Range (pg/mL)Detection FrequencyReference
North American Adults914746 - 1,662100%[1][2]
Pregnant Women (USA)39 (from 8 women)1,300Not Reported97%[4][6]
Men (USA)63 (from 7 men)Not Reported40 - 1,66091%[7]

Experimental Protocols

The following sections detail the common methodologies for the analysis of BDCPP in human urine, where d10-BDCPP is a cornerstone of the workflow.

Sample Preparation: Solid-Phase Extraction (SPE)

A robust sample clean-up is essential to remove interfering substances from the urine matrix. Mixed-mode anion exchange solid-phase extraction is a frequently used technique.[1][4]

Protocol:

  • Sample Spiking: To a 5 mL urine sample, add a known amount of d10-BDCPP internal standard (e.g., 10 µL of a 2.3 µg/mL solution).

  • Dilution and Acidification: Dilute the sample 1:1 (v/v) with HPLC-grade water and adjust the pH to 6.5 with 0.1 M acetic acid.

  • SPE Cartridge Conditioning: Condition a mixed-mode weak anion exchange SPE cartridge (e.g., Strata-X-AW, 60 mg, 3 mL) with 2 mL of methanol (B129727) followed by 2 mL of HPLC-grade water.

  • Sample Loading: Load the prepared urine sample onto the conditioned SPE cartridge at a flow rate not exceeding 1 mL/min.

  • Washing: Wash the cartridge with 2 mL of HPLC-grade water to remove unretained interferences.

  • Drying: Dry the cartridge under vacuum.

  • Elution: Elute the analytes (BDCPP and d10-BDCPP) with an appropriate solvent, such as acetonitrile (B52724) containing 5% pyrrolidine.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent (e.g., 4:1 water:methanol) for LC-MS/MS analysis.

Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the high sensitivity and selectivity required for the detection and quantification of BDCPP and d10-BDCPP at low concentrations.

LC Parameters:

  • Column: A C18 reversed-phase column (e.g., Phenomenex Kinetex XB-C18, 100 mm x 2.1 mm, 2.6 µm) is commonly used.

  • Mobile Phase: A gradient of methanol and water is typically employed.

  • Flow Rate: A flow rate of 0.3 mL/min is often used.

  • Column Temperature: The column is maintained at a constant temperature, for example, 45°C.

  • Injection Volume: A small volume of the reconstituted extract (e.g., 5 µL) is injected.

MS/MS Parameters:

  • Ionization Mode: Atmospheric pressure chemical ionization (APCI) in negative ion mode is frequently selected for its reduced matrix effects compared to electrospray ionization (ESI).[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both BDCPP and d10-BDCPP are monitored.

  • Ion Source Parameters:

    • Gas Temperature: ~350°C

    • Vaporizer Temperature: ~200°C

    • Gas Flow: ~10 L/min

    • Nebulizer Pressure: ~50 psi

    • Capillary Voltage: ~ -2500 V

    • Corona Current: ~4 µA

Visualizing the Processes: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the metabolic fate of TDCPP and the analytical workflow for BDCPP measurement.

TDCPP_Metabolism TDCPP TDCPP (Tris(1,3-dichloro-2-propyl) phosphate) Metabolism Phase I Metabolism (Cytochrome P450-mediated O-dealkylation/Hydrolysis) TDCPP->Metabolism BDCPP BDCPP (Bis(1,3-dichloro-2-propyl) phosphate) - Primary Metabolite - Metabolism->BDCPP Excretion Urinary Excretion BDCPP->Excretion

Caption: Metabolic pathway of TDCPP to its primary metabolite, BDCPP.

BDCPP_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Urine 1. Urine Sample Collection Spike 2. Spike with d10-BDCPP (Internal Standard) Urine->Spike SPE 3. Solid-Phase Extraction (SPE) - Cleanup and Concentration - Spike->SPE Extract 4. Reconstituted Extract SPE->Extract LCMS 5. LC-MS/MS Analysis (Separation and Detection) Extract->LCMS Quant 6. Quantification (Ratio of BDCPP to d10-BDCPP) LCMS->Quant Result 7. Final BDCPP Concentration Quant->Result

Caption: Experimental workflow for the analysis of BDCPP in urine.

Conclusion

The use of d10-BDCPP as an internal standard is fundamental to the accurate and reliable measurement of the TDCPP metabolite, BDCPP, in human biomonitoring studies. This technical guide has provided a comprehensive overview of its application, from detailed experimental protocols to the resulting quantitative data that informs our understanding of human exposure to TDCPP. The methodologies and data presented herein serve as a valuable resource for researchers and scientists in the fields of environmental health, toxicology, and drug metabolism, enabling continued progress in assessing the potential risks associated with this prevalent flame retardant.

References

Unveiling Trace-Level Contaminants: An In-depth Technical Guide to Isotope Dilution Mass Spectrometry using d10-BDCPP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Isotope Dilution Mass Spectrometry (IDMS), a powerful analytical technique for the precise quantification of chemical compounds. Here, we focus on the application of IDMS for the analysis of Bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCPP), a metabolite of the organophosphate flame retardant Tris(1,3-dichloro-2-propyl) phosphate (TDCPP), using its deuterated analog, d10-BDCPP, as an internal standard. This guide is intended to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical methodologies for the accurate measurement of BDCPP in biological matrices.

Core Principles of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry is a highly accurate method for quantifying compounds by using an isotopically labeled version of the analyte as an internal standard.[1] The core principle involves adding a known amount of the isotopically enriched standard (in this case, d10-BDCPP) to a sample containing the native analyte (BDCPP).[1] This "spiked" sample is then subjected to sample preparation and analysis by mass spectrometry.

The key advantage of IDMS lies in its ability to compensate for sample loss during the analytical workflow. Because the isotopically labeled standard is chemically identical to the analyte, it experiences the same losses during extraction, purification, and ionization. The mass spectrometer, however, can differentiate between the native analyte and the heavier isotopic standard based on their mass-to-charge ratio. By measuring the ratio of the signal from the native analyte to the signal from the known amount of the internal standard, the original concentration of the analyte in the sample can be determined with high precision and accuracy, regardless of variations in sample recovery.

Experimental Protocol: Quantification of BDCPP in Urine using d10-BDCPP IDMS

This section details a robust method for the analysis of BDCPP in human urine, adapted from established protocols.[1][2][3]

Materials and Reagents
  • BDCPP and d10-BDCPP reference standards

  • HPLC-grade methanol (B129727), water, and acetic acid

  • Mixed-mode weak anion exchange solid-phase extraction (SPE) cartridges (e.g., StrataX-AW, 60 mg, 3 mL)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

  • LC-MS/MS system (e.g., Agilent 1200 series LC with a 6410B triple quadrupole MS or equivalent)

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Spiking: To a 5 mL urine sample, add a known amount of d10-BDCPP internal standard solution.[1]

  • pH Adjustment: Dilute the sample with an equal volume of HPLC-grade water and adjust the pH to 6.5 using 0.1 M acetic acid.[1]

  • SPE Cartridge Conditioning: Condition the weak anion exchange SPE cartridge by passing 2 mL of methanol followed by 2 mL of HPLC-grade water.[1]

  • Sample Loading: Load the prepared urine sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.[1]

  • Washing: Wash the cartridge with 2 mL of HPLC-grade water to remove interfering matrix components.[1]

  • Drying: Dry the cartridge under vacuum.[1]

  • Elution: Elute the retained BDCPP and d10-BDCPP from the cartridge with an appropriate organic solvent (e.g., methanol).

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: Kinetex XBC18 (100 mm x 2.1 mm; 2.6 μm) or equivalent.[1]

    • Mobile Phase A: LC/MS grade water.[1]

    • Mobile Phase B: Methanol.[1]

    • Flow Rate: 0.3 mL/min.[1]

    • Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.[1]

  • Mass Spectrometric Detection:

    • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in negative ion mode.[1][4][5]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[4][5]

    • MRM Transitions: Monitor the specific precursor to product ion transitions for both BDCPP and d10-BDCPP.[4]

Data Presentation: Method Performance and Quality Control

The following tables summarize key quantitative data related to the performance of the IDMS method for BDCPP analysis.

ParameterValueReference
Method Detection Limit (MDL) for BDCPP in Urine 4.7 - 8 pg/mL[2][6]
Recovery of d10-BDCPP Internal Standard 72 ± 13% to 90 ± 19%[1][2]

Table 1: Method Detection and Internal Standard Recovery

AnalyteSpike Level (pg/mL)Recovery (%)Reference
BDCPP7882 ± 10[1]
BDCPP145891 ± 4[1]
BDCPP776095 ± 2[1]

Table 2: Analyte Recovery at Different Spiking Levels in Urine

PopulationMatrixConcentration Range (ng/mL)Reference
Pregnant WomenUrineGeometric Mean: 1.3[2]
General Adult PopulationUrine0.046 - 1.662[6]
Men from an Ongoing StudyUrineDetected in 91% of samples[3]

Table 3: Reported Concentrations of BDCPP in Human Urine

Quality Control

To ensure the reliability of the results, a stringent quality control protocol should be implemented. This includes the analysis of laboratory blanks with each batch of samples to check for contamination, and the analysis of duplicate samples to assess method precision.[2][3] The recovery of the d10-BDCPP internal standard should be monitored in all samples to ensure the efficiency of the extraction process.[2]

Mandatory Visualizations

experimental_workflow start Urine Sample (5 mL) spike Spike with d10-BDCPP Internal Standard start->spike ph_adjust pH Adjustment to 6.5 spike->ph_adjust sample_loading Sample Loading onto SPE Cartridge ph_adjust->sample_loading spe_conditioning SPE Cartridge Conditioning (Methanol, Water) spe_conditioning->sample_loading washing Wash Cartridge (Water) sample_loading->washing drying Dry Cartridge (Vacuum) washing->drying elution Elute Analytes (Methanol) drying->elution concentration Evaporate & Reconstitute elution->concentration lcms_analysis LC-MS/MS Analysis (MRM Mode) concentration->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing idms_principle cluster_sample Sample cluster_standard Internal Standard cluster_spiked_sample Spiked Sample cluster_final_extract Final Extract cluster_ms_results Mass Spectrometer Output analyte1 BDCPP mix Addition of Known Amount of Internal Standard analyte1->mix analyte2 BDCPP analyte2->mix analyte3 BDCPP analyte3->mix standard1 d10-BDCPP standard1->mix standard2 d10-BDCPP standard2->mix s_analyte1 BDCPP mix->s_analyte1 s_standard1 d10-BDCPP mix->s_standard1 s_analyte2 BDCPP mix->s_analyte2 s_standard2 d10-BDCPP mix->s_standard2 s_analyte3 BDCPP mix->s_analyte3 sample_prep Sample Preparation (Extraction, Cleanup) - Potential for Loss - s_analyte1->sample_prep s_standard1->sample_prep s_analyte2->sample_prep s_standard2->sample_prep s_analyte3->sample_prep f_analyte1 BDCPP sample_prep->f_analyte1 f_standard1 d10-BDCPP sample_prep->f_standard1 f_analyte2 BDCPP sample_prep->f_analyte2 ms_analysis Mass Spectrometry Analysis (Separation by Mass) f_analyte1->ms_analysis f_standard1->ms_analysis f_analyte2->ms_analysis bdcpp_peak Signal for BDCPP ms_analysis->bdcpp_peak d10_bdcpp_peak Signal for d10-BDCPP ms_analysis->d10_bdcpp_peak quantification Quantification based on Signal Ratio bdcpp_peak->quantification d10_bdcpp_peak->quantification

References

Bis(1,3-dichloro-2-propyl) Phosphate-d10 in environmental health studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Bis(1,3-dichloro-2-propyl) Phosphate-d10 in Environmental Health Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCPP) is the primary metabolite of the widely used organophosphate flame retardant, Tris(1,3-dichloro-2-propyl) phosphate (TDCPP).[1][2][3] TDCPP is an additive flame retardant, meaning it is not chemically bound to the products it is used in, such as polyurethane foam in furniture and baby products, resins, and plastics.[4][5][6] This leads to its leaching into the environment over time, resulting in widespread human exposure, primarily through the inhalation and ingestion of contaminated indoor dust.[1][5][7]

Given the health concerns associated with TDCPP, including evidence of carcinogenicity, endocrine disruption, and reproductive toxicity, biomonitoring of exposure is crucial for environmental health studies.[1][5][8][9][10] Since TDCPP is rapidly metabolized in the body to BDCPP, the latter serves as a reliable biomarker of exposure.[2][11][12] To ensure the accuracy and reliability of analytical measurements of BDCPP in complex biological matrices like urine, stable isotope-labeled internal standards are essential. This compound (BDCPP-d10) is the deuterated analog of BDCPP and is widely used as an internal standard in mass spectrometry-based analytical methods.[13] Its use allows for the correction of matrix effects and variations in instrument response, thereby improving the precision and accuracy of quantification.[14][15]

This technical guide provides a comprehensive overview of the application of BDCPP-d10 in environmental health studies, detailing analytical methodologies, summarizing key quantitative findings, and illustrating relevant experimental workflows.

Analytical Methodology for BDCPP using BDCPP-d10 Internal Standard

The quantification of BDCPP in biological and environmental samples is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS).[2][16][17][18] The use of BDCPP-d10 as an internal standard is a cornerstone of these methods, particularly for LC-MS/MS analysis of urine samples.[11][12][13]

Experimental Protocol: Quantification of BDCPP in Human Urine by LC-MS/MS

This protocol is a synthesis of methodologies reported in the scientific literature.[13][19][20]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To extract and concentrate BDCPP from the urine matrix while removing interfering substances.

  • Materials:

  • Procedure:

    • Spike a known volume of urine (e.g., 5 mL) with a precise amount of BDCPP-d10 internal standard solution.[13]

    • Adjust the pH of the urine sample to approximately 5 using ammonium acetate buffer. This is necessary because the pKa of the WAX cartridge is within the typical pH range of urine.[20]

    • Condition the WAX SPE cartridge by passing methanol followed by HPLC-grade water.

    • Load the prepared urine sample onto the SPE cartridge.

    • Wash the cartridge with HPLC-grade water to remove hydrophilic interferences.

    • Elute the analyte (BDCPP) and the internal standard (BDCPP-d10) from the cartridge using methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

2. Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Objective: To separate BDCPP and BDCPP-d10 from other components in the extract and to quantify them based on their specific mass-to-charge ratios.

  • Instrumentation: An Agilent 1200 series LC coupled to an Agilent 6410B triple quadrupole MS detector with a multimode source has been used in published methods.[13]

  • Chromatographic Conditions:

    • Column: Kinetex XBC18 column (100 mm x 2.1 mm; 2.6 μm) or equivalent.[13]

    • Mobile Phase: A gradient of methanol and water is typically used.[13]

    • Flow Rate: 0.3 mL/min.[13]

    • Injection Volume: 5 μL.[13]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Atmospheric pressure chemical ionization (APCI) in negative mode is often selected due to fewer matrix effects compared to electrospray ionization (ESI).[13]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both BDCPP and BDCPP-d10 are monitored.[13]

Data Presentation: Quantitative Findings

The use of BDCPP-d10 as an internal standard has enabled the accurate quantification of BDCPP in numerous environmental health studies. The following tables summarize representative data on the occurrence of BDCPP in human urine and the performance of the analytical methods.

Table 1: LC-MS/MS Parameters for BDCPP and BDCPP-d10 Analysis

Compound Precursor Ion (m/z) Product Ion (m/z) (Quantifier/Qualifier) Fragmentor (V) Collision Energy (V)
BDCPP 318.9 35.1 (Q) / 36.9 (q) 80 10
BDCPP-d10 328.9 35.1 (Q) 80 10

Source: Adapted from Cooper et al., 2011.[13]

Table 2: Method Performance for BDCPP Quantification in Urine

Parameter Value Reference
Method Detection Limit (MDL) 8 pg/mL [13][19]
Recovery (spiked urine) 82 ± 10% to 91 ± 4% [13][19]
Internal Standard (d10-BDCPP) Recovery 88 ± 16% [11]

This data demonstrates the high sensitivity and good recovery of the analytical method.

Table 3: Concentrations of BDCPP in Human Urine from Various Studies

Population Sample Size (n) Detection Frequency Geometric Mean (ng/mL) Concentration Range (ng/mL) Reference
Non-occupationally exposed adults (USA) 9 100% 0.147 0.046 - 1.662 [13][19]
Pregnant Women (USA) - - - 0.04 - 1.66 [11]
Young population (1-5 yrs, Taiwan) - - 0.279 (µg/L) - [21]
Newborns (Taiwan) - - 0.053 (µg/L) - [21]

Note: Concentrations can vary significantly between populations and individuals, reflecting different exposure levels.[11]

Health Effects of Parent Compound (TDCPP)

The significance of monitoring BDCPP stems from the toxicity of its parent compound, TDCPP. Toxicological studies have linked TDCPP exposure to a range of adverse health outcomes:

  • Carcinogenicity: TDCPP is considered a probable human carcinogen based on animal studies, with evidence of increased tumors in the liver, kidneys, and testes in rats.[5][6]

  • Endocrine Disruption: TDCPP has been shown to have endocrine-disrupting potential.[1][9]

  • Reproductive and Developmental Toxicity: Studies have reported adverse effects on reproduction and development in various organisms.[1][9][22]

  • Neurotoxicity and Hepatotoxicity: Evidence from animal studies suggests that TDCPP can cause neurotoxicity and hepatotoxicity.[1]

Mandatory Visualizations

Diagram 1: Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis urine_sample Urine Sample spike Spike with BDCPP-d10 urine_sample->spike ph_adjust pH Adjustment (pH 5) spike->ph_adjust spe Solid-Phase Extraction (WAX) ph_adjust->spe elute Elution with Methanol spe->elute concentrate Evaporation & Reconstitution elute->concentrate lcms LC-MS/MS Analysis concentrate->lcms Inject data Data Acquisition (MRM) lcms->data quant Quantification data->quant

Caption: Workflow for BDCPP analysis in urine using BDCPP-d10.

Diagram 2: Metabolic Pathway of TDCPP

metabolic_pathway TDCPP TDCPP (Tris(1,3-dichloro-2-propyl) phosphate) Metabolism Metabolism (e.g., O-dealkylation) TDCPP->Metabolism Human Exposure (Ingestion/Inhalation) BDCPP BDCPP (Bis(1,3-dichloro-2-propyl) phosphate) - Biomarker of Exposure - Metabolism->BDCPP Excretion Urinary Excretion BDCPP->Excretion

Caption: Simplified metabolic pathway of TDCPP to BDCPP.

Conclusion

This compound is an indispensable tool in the field of environmental health for the accurate assessment of human exposure to the flame retardant TDCPP. The use of BDCPP-d10 as an internal standard in robust analytical methods like LC-MS/MS allows for the reliable quantification of the primary metabolite, BDCPP, in human urine. This, in turn, facilitates a better understanding of the extent of human exposure to TDCPP and aids in the evaluation of potential health risks associated with this widespread environmental contaminant. The detailed methodologies and data presented in this guide are intended to support researchers and scientists in conducting high-quality biomonitoring studies.

References

Technical Guide: d10-BDCPP (Bis(1,3-dichloro-2-propyl) Phosphate-d10)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available data for d10-BDCPP and its non-deuterated analogue, Bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCPP), as well as its parent compound, Tris(1,3-dichloro-2-propyl) phosphate (TDCPP). No comprehensive Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is publicly available for d10-BDCPP. The safety and toxicological information provided herein is largely based on data for TDCPP and should be used as a proxy with caution. All laboratory work should be conducted under the guidance of a qualified safety professional and in accordance with institutional safety protocols.

Introduction

d10-BDCPP, or Bis(1,3-dichloro-2-propyl) Phosphate-d10, is the deuterated form of BDCPP, the primary metabolite of the organophosphate flame retardant Tris(1,3-dichloro-2-propyl) phosphate (TDCPP).[1][2] Due to its isotopic labeling, d10-BDCPP serves as an invaluable internal standard for the accurate quantification of BDCPP in biological and environmental samples via mass spectrometry.[3] Understanding the physicochemical properties, safety considerations, and relevant biological pathways of its non-deuterated counterpart is crucial for researchers utilizing this compound.

Physicochemical Properties

Quantitative data for d10-BDCPP and its related compounds are summarized below.

Propertyd10-BDCPPBDCPP (non-deuterated)TDCPP (Parent Compound)
CAS Number 1477495-19-4[3]72236-72-7[4]13674-87-8[5]
Molecular Formula C₆D₁₀HCl₄O₄P[3]C₆H₁₁Cl₄O₄P[4]C₉H₁₅Cl₆O₄P[5]
Molecular Weight ~330 g/mol [3]319.93 g/mol [6]430.89 g/mol [7]
Physical Appearance Not specifiedSolution in acetonitrile[6]Colorless to very pale yellow, clear liquid[5]
Boiling Point Not availableNot available252°C at 2.0 kPa[5]
Flash Point Not availableNot available249°C[5]
Density Not availableNot available1.52 g/cm³[5]
Water Solubility Not availableNot availableInsoluble (7 mg/L at 24°C)[5]

Toxicological Data

No specific toxicological data (e.g., LD50) is available for d10-BDCPP or BDCPP. The data presented below is for the parent compound, TDCPP, and should be considered as a potential, though not direct, indicator of hazard.

MetricValueSpeciesRouteReference
LD50 1850 mg/kgRatOral[5]
LD50 >4640 mg/kgRabbitDermal[5]
TDLo (Lowest Published Toxic Dose) 58400 mg/kg/2Y-CRatOral[5]
TDLo (Reproductive) 3600 mg/kg (7-15 days pregnant)RatOral[5]

Safety and Handling

As a complete SDS for d10-BDCPP is unavailable, the hazard classifications for the parent compound TDCPP are provided for guidance.

Hazard Statements for TDCPP: [5][8]

  • H302: Harmful if swallowed.

  • H351: Suspected of causing cancer.

  • H372: Causes damage to organs through prolonged or repeated exposure.

  • H410: Very toxic to aquatic life with long-lasting effects.

A commercially available solution of BDCPP in acetonitrile (B52724) is classified as a highly flammable liquid and vapor, harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation.[6]

First Aid Measures

The following first aid measures are based on general chemical safety principles and information for TDCPP.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. Seek medical advice.[5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
Ingestion Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[8]
Handling and Storage
  • Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Avoid breathing vapors or mist. Wash hands thoroughly after handling.[5][8]

  • Storage: Keep container tightly closed. Store in a cool, dark, and dry place. Store locked up and away from incompatible materials such as oxidizing agents.[5] For solutions, store in a freezer at -20°C and protect from light.[6]

Biological Pathways and Mechanisms

d10-BDCPP is used as a biomarker for exposure to TDCPP. The metabolism of TDCPP to BDCPP is a key pathway of interest.

TDCPP_Metabolism TDCPP TDCPP (Tris(1,3-dichloro-2-propyl) phosphate) Metabolism Metabolism (e.g., in liver) TDCPP->Metabolism Biotransformation BDCPP BDCPP (Bis(1,3-dichloro-2-propyl) phosphate) Metabolism->BDCPP Primary Metabolite Excretion Urinary Excretion BDCPP->Excretion

Caption: Metabolic pathway of TDCPP to its primary metabolite, BDCPP.

Studies on TDCPP have indicated several potential mechanisms of toxicity, including the induction of oxidative stress and apoptosis.[9][10] In human liver cells (HepG2), TDCPP exposure has been shown to alter the expression of genes involved in cancer pathways.[9][10]

TDCPP_Toxicity_Pathway cluster_cell Human Liver Cell (HepG2) TDCPP TDCPP Exposure ROS ↑ Intracellular ROS ↑ Nitric Oxide (NO) ↑ Ca2+ Influx TDCPP->ROS Cancer_Pathway Alteration of Cancer Pathway Genes TDCPP->Cancer_Pathway Mitochondria ↓ Mitochondrial Membrane Potential ROS->Mitochondria DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis_Proteins ↑ Cytoplasmic P53 ↑ Caspase 3 & 9 Mitochondria->Apoptosis_Proteins DNA_Damage->Apoptosis_Proteins Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis Hepatotoxicity Hepatotoxicity & Carcinogenic Potential Cancer_Pathway->Hepatotoxicity Apoptosis->Hepatotoxicity

Caption: Postulated signaling cascade for TDCPP-induced toxicity in human liver cells.

Experimental Protocols

Analysis of BDCPP in Urine using d10-BDCPP Internal Standard

This protocol is a generalized summary based on methods described in the literature.[11][12]

BDCPP_Analysis_Workflow start Urine Sample Collection spike Spike with d10-BDCPP (Internal Standard) start->spike spe Solid Phase Extraction (SPE) (Mixed-mode anion exchange) spike->spe elute Elution spe->elute concentrate Concentration of Eluate elute->concentrate lcms LC-MS/MS Analysis (Liquid Chromatography- Tandem Mass Spectrometry) concentrate->lcms quantify Quantification of BDCPP lcms->quantify

Caption: Workflow for the analysis of BDCPP in urine.

Methodology:

  • Sample Preparation: A known volume of urine is spiked with a solution of d10-BDCPP.

  • Solid-Phase Extraction (SPE): The sample is passed through a mixed-mode anion exchange SPE cartridge. This step isolates the acidic metabolites like BDCPP from the complex urine matrix.

  • Elution: The analytes are eluted from the SPE cartridge using an appropriate solvent.

  • Concentration: The eluate is concentrated, often to dryness, and then reconstituted in a smaller volume of a suitable solvent for analysis.

  • LC-MS/MS Analysis: The prepared sample is injected into a liquid chromatography-tandem mass spectrometry system. The chromatographic separation resolves BDCPP from other components, and the mass spectrometer detects and quantifies both BDCPP and the d10-BDCPP internal standard based on their specific mass-to-charge ratios.

  • Quantification: The concentration of BDCPP in the original sample is calculated by comparing the peak area of the analyte to that of the known concentration of the d10-BDCPP internal standard.

Comet Assay for DNA Damage Assessment

This protocol outlines the general steps for assessing DNA damage, as has been applied in studies of TDCPP.[9]

Methodology:

  • Cell Treatment: HepG2 cells (or other relevant cell lines) are exposed to varying concentrations of the test compound (e.g., TDCPP) for a defined period.

  • Cell Harvesting and Embedding: Cells are trypsinized, washed, and suspended in low-melting-point agarose. This cell suspension is then layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a lysis solution (typically containing high salt and detergents) to break down the cell and nuclear membranes, leaving behind the DNA-protein complex (nucleoid).

  • Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline buffer. An electric field is applied, causing the negatively charged DNA to migrate towards the anode. Damaged DNA (containing strand breaks) relaxes and migrates further, forming a "comet tail," while undamaged DNA remains in the nucleoid (the "comet head").

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green), and the slides are visualized using a fluorescence microscope.

  • Scoring: The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.

References

The Use of Bis(1,3-dichloro-2-propyl) Phosphate-d10 as a Biomarker for TDCPP Exposure: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(1,3-dichloro-2-propyl) phosphate (B84403) (TDCPP) is a high-production volume organophosphate flame retardant ubiquitously found in consumer products such as polyurethane foam in furniture, automotive parts, and electronics.[1][2] Human exposure to TDCPP is widespread, primarily through inhalation and ingestion of contaminated dust, as well as dermal contact.[3][4] Growing concerns over its potential health effects, including carcinogenicity, reproductive toxicity, and endocrine disruption, have necessitated reliable methods for assessing human exposure.[3][5] This technical guide focuses on the analytical methodology for monitoring TDCPP exposure through the urinary metabolite, bis(1,3-dichloro-2-propyl) phosphate (BDCPP), with a specific emphasis on the use of its deuterated analog, Bis(1,3-dichloro-2-propyl) Phosphate-d10 (BDCPP-d10), as an internal standard for accurate quantification.

BDCPP is the primary and specific metabolite of TDCPP, making it an ideal biomarker for exposure.[1][2] Its detection in urine provides a non-invasive means of assessing the body burden of the parent compound. To ensure the accuracy and reproducibility of analytical measurements, particularly in complex biological matrices like urine, stable isotope-labeled internal standards are indispensable. BDCPP-d10, a deuterated form of BDCPP, serves this critical role in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[6][7][8]

Metabolism of TDCPP and Biomarker Selection

Following exposure, TDCPP undergoes metabolic transformation in the body. The primary metabolic pathway involves the hydrolysis of one of the ester linkages, resulting in the formation of BDCPP. This metabolite is then excreted in the urine. The specificity of BDCPP to TDCPP is a key advantage, as no other known organophosphate flame retardant is known to metabolize to this compound.[1][2] This uniqueness makes BDCPP a highly reliable biomarker for assessing TDCPP exposure.

TDCPP_Metabolism TDCPP Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) Metabolism Metabolism (Hydrolysis) TDCPP->Metabolism BDCPP Bis(1,3-dichloro-2-propyl) phosphate (BDCPP) Metabolism->BDCPP Urine Urinary Excretion BDCPP->Urine Biomarker Biomarker of Exposure Urine->Biomarker SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final_step Final Preparation Urine_Sample Urine Sample Spike_IS Spike with BDCPP-d10 Urine_Sample->Spike_IS pH_Adjust Adjust pH to ~5 Spike_IS->pH_Adjust Condition Condition SPE Cartridge Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute BDCPP and BDCPP-d10 Wash->Elute Concentrate Evaporate and Reconstitute Elute->Concentrate LC_MS_Analysis LC-MS/MS Analysis Concentrate->LC_MS_Analysis TDCPP_Toxicity_Pathways cluster_cellular_effects Cellular Effects cluster_signaling Signaling Pathways cluster_outcomes Adverse Health Outcomes TDCPP TDCPP Exposure ROS Increased Reactive Oxygen Species (ROS) TDCPP->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction TDCPP->Mitochondrial_Dysfunction Cell_Cycle_Arrest Cell Cycle Arrest (↓ Cyclin D1, CDK2, CDK6) TDCPP->Cell_Cycle_Arrest Ca_Signaling Altered Ca2+ Signaling TDCPP->Ca_Signaling Endocrine_Disruption Endocrine Disruption TDCPP->Endocrine_Disruption DNA_Damage DNA Damage ROS->DNA_Damage Genotoxicity Genotoxicity DNA_Damage->Genotoxicity Apoptosis Apoptosis (↑ Bax, Caspase-3; ↓ Bcl-2) Mitochondrial_Dysfunction->Apoptosis Carcinogenicity Carcinogenicity Apoptosis->Carcinogenicity Cell_Cycle_Arrest->Carcinogenicity Neurotoxicity Neurotoxicity Ca_Signaling->Neurotoxicity

References

Methodological & Application

Application Note: Quantification of Bis(1,3-dichloro-2-propyl) Phosphate (BDCPP) in Human Urine using d10-BDCPP Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCPP), a primary metabolite of the flame retardant tris(1,3-dichloro-2-propyl) phosphate (TDCPP), in human urine. The method utilizes a stable isotope-labeled internal standard, d10-BDCPP, for accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Sample preparation involves a straightforward solid-phase extraction (SPE) procedure. This method is suitable for researchers and professionals in the fields of environmental health, toxicology, and drug metabolism who are investigating human exposure to TDCPP.

Introduction

Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) is a widely used organophosphate flame retardant found in various consumer products, leading to ubiquitous human exposure.[1] Monitoring the urinary metabolite BDCPP is a reliable method for assessing this exposure.[1][2] The use of a stable isotope-labeled internal standard, such as d10-BDCPP, is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high-quality quantitative data. This protocol outlines a validated LC-MS/MS method for the determination of BDCPP in human urine, employing d10-BDCPP as an internal standard.

Experimental

Materials and Reagents
Equipment
  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

  • Analytical balance

  • pH meter

  • SPE manifold

  • Centrifuge

  • Vortex mixer

Sample Preparation Protocol
  • Sample Thawing and Spiking: Thaw frozen urine samples at room temperature. Vortex each sample to ensure homogeneity. To a 5 mL aliquot of urine, add 10 µL of a 2.3 µg/mL solution of d10-BDCPP in methanol.[3]

  • Sample Dilution and Acidification: Dilute the spiked urine sample 1:1 (v/v) with HPLC-grade water. Adjust the pH to 6.5 with 0.1 M acetic acid if necessary.[3]

  • SPE Cartridge Conditioning: Condition the mixed-mode anion exchange SPE cartridge with 2 mL of methanol followed by 2 mL of HPLC-grade water.[3]

  • Sample Loading: Load the prepared urine sample onto the conditioned SPE cartridge at a flow rate not exceeding 1 mL/min.[3]

  • Washing: Wash the cartridge with 2 mL of HPLC-grade water.

  • Drying: Dry the cartridge under vacuum.[3]

  • Elution: Elute the analytes from the cartridge with an appropriate solvent (the specific elution solvent was not detailed in the provided search results, but a common choice would be an organic solvent with a small percentage of a basic modifier, such as 5% ammonium hydroxide (B78521) in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: A suitable reversed-phase column, for example, a Phenomenex Kinetex XB-C18 (100 mm x 2.1 mm; 2.6 µm), can be used.[4]

    • Mobile Phase: A gradient of 5 mM ammonium acetate in water (A) and methanol (B) is effective.

    • Flow Rate: 150 µL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in negative mode.[3]

    • Monitoring: Multiple Reaction Monitoring (MRM).

Data Analysis

Quantification is performed by constructing a calibration curve of the peak area ratio of BDCPP to d10-BDCPP against the concentration of the BDCPP standards. The concentration of BDCPP in the urine samples is then determined from this curve.

Quantitative Data Summary

The following tables summarize the performance characteristics of the method as reported in the literature.

ParameterValueReference
Method Detection Limit (MDL) for BDCPP8 pg/mL[1][3]
Linearity Range for BDCPP194 – 194,000 pg/mL[3]

Table 1: Method Detection Limit and Linearity

Spike LevelRecovery (%)Reference
Low (78 pg/mL)82 ± 10[3]
Medium (1458 pg/mL)91 ± 4[3]
High (7760 pg/mL)95 ± 2[3]

Table 2: Analyte Recoveries for BDCPP

Internal StandardAverage Recovery (%)Reference
d10-BDCPP90 ± 19[3]

Table 3: Internal Standard Recovery

AnalyteMRM Transition (m/z)Reference
BDCPP329.0 > 35.0
d10-BDCPP327.0 > 35.0

Table 4: MRM Transitions

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis cluster_data Data Processing urine_sample 5 mL Urine Sample spike Spike with d10-BDCPP urine_sample->spike dilute_acidify Dilute 1:1 with Water Adjust pH to 6.5 spike->dilute_acidify load Load Sample dilute_acidify->load condition Condition SPE Cartridge (Methanol, Water) condition->load wash Wash Cartridge (Water) load->wash dry Dry Cartridge wash->dry elute Elute Analytes dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms quantify Quantification using Calibration Curve lcms->quantify

Caption: Experimental workflow for BDCPP analysis.

Signaling Pathway Diagram

A signaling pathway is not applicable to this analytical chemistry protocol.

Conclusion

The described LC-MS/MS method using d10-BDCPP as an internal standard provides a reliable and sensitive approach for the quantification of BDCPP in human urine. The use of a stable isotope-labeled internal standard is essential for achieving the accuracy and precision required for human biomonitoring studies. The detailed protocol and performance data presented here serve as a valuable resource for laboratories involved in exposure assessment and toxicological research.

References

Application Note: Quantification of Bis(1,3-dichloro-2-propyl) Phosphate (BDCPP) in Human Urine using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCPP), a primary metabolite of the organophosphate flame retardant tris(1,3-dichloro-2-propyl) phosphate (TDCPP), in human urine.[1][2] The protocol employs a stable isotope-labeled internal standard, d10-BDCPP, for accurate quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] Sample preparation involves solid-phase extraction (SPE) to isolate and concentrate the analyte from the urine matrix.[3][5] This method is suitable for human biomonitoring studies assessing exposure to TDCPP.

Introduction

Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) is a widely used organophosphate flame retardant found in various consumer products, leading to ubiquitous human exposure.[2][6] Biomonitoring of TDCPP exposure is effectively achieved by measuring its specific metabolite, BDCPP, in urine.[1][7] This document provides a detailed protocol for the analysis of BDCPP in human urine, utilizing d10-BDCPP as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing. The method is based on solid-phase extraction (SPE) for sample clean-up and concentration, followed by instrumental analysis using LC-MS/MS.

Experimental

Materials and Reagents
  • BDCPP and d10-BDCPP analytical standards

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • Ammonium acetate

  • Acetic acid

  • Mixed-mode anion exchange solid-phase extraction (SPE) cartridges (e.g., Strata-X-AW)[3][5]

  • Human urine samples

Sample Preparation: Solid-Phase Extraction (SPE)
  • Thaw frozen human urine samples to room temperature.

  • Spike a 5 mL aliquot of urine with 10 µL of d10-BDCPP internal standard solution (e.g., 2.3 µg/mL).[3]

  • Dilute the urine 1:1 (v/v) with HPLC-grade water.[3][5]

  • Acidify the sample to approximately pH 6.5 with 0.1 M acetic acid.[3][5]

  • Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of HPLC-grade water.[3]

  • Load the prepared urine sample onto the SPE cartridge at a flow rate not exceeding 1 mL/min.[3]

  • Wash the cartridge with 2 mL of HPLC-grade water.[3]

  • Dry the cartridge under vacuum.[3]

  • Elute the analytes with an appropriate solvent (e.g., 2 mL of 5% NH4OH in methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of mobile phase (e.g., 150 µL of 15% methanol in water).

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: Kinetex XB-C18 (100 mm x 2.1 mm; 2.6 µm) or equivalent[3]

    • Mobile Phase A: HPLC-grade water

    • Mobile Phase B: Methanol

    • Flow Rate: 0.3 mL/min[3]

    • Injection Volume: 5 µL[3]

    • Gradient: A typical gradient starts at 20% B, increases to 100% B over 6 minutes, holds for 2 minutes, and then re-equilibrates.[3]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in negative mode.[1][3]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • BDCPP: Precursor ion (m/z) 319 -> Product ions (m/z) 35.1 (quantifier), 37.0 (qualifier)[8]

      • d10-BDCPP: Precursor ion (m/z) 329 -> Product ions (m/z) 35.1 (quantifier), 37.1 (qualifier)[8]

Data and Results

The following tables summarize the quantitative performance of the method as reported in various studies.

Table 1: Method Performance Characteristics

ParameterValueReference
Method Detection Limit (MDL)8 pg/mL[2]
MDL32.7 pg/mL[9]
MDL4.7 pg/mL[4][10]
Recovery (Low Spike)82 ± 10%[2][3]
Recovery (Medium Spike)91 ± 4%[2][3]
Recovery (High Spike)95 ± 2%[3]
d10-BDCPP Recovery90 ± 19%[3]
d10-BDCPP Recovery88 ± 16%[9]
d10-BDCPP Recovery72 ± 13%[4][10]

Table 2: Reported Concentrations of BDCPP in Human Urine

PopulationConcentration Range (pg/mL)Geometric Mean (pg/mL)Detection FrequencyReference
Non-occupationally exposed adults (n=9)46 - 1,662147100%[2][6]
Pregnant women (n=8, 39 samples)Not specified1,30097%[4][10]
Men from infertility clinic (n=45)Not specifiedNot specified91%[9]
General population (Belgium)30 - 4,580190 (median)100%[8]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis LC-MS/MS Analysis urine_sample 5 mL Human Urine spike Spike with d10-BDCPP urine_sample->spike dilute Dilute 1:1 with Water spike->dilute acidify Acidify to pH 6.5 dilute->acidify load Load Sample acidify->load condition Condition SPE Cartridge wash Wash Cartridge load->wash elute Elute BDCPP & d10-BDCPP wash->elute reconstitute Evaporate & Reconstitute elute->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect quantify Quantification detect->quantify

Caption: Experimental workflow for BDCPP quantification in urine.

signaling_pathway TDCPP TDCPP Exposure (Consumer Products) Absorption Absorption (Ingestion, Inhalation, Dermal) TDCPP->Absorption Metabolism Metabolism (Liver) Absorption->Metabolism BDCPP BDCPP (Metabolite in Urine) Metabolism->BDCPP Excretion Excretion BDCPP->Excretion

Caption: TDCPP exposure to urinary BDCPP metabolite pathway.

Conclusion

The described method provides a reliable and sensitive approach for the quantification of BDCPP in human urine. The use of an isotope-labeled internal standard (d10-BDCPP) and solid-phase extraction for sample clean-up allows for accurate and precise measurements, making this method highly suitable for epidemiological and biomonitoring studies to assess human exposure to TDCPP. The presented data from various studies demonstrates the applicability of this method in detecting BDCPP in the general population.

References

Application Notes and Protocols for Mixed-Mode Anion Exchange Solid Phase Extraction of Bis(2,3-dibromopropyl) Phosphate (BDCPP)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis(2,3-dibromopropyl) phosphate (B84403) (BDCPP) is a metabolite of the organophosphate flame retardant tris(1,3-dichloro-2-propyl) phosphate (TDCPP), which is widely used in various consumer products.[1][2] Monitoring of BDCPP in biological matrices, such as urine, is crucial for assessing human exposure to its parent compound. However, the analysis of BDCPP is often challenging due to its polarity and the complexity of biological samples.[1][3] This application note details a robust and sensitive method for the extraction and purification of BDCPP from urine using mixed-mode anion exchange solid phase extraction (SPE).[2]

Mixed-mode SPE is an advanced sample preparation technique that utilizes a sorbent with two or more distinct retention mechanisms.[4] This allows for enhanced selectivity and cleanup by retaining the analyte of interest through multiple interaction modes while effectively removing matrix interferences.[4] For BDCPP, a mixed-mode sorbent combining anion exchange and reversed-phase functionalities is particularly effective due to the anionic nature of the phosphate group and the non-polar characteristics of the brominated alkyl chains.

Principles of Mixed-Mode Anion Exchange SPE for BDCPP

The primary retention mechanism for BDCPP on a mixed-mode anion exchange sorbent, such as Oasis WAX (Weak Anion Exchange), is based on two types of interactions:

  • Ion Exchange: BDCPP is a dialkyl phosphate, which is anionic at the appropriate pH.[5] The weak anion exchange functional groups on the sorbent are positively charged at a pH below their pKa, allowing for the retention of the negatively charged BDCPP through electrostatic interactions.

  • Reversed-Phase: The polymeric backbone of the sorbent provides a non-polar surface for hydrophobic interactions with the dibromopropyl chains of BDCPP.

This dual retention mechanism allows for a rigorous washing procedure to remove a wide range of interferences. Neutral and basic compounds can be washed away with acidic and/or organic solvents, while the BDCPP remains bound to the sorbent. The final elution is achieved by using a solvent that disrupts both interactions, typically a basic organic solution. The high pH neutralizes the positive charge on the anion exchanger, breaking the ionic bond, while the organic component disrupts the reversed-phase interaction.

Experimental Protocol

This protocol is adapted from the method developed by Cooper et al. (2011) for the analysis of BDCPP in human urine.[1][2][6]

Materials and Reagents:

Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Transfer 2.5 mL of urine into a 15 mL polypropylene (B1209903) centrifuge tube.

  • Spike the sample with an appropriate amount of internal standard (e.g., d10-BDCPP).

  • Vortex briefly to mix.

  • Centrifuge the sample at 3000 rpm for 10 minutes to pellet any precipitates.

  • Dilute the supernatant with 2.5 mL of 4% formic acid in water.

Solid Phase Extraction Procedure:

  • Conditioning: Condition the mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to go dry.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Load the prepared urine sample (supernatant) onto the cartridge at a flow rate of approximately 1 drop per second.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water.

    • Wash the cartridge with 1 mL of acetonitrile.

  • Elution: Elute the analyte from the cartridge with 1 mL of 5% ammonium hydroxide in acetonitrile into a clean collection tube.

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.

    • Reconstitute the dried extract in a suitable solvent for your analytical instrument (e.g., 100 µL of 4:1 water:methanol).

    • Vortex briefly and transfer to an autosampler vial for analysis by LC-MS/MS.

Data Presentation

The following table summarizes the quantitative data for BDCPP analysis using the mixed-mode anion exchange SPE method.

ParameterValueReference
Recovery
Low Spike (78 pg/mL)82 ± 10%[1]
Medium Spike (1458 pg/mL)91 ± 4%[1]
High Spike (7760 pg/mL)95 ± 2%[1]
Method Detection Limit (MDL) 8 pg/mL in urine[1][2]
Observed Concentrations
Geometric Mean (urine)147 pg/mL[1][2]
Range (urine)46 - 1662 pg/mL[1]

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid Phase Extraction cluster_analysis Analysis urine Urine Sample (2.5 mL) spike Spike with Internal Standard urine->spike centrifuge Centrifuge (3000 rpm, 10 min) spike->centrifuge dilute Dilute Supernatant with 4% Formic Acid centrifuge->dilute condition Condition Cartridge (Methanol, Water) dilute->condition equilibrate Equilibrate Cartridge (2% Formic Acid) condition->equilibrate load Load Sample equilibrate->load wash1 Wash 1 (2% Formic Acid) load->wash1 wash2 Wash 2 (Acetonitrile) wash1->wash2 elute Elute (5% NH4OH in Acetonitrile) wash2->elute drydown Evaporate to Dryness elute->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Workflow for BDCPP extraction using mixed-mode SPE.

Interaction_Mechanism cluster_loading Loading/Washing (Acidic pH) cluster_elution Elution (Basic pH in Organic Solvent) sorbent_load Sorbent Surface Polymeric Backbone (Reversed-Phase) Weak Anion Exchanger (Positively Charged) bdcpp_load BDCPP Dibromopropyl Chains (Non-polar) Phosphate Group (Negatively Charged) bdcpp_load:f1->sorbent_load:f1 Hydrophobic Interaction bdcpp_load:f2->sorbent_load:f2 Ionic Interaction sorbent_elute Sorbent Surface Polymeric Backbone Weak Anion Exchanger (Neutralized) disruption Interactions Disrupted, BDCPP Elutes bdcpp_elute BDCPP Dibromopropyl Chains Phosphate Group

Caption: BDCPP interaction with mixed-mode anion exchange sorbent.

References

Application Notes and Protocols for Human Biomonitoring of Bis(1,3-dichloro-2-propyl) Phosphate-d10

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCIPP) is the primary metabolite of the organophosphate flame retardant tris(1,3-dichloro-2-propyl) phosphate (TDCIPP), a compound widely used in consumer products such as furniture, textiles, and electronics.[1][2][3] Human exposure to TDCIPP is widespread, and biomonitoring of its metabolite, BDCIPP, in human matrices is a critical tool for assessing exposure levels and understanding potential health risks.[4][5][6][7][8] BDCIPP is considered a specific biomarker for TDCIPP exposure as no other known organophosphate flame retardant is known to metabolize to this compound.[2]

To ensure accurate and precise quantification of BDCIPP in complex biological matrices like urine, the use of a stable isotope-labeled internal standard is essential.[9][10][11] Bis(1,3-dichloro-2-propyl) phosphate-d10 (BDCIPP-d10) is the deuterated analog of BDCIPP and serves as an ideal internal standard for analytical methods, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13][14] Its chemical and physical properties are nearly identical to the native analyte, allowing it to compensate for variations in sample preparation, extraction efficiency, and instrument response, thereby minimizing matrix effects.[15][16][17]

These application notes provide a comprehensive overview and detailed protocols for the use of BDCIPP-d10 in human biomonitoring studies.

Quantitative Data Summary

The following tables summarize the concentrations of BDCIPP reported in human urine from various biomonitoring studies. These data highlight the widespread nature of TDCIPP exposure across different populations.

Table 1: Concentrations of BDCIPP in Human Urine from Various Studies

Population StudiedCountry/RegionSample Size (n)Detection Frequency (%)Geometric Mean (ng/mL)Concentration Range (ng/mL)Reference
Pregnant WomenShanghai, China23171.2IQR: 0.6-2.2[18]
Adults (non-occupationally exposed)United States91000.1470.046 - 1.662[19][20]
MenUnited States4591-0.04 - 1.66[21]
MothersUnited States21100--[22]
ToddlersUnited States21100--[22]
Infants (2-18 months)North Carolina, USA431002.29 µg/L0.20 - 103.65 µg/L[8]
Young Population (1-5 years)Southern Taiwan--0.279 µg/L-[23]
AdultsCalifornia, USA13-2.50.5 - 7.3[16]

Note: Concentrations are often reported in ng/mL or µg/L; 1 ng/mL = 1 µg/L. IQR denotes Interquartile Range.

Experimental Protocols

The following protocols are synthesized from methodologies reported in peer-reviewed scientific literature for the analysis of BDCIPP in human urine using BDCIPP-d10 as an internal standard.[12][13][19]

Protocol 1: Sample Collection and Storage
  • Urine Collection : Collect spot urine samples in sterile, polypropylene (B1209903) containers.

  • Aliquoting : Immediately after collection, aliquot urine into smaller volumes (e.g., 5-10 mL) in labeled polypropylene cryovials to minimize freeze-thaw cycles.

  • Storage : Store urine samples at -20°C or, for long-term storage, at -80°C until analysis.

Protocol 2: Sample Preparation and Solid-Phase Extraction (SPE)

This protocol utilizes mixed-mode anion exchange solid-phase extraction.

Reagents and Materials:

Procedure:

  • Thawing and Spiking : Thaw urine samples at room temperature. Spike a known volume of urine (e.g., 5 mL) with a precise amount of BDCIPP-d10 internal standard.

  • pH Adjustment : Adjust the pH of the urine sample to approximately 5 with 10 mM ammonium acetate buffer.

  • SPE Cartridge Conditioning : Condition the WAX SPE cartridge by passing methanol followed by deionized water.

  • Sample Loading : Load the pH-adjusted urine sample onto the conditioned SPE cartridge.

  • Washing : Wash the cartridge with deionized water to remove interferences.

  • Elution : Elute the analytes (BDCIPP and BDCIPP-d10) from the cartridge using methanol.

  • Drying and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of mobile phase (e.g., 20% methanol in water).

Protocol 3: LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an appropriate ionization source (e.g., Atmospheric Pressure Chemical Ionization - APCI or Electrospray Ionization - ESI)

LC Parameters (Example):

  • Column : C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size)

  • Mobile Phase A : Water with a suitable buffer (e.g., 0.1% formic acid)

  • Mobile Phase B : Methanol

  • Gradient : A linear gradient from a low to a high percentage of Mobile Phase B over a set time to achieve chromatographic separation.

  • Flow Rate : 0.2 - 0.4 mL/min

  • Injection Volume : 5 - 20 µL

MS/MS Parameters (Example for Negative Ion Mode):

  • Ionization Mode : Negative APCI or ESI

  • Monitoring Mode : Multiple Reaction Monitoring (MRM)

  • MRM Transitions :

    • BDCIPP : Monitor the specific precursor ion to product ion transition.

    • BDCIPP-d10 : Monitor the corresponding precursor ion to product ion transition for the deuterated standard.

  • Instrument Settings : Optimize parameters such as capillary voltage, gas temperatures, and collision energy for maximum sensitivity.

Table 2: Example MRM Transitions for BDCIPP and BDCIPP-d10

AnalytePrecursor Ion (m/z)Product Ion (m/z)
BDCIPP304.9194.9
BDCIPP-d10314.9194.9

Note: Exact m/z values may vary slightly depending on the specific adducts formed and instrument calibration. These should be optimized in the user's laboratory.

Visualizations

Metabolic Pathway of TDCIPP

The following diagram illustrates the metabolic conversion of the parent compound, TDCIPP, to its primary urinary metabolite, BDCIPP.

TDCIPP_Metabolism TDCIPP Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) Metabolism Metabolism (e.g., hydrolysis) TDCIPP->Metabolism Human Exposure BDCIPP Bis(1,3-dichloro-2-propyl) phosphate (BDCIPP) Metabolism->BDCIPP Excretion Urinary Excretion BDCIPP->Excretion Urine Urine Sample Excretion->Urine

Caption: Metabolic pathway of TDCIPP to BDCIPP.

Experimental Workflow for BDCIPP Analysis

This diagram outlines the key steps in the analytical workflow for quantifying BDCIPP in human urine samples.

BDCIPP_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine_Sample 1. Urine Sample Collection Spiking 2. Spiking with BDCIPP-d10 Urine_Sample->Spiking pH_Adjust 3. pH Adjustment Spiking->pH_Adjust SPE 4. Solid-Phase Extraction (SPE) pH_Adjust->SPE Elution 5. Elution SPE->Elution Dry_Reconstitute 6. Dry & Reconstitute Elution->Dry_Reconstitute LC_MSMS 7. LC-MS/MS Analysis Dry_Reconstitute->LC_MSMS Data_Processing 8. Data Processing & Quantification LC_MSMS->Data_Processing

Caption: Experimental workflow for BDCIPP analysis.

Principle of Isotope Dilution using BDCIPP-d10

This diagram illustrates the principle of using a stable isotope-labeled internal standard for accurate quantification.

Isotope_Dilution cluster_sample Initial Sample cluster_processing Sample Processing & Analysis cluster_quantification Quantification Analyte BDCIPP (Unknown Amount) Mix Sample + Internal Standard Analyte->Mix IS BDCIPP-d10 (Known Amount) IS->Mix Process Extraction & LC-MS/MS Mix->Process Ratio Measure Peak Area Ratio (BDCIPP / BDCIPP-d10) Process->Ratio Compensates for loss and matrix effects Calculation Calculate BDCIPP Concentration Ratio->Calculation

Caption: Principle of isotope dilution analysis.

References

Application Note & Protocol: Quantification of Flame Retardant Metabolites in Human Serum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flame retardants are ubiquitous in consumer and industrial products, leading to widespread human exposure. Understanding the internal dose and potential health effects of these compounds requires sensitive and robust analytical methods to measure their metabolites in biological matrices. This document provides a detailed protocol for the analysis of common organophosphate and brominated flame retardant metabolites in human serum using solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analytical Workflow Overview

The overall analytical workflow consists of sample preparation, instrumental analysis, and data processing. Serum samples are first subjected to enzymatic hydrolysis to release conjugated metabolites, followed by solid-phase extraction to isolate and concentrate the analytes of interest. The extracted samples are then analyzed by LC-MS/MS for sensitive and selective quantification.

workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing serum Serum Sample (0.5 mL) hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) serum->hydrolysis Add internal standards spe Solid-Phase Extraction (SPE) hydrolysis->spe Condition & Equilibrate SPE elution Elution spe->elution Wash & Elute evaporation Evaporation & Reconstitution elution->evaporation lcms LC-MS/MS Analysis evaporation->lcms Inject quant Quantification lcms->quant Integrate peaks report Reporting quant->report Generate results

Figure 1: General workflow for the analysis of flame retardant metabolites in serum.

Experimental Protocols

Materials and Reagents
  • Solvents: HPLC-grade methanol (B129727), acetonitrile, water, and ethyl acetate (B1210297).

  • Reagents: Formic acid, ammonium (B1175870) acetate, β-glucuronidase/arylsulfatase from Helix pomatia.

  • Standards: Certified analytical standards for target flame retardant metabolites and corresponding isotope-labeled internal standards.

  • SPE Cartridges: Mixed-mode or polymeric reversed-phase SPE cartridges (e.g., Oasis HLB).

  • Human Serum: Pooled human serum for quality control and matrix-matched calibration.

Sample Preparation Protocol
  • Sample Thawing and Aliquoting: Thaw frozen serum samples at room temperature. Vortex for 10 seconds and aliquot 0.5 mL into a polypropylene (B1209903) tube.

  • Internal Standard Spiking: Spike each sample, blank, and quality control (QC) with an internal standard mixture to a final concentration of 10 ng/mL.

  • Enzymatic Hydrolysis:

    • Add 1 mL of 0.1 M ammonium acetate buffer (pH 5.0).

    • Add 20 µL of β-glucuronidase/arylsulfatase solution.

    • Incubate at 37°C for 12-16 hours (overnight).

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of HPLC-grade water.

    • Loading: Load the hydrolyzed sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.

    • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

    • Drying: Dry the cartridge under vacuum for 10 minutes.

    • Elution: Elute the analytes with 5 mL of ethyl acetate.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of 50:50 methanol:water.

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient Elution: A suitable gradient to separate the target analytes (e.g., 5% B to 95% B over 10 minutes).

  • Ionization Mode: ESI negative for most organophosphate and brominated flame retardant metabolites.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for each analyte and internal standard.

Quantitative Data

The performance of the analytical method should be validated to ensure accuracy and precision. The following table summarizes typical quantitative parameters for selected flame retardant metabolites in serum.

MetaboliteAbbreviationLOD (ng/mL)LOQ (ng/mL)Recovery (%)RSD (%)
Diphenyl phosphateDPHP0.05 - 0.130.15 - 0.4085 - 110< 15
Bis(2-chloroethyl) phosphateBCEP0.08 - 0.200.24 - 0.6090 - 115< 15
Bis(1,3-dichloro-2-propyl) phosphateBDCIPP0.02 - 0.100.06 - 0.3088 - 112< 10
Di-n-butyl phosphateDNBP0.10 - 0.250.30 - 0.7580 - 105< 20
6-OH-BDE-476-OH-BDE-470.01 - 0.050.03 - 0.1570 - 120< 20

LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation. Data compiled from various sources for illustrative purposes.[1][2]

Metabolic Pathways of Flame Retardants

Flame retardants undergo metabolic transformation in the body, primarily through Phase I and Phase II reactions, to facilitate their excretion.[3][4][5] Common metabolic pathways include oxidation, hydroxylation, debromination, and conjugation with glucuronic acid or sulfate.[3][4][5]

metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent Parent Flame Retardant (e.g., TPHP, PBDE) hydroxylation Hydroxylation parent->hydroxylation CYP450 dealkylation O-Dealkylation/ Debromination parent->dealkylation CYP450 metabolite1 Phase I Metabolite (e.g., DPHP, OH-PBDE) hydroxylation->metabolite1 dealkylation->metabolite1 glucuronidation Glucuronidation (UGT enzymes) metabolite2 Conjugated Metabolite (Glucuronide/Sulfate) glucuronidation->metabolite2 sulfation Sulfation (SULT enzymes) sulfation->metabolite2 metabolite1->glucuronidation metabolite1->sulfation excretion Excretion (Urine/Feces) metabolite2->excretion

Figure 2: Generalized metabolic pathway of flame retardants.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of flame retardant metabolites in human serum. The described SPE-LC-MS/MS method is sensitive, specific, and suitable for biomonitoring studies and toxicological research. Adherence to the outlined quality control procedures is essential for generating reliable data.

References

Preparation of Bis(1,3-dichloro-2-propyl) Phosphate-d10 Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of stock solutions of Bis(1,3-dichloro-2-propyl) Phosphate-d10 (BDCPP-d10). This deuterated internal standard is essential for the accurate quantification of its non-labeled counterpart, Bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCPP), a primary metabolite of the flame retardant Tris(1,3-dichloro-2-propyl) phosphate (TDCPP).[1][2][3] The use of BDCPP-d10 is critical in biomonitoring studies for assessing human exposure to TDCPP.[4]

Physicochemical and Logistical Data

A summary of the key properties and logistical information for this compound is provided in the table below for easy reference.

PropertyValueSource
Synonyms 1,3-Dichloro-2-propanol-d7 Hydrogen Phosphate, bis[2-chloro-1-[chloro(dideuterio)methyl]-1,2,2-trideuterio-ethyl] hydrogen phosphate[4][5]
CAS Number 1477495-19-4[1][2][5][6]
Unlabeled CAS Number 72236-72-7[5][6]
Molecular Formula C₆D₁₀HCl₄O₄P[1][2][5][6]
Molecular Weight ~330.00 g/mol [2][6][7]
Appearance Neat: Off-white to pale yellow gel or waxy solid[1][4]
Purity Typically >95% (HPLC)[5][8]
Storage Conditions -20°C, sealed, away from moisture[4][5][6][8]
Shipping Conditions Ambient temperature (continental US); may vary elsewhere[6]
Solvent for Stock Solution Acetonitrile (B52724)[9][10]
Primary Application Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS[6]

Experimental Protocol: Preparation of a 1 mg/mL Stock Solution

This protocol outlines the steps for preparing a 1 mg/mL stock solution of this compound from a neat standard.

Materials and Equipment:

  • This compound (neat)

  • Acetonitrile (HPLC grade or higher)

  • Analytical balance

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Calibrated micropipettes

  • Vortex mixer

  • Sonicator

  • Amber glass vials with PTFE-lined caps (B75204) for storage

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, and chemical-resistant gloves

Procedure:

  • Acclimatization: Before opening, allow the container of neat BDCPP-d10 to equilibrate to room temperature to prevent condensation, as the compound is moisture-sensitive.[4][6]

  • Weighing: Accurately weigh a precise amount of the neat BDCPP-d10 (e.g., 1 mg) using an analytical balance. Given its gel-like consistency, it is advisable to weigh it directly into a tared volumetric flask.

  • Dissolution: Add a small volume of acetonitrile to the volumetric flask containing the weighed BDCPP-d10.

  • Mixing: Gently swirl the flask to initiate dissolution. Use a vortex mixer for a few seconds to ensure thorough mixing.

  • Sonication (Optional): If the compound does not dissolve readily, place the flask in a sonicator bath for 5-10 minutes to aid dissolution.

  • Dilution to Volume: Once the BDCPP-d10 is completely dissolved, bring the solution to the final volume with acetonitrile. Ensure the final volume is read at the meniscus.

  • Homogenization: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to an amber glass vial with a PTFE-lined cap to protect it from light.[9] Store the stock solution at -20°C. When stored in a solvent, it is recommended to keep it at -80°C for up to 6 months or -20°C for up to 1 month.[6]

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, preparation date, and initials of the preparer.

Experimental Workflow

The following diagram illustrates the logical flow for the preparation of the this compound stock solution.

G Workflow for BDCPP-d10 Stock Solution Preparation cluster_prep Preparation cluster_storage Storage & Use start Start acclimatize Acclimatize Neat Compound to Room Temperature start->acclimatize Prevent Condensation weigh Accurately Weigh Neat Compound acclimatize->weigh dissolve Add Solvent (Acetonitrile) weigh->dissolve mix Vortex to Mix dissolve->mix sonicate Sonicate if Necessary mix->sonicate dilute Dilute to Final Volume mix->dilute sonicate->dilute homogenize Invert to Homogenize dilute->homogenize transfer Transfer to Amber Vial homogenize->transfer store Store at -20°C or -80°C transfer->store use Use for Preparation of Working Standards store->use end End use->end

Caption: Workflow for the preparation and storage of a this compound stock solution.

Signaling Pathways and Logical Relationships

This compound itself is not involved in signaling pathways. Its utility lies in its chemical and physical similarity to the native BDCPP, allowing it to serve as a reliable internal standard in analytical methods. The logical relationship is its application in isotope dilution mass spectrometry, which is a gold standard for quantitative analysis.

The diagram below illustrates the role of BDCPP-d10 as an internal standard in the analytical workflow for quantifying BDCPP in a biological sample.

G Role of BDCPP-d10 in Analytical Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result sample Biological Sample (e.g., Urine) spike Spike with BDCPP-d10 Internal Standard sample->spike extract Solid Phase Extraction spike->extract concentrate Concentrate Extract extract->concentrate lcms LC-MS/MS Analysis concentrate->lcms detect Detect BDCPP and BDCPP-d10 lcms->detect quantify Quantify BDCPP using BDCPP-d10 Signal detect->quantify result Accurate Concentration of BDCPP in Sample quantify->result

Caption: Use of BDCPP-d10 as an internal standard in the quantification of BDCPP in biological samples.

References

Application Notes and Protocols for the Analysis of d10-BDCPP in Environmental Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCPP) is the primary metabolite of the widely used organophosphate flame retardant, tris(1,3-dichloro-2-propyl) phosphate (TDCPP).[1][2][3][4][5] Due to the extensive use of TDCPP in various consumer products, it is frequently detected in environmental compartments, including water bodies. Consequently, the presence of its metabolite, BDCPP, in environmental water samples is of growing concern. The analysis of BDCPP in these matrices is crucial for assessing environmental contamination and potential exposure risks. This document provides detailed application notes and protocols for the determination of BDCPP in environmental water samples using d10-BDCPP as an internal standard for accurate quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Principle

The analytical methodology involves the extraction and concentration of BDCPP from water samples using solid-phase extraction (SPE). The deuterated internal standard, d10-BDCPP, is spiked into the sample prior to extraction to correct for matrix effects and variations in recovery. Following extraction, the sample is analyzed by LC-MS/MS, which provides high selectivity and sensitivity for the detection and quantification of the target analyte.

Data Presentation

While direct quantitative data for BDCPP in various environmental water matrices are not extensively reported, the concentration of its parent compound, TDCPP, can serve as an indicator of potential BDCPP levels. The following table summarizes reported concentrations of TDCPP in different water samples. It is plausible that a fraction of this parent compound will be present as its metabolite, BDCPP.

Water MatrixTDCPP Concentration Range (ng/L)Reference(s)
Surface Water[6]
River Water116 (mean)[6]
Wastewater Effluent227 (mean)[6]
SeawaterNot Detected - 497.40 (as total OPEs)[7]

LOD: Limit of Detection

Experimental Protocols

Sample Collection and Preservation
  • Collection: Collect water samples in pre-cleaned amber glass bottles to minimize photodegradation.

  • Volume: A sample volume of 100 to 500 mL is typically sufficient, depending on the expected concentration and the sensitivity of the analytical instrument.

  • Preservation: To prevent microbial degradation, samples should be stored at 4°C and extracted within 48 hours of collection. If longer storage is necessary, acidification to pH ~2 with sulfuric or hydrochloric acid can be employed, though compatibility with the SPE method should be verified.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline and may require optimization based on the specific water matrix and available instrumentation.

StepProcedureDetails and Rationale
1. Internal Standard Spiking Spike a known amount of d10-BDCPP solution into the water sample.The internal standard corrects for analyte loss during sample preparation and for matrix-induced ionization suppression or enhancement in the mass spectrometer.
2. SPE Cartridge Conditioning Condition a hydrophilic-lipophilic balanced (HLB) or C18 SPE cartridge (e.g., 200 mg, 6 mL) sequentially with 5 mL of methanol (B129727) followed by 5 mL of ultrapure water.Conditioning activates the sorbent and ensures proper interaction with the sample matrix.
3. Sample Loading Pass the water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.This step retains the analyte of interest on the sorbent while the bulk of the water matrix passes through.
4. Cartridge Washing Wash the cartridge with 5 mL of ultrapure water.This removes polar interferences that may have been retained on the sorbent.
5. Cartridge Drying Dry the cartridge under a gentle stream of nitrogen or by vacuum for 15-30 minutes.Residual water can interfere with the subsequent elution step and affect recovery.
6. Elution Elute the retained analytes with 6-10 mL of a suitable organic solvent, such as methanol or acetonitrile. Some methods for parent OPEs use a mixture of dichloromethane (B109758) and acetonitrile.The organic solvent disrupts the interaction between the analyte and the sorbent, releasing the analyte into the collection tube.
7. Concentration Evaporate the eluate to near dryness under a gentle stream of nitrogen at a temperature of approximately 40°C.This step concentrates the analyte to improve detection limits.
8. Reconstitution Reconstitute the residue in a small, precise volume (e.g., 500 µL) of the initial mobile phase (e.g., 80:20 water:methanol).This prepares the sample in a solvent compatible with the LC-MS/MS system.
LC-MS/MS Analysis

The following are typical starting conditions for the analysis of BDCPP by LC-MS/MS. Method optimization is recommended.

ParameterCondition
Liquid Chromatography
ColumnC18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Methanol
GradientStart with 20% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate.
Flow Rate0.3 mL/min
Injection Volume5-10 µL
Column Temperature40°C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative Ion Mode
MS/MS Transitions (m/z)BDCPP: Precursor ion > Product ion 1, Precursor ion > Product ion 2d10-BDCPP: Precursor ion > Product ion
Ion Source Temperature350°C
Nebulizer GasNitrogen
Collision GasArgon

Note: Specific precursor and product ions for BDCPP and d10-BDCPP should be determined by direct infusion of standards into the mass spectrometer to ensure optimal sensitivity and selectivity.

Mandatory Visualizations

TDCPP TDCPP (Tris(1,3-dichloro-2-propyl) phosphate) Metabolism Metabolism (e.g., in organisms, environment) TDCPP->Metabolism Biotransformation BDCPP BDCPP (Bis(1,3-dichloro-2-propyl) phosphate) Metabolism->BDCPP Primary Metabolite Further_Metabolites Further Metabolites BDCPP->Further_Metabolites

Caption: Metabolic pathway of TDCPP to its primary metabolite, BDCPP.

cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Water_Sample 1. Water Sample Collection (100-500 mL) Spiking 2. Spike with d10-BDCPP (Internal Standard) Water_Sample->Spiking SPE 3. Solid-Phase Extraction (SPE) (HLB or C18 Cartridge) Spiking->SPE Elution 4. Elution with Organic Solvent SPE->Elution Concentration 5. Concentration and Reconstitution Elution->Concentration LC_MSMS 6. LC-MS/MS Analysis (ESI Negative Mode) Concentration->LC_MSMS Quantification 7. Quantification using Internal Standard Calibration LC_MSMS->Quantification

Caption: Experimental workflow for d10-BDCPP analysis in water.

References

Application Notes and Protocols: GC-MS/MS Method for the Quantification of TDCPP Metabolites using Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tris(1,3-dichloro-2-propyl) phosphate (B84403) (TDCPP) is a widely used organophosphate flame retardant that has come under scrutiny due to its potential health risks. Human exposure to TDCPP is assessed by monitoring its metabolites in biological matrices, such as urine. The primary metabolite of TDCPP is bis(1,3-dichloro-2-propyl) phosphate (BDCPP).[1] While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common analytical technique for BDCPP, gas chromatography-tandem mass spectrometry (GC-MS/MS) offers a robust and sensitive alternative, particularly when coupled with appropriate derivatization.

This document provides a detailed protocol for the development of a GC-MS/MS method for the quantification of TDCPP metabolites in human urine, utilizing deuterated internal standards for accurate and precise measurement.

Experimental Protocols

Materials and Reagents
  • Analytes: Bis(1,3-dichloro-2-propyl) phosphate (BDCPP)

  • Internal Standard: Deuterated bis(1,3-dichloro-2-propyl) phosphate (d10-BDCPP)

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvents: Acetonitrile, Methanol (B129727), Toluene (all HPLC or LC-MS grade)

  • Reagents: Ammonium (B1175870) acetate (B1210297), Acetic acid

  • Solid Phase Extraction (SPE): Mixed-mode anion exchange cartridges

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from established methods for the extraction of organophosphate flame retardant metabolites from urine.[2][3]

  • Sample Pre-treatment:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge the urine samples to pellet any precipitate.

    • Take a 1 mL aliquot of the supernatant.

    • Spike the aliquot with the deuterated internal standard (d10-BDCPP) solution.

    • Adjust the pH of the sample to approximately 5 by adding 0.1 mL of 10 mM ammonium acetate buffer (pH adjusted with acetic acid).[4]

    • Vortex the sample for 1 minute.

  • SPE Cartridge Conditioning:

    • Condition the mixed-mode anion exchange SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove interfering substances.

    • Dry the cartridge thoroughly under a stream of nitrogen or by vacuum.

  • Elution:

    • Elute the analytes from the cartridge with 3 mL of methanol.

  • Evaporation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

Derivatization

To enhance volatility for GC-MS analysis, the extracted metabolites must be derivatized. Silylation is a common and effective method for organophosphate metabolites.[5][6]

  • Reconstitution:

    • Reconstitute the dried extract in 50 µL of toluene.

  • Silylation Reaction:

    • Add 50 µL of BSTFA with 1% TMCS to the reconstituted extract.

    • Cap the vial tightly and heat at 70°C for 60 minutes.

  • Cooling:

    • Allow the vial to cool to room temperature before GC-MS/MS analysis.

GC-MS/MS Analysis
  • Instrumentation:

    • A gas chromatograph coupled to a triple quadrupole mass spectrometer.

  • GC Conditions:

    • Column: A low-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of these derivatized compounds.[7]

    • Injection: 1 µL, splitless mode.

    • Injector Temperature: 280°C.

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp 1: 25°C/min to 200°C.

      • Ramp 2: 10°C/min to 300°C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS/MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

The following tables summarize expected performance characteristics for the analysis of TDCPP metabolites, primarily based on published LC-MS/MS data which can serve as a benchmark for the GC-MS/MS method.

Table 1: Method Performance and Recovery

AnalyteInternal StandardSpiked ConcentrationRecovery (%)Method Detection Limit (MDL)Reference
BDCPPd10-BDCPPLow82 ± 108 pg/mL[2][8]
Medium91 ± 4[2][8]
High95 ± 2

Table 2: Proposed MRM Transitions for Trimethylsilylated BDCPP and d10-BDCPP

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
BDCPP-TMS[M-CH3]+Fragment 1Fragment 2
d10-BDCPP-TMS[M-CH3]+Fragment 1Fragment 2

Note: The exact m/z values for the precursor and product ions of the trimethylsilylated (TMS) derivatives of BDCPP and d10-BDCPP would need to be determined experimentally by infusing the derivatized standards into the mass spectrometer. The precursor ion is likely to be the molecular ion minus a methyl group. Product ions would result from characteristic fragmentation of the silylated phosphate structure.

Mandatory Visualization

GCMSMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_process Data Processing Sample Urine Sample Spike Spike with d10-BDCPP Sample->Spike pH_Adjust pH Adjustment Spike->pH_Adjust SPE Solid-Phase Extraction pH_Adjust->SPE Elute Elution SPE->Elute Evaporate Evaporation to Dryness Elute->Evaporate Reconstitute Reconstitute in Toluene Evaporate->Reconstitute Derivatize Add BSTFA & Heat Reconstitute->Derivatize GCMSMS GC-MS/MS Analysis (MRM) Derivatize->GCMSMS Data Data Acquisition GCMSMS->Data Quant Quantification Data->Quant Report Reporting Quant->Report

Caption: Workflow for GC-MS/MS analysis of TDCPP metabolites.

Conclusion

The described GC-MS/MS method, incorporating solid-phase extraction and silylation, provides a sensitive and reliable approach for the quantification of TDCPP metabolites in human urine. The use of deuterated internal standards ensures high accuracy and precision, making this method suitable for human biomonitoring studies and toxicological research. While LC-MS/MS is more commonly reported for these analytes, this GC-MS/MS protocol offers a viable and robust alternative for laboratories equipped for this technology.

References

Application Notes and Protocols: The Role of d10-BDCPP in In-Vitro Toxicological Assessments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the application of deuterated bis(1,3-dichloro-2-propyl) phosphate (B84403) (d10-BDCPP) in in-vitro toxicology experiments. While not used as a primary test compound, d10-BDCPP is a critical analytical tool for the accurate quantification of its non-deuterated analog, BDCPP, a major metabolite of the widely used flame retardant tris(1,3-dichloro-2-propyl) phosphate (TDCPP). Understanding the toxicological profile of BDCPP is essential, and d10-BDCPP ensures the reliability of these assessments.

Introduction to BDCPP and the Role of d10-BDCPP

Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) is an organophosphate flame retardant detected in numerous consumer products and environmental samples.[1][2] Its primary metabolite, bis(1,3-dichloro-2-propyl) phosphate (BDCPP), is detectable in over 90% of the American population's urine, raising concerns about its potential health effects.[3] In-vitro toxicological studies are crucial for elucidating the mechanisms of TDCPP and BDCPP toxicity.

d10-BDCPP is a stable, isotopically labeled version of BDCPP. Its near-identical chemical and physical properties to BDCPP, but distinct mass, make it an ideal internal standard for analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][6] The use of d10-BDCPP corrects for variations in sample preparation and instrument response, ensuring highly accurate and precise quantification of BDCPP in complex biological matrices.[4][7][8][9]

Key In-Vitro Toxicology Applications Utilizing d10-BDCPP as an Internal Standard

The following sections detail common in-vitro toxicology assays for assessing the effects of BDCPP (and its parent compound TDCPP), where d10-BDCPP plays a vital role in the analytical quantification of the test substance.

Cytotoxicity Assays

Cytotoxicity assays are fundamental in toxicology to determine the concentration at which a substance induces cell death. Common endpoints include cell viability, membrane integrity, and metabolic activity.

Data Summary: Cytotoxicity of TDCPP in various cell lines

Cell LineAssayEndpointEffective Concentration (TDCPP)Reference
Human Embryonic Kidney (HEK293)Not specifiedCytotoxicity1–300 μM (dependent on exposure duration)[2]
Human Lung Carcinoma (A549)MTT AssayCell ViabilityLC50: 82.6 µM (48h exposure)[10]
Human Hepatocellular Carcinoma (HepG2)MTT & NRU AssaysCell ViabilitySurvival reduction at 100–400 μM (3-day exposure)[11]
Murine Macrophage (RAW264.7)Not specifiedCell ViabilityConcentration-dependent reduction[12]

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines a typical MTT assay to assess the cytotoxicity of BDCPP, with d10-BDCPP used in the analytical verification of exposure concentrations.

  • Cell Seeding: Plate cells (e.g., HepG2, A549) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Exposure: Prepare serial dilutions of BDCPP in culture medium. Replace the existing medium with the BDCPP-containing medium and incubate for the desired exposure time (e.g., 24, 48, 72 hours).

  • Analytical Verification (Role of d10-BDCPP):

    • At the beginning and end of the exposure period, collect aliquots of the dosing solutions.

    • Add a known concentration of d10-BDCPP to each aliquot as an internal standard.

    • Extract the analytes using a suitable method, such as solid-phase extraction.

    • Analyze the extracts by LC-MS/MS to confirm the nominal concentrations of BDCPP.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (vehicle-treated) cells.

Workflow for Cytotoxicity Assay with Analytical Verification

G cluster_protocol Cytotoxicity Protocol cluster_analytics Analytical Verification A Seed Cells in 96-well Plate B Expose Cells to BDCPP A->B C Add MTT Reagent B->C G Collect Dosing Solution Aliquots B->G Sample Collection D Solubilize Formazan C->D E Measure Absorbance D->E F Analyze Data E->F H Spike with d10-BDCPP (Internal Standard) G->H I Sample Extraction H->I J LC-MS/MS Analysis I->J K Confirm BDCPP Concentration J->K K->F Concentration Confirmation

Caption: Workflow for a cytotoxicity assay incorporating analytical verification using d10-BDCPP.

Genotoxicity Assays

Genotoxicity assays assess the potential of a substance to damage cellular DNA. Key assays include the Comet assay for DNA strand breaks and the micronucleus assay for chromosomal damage.

Data Summary: Genotoxicity of TDCPP

Cell LineAssayEndpointObservationReference
Murine Macrophage (RAW264.7)Comet AssayDNA DamageIncreased DNA damage[12]
Human Hepatocellular Carcinoma (HepG2)Comet AssayDNA DamageIncreased DNA damage[11]
Human Lung Carcinoma (A549)Not specifiedDNA DamageEffects on DNA damage[11]

Experimental Protocol: In-Vitro Micronucleus Assay

This protocol describes a method to evaluate the potential of BDCPP to induce micronuclei formation.

  • Cell Culture and Exposure: Culture cells (e.g., TK6 or HepG2) and expose them to various concentrations of BDCPP for a duration equivalent to 1.5-2 normal cell cycles.

  • Analytical Verification: As described in the cytotoxicity protocol, use d10-BDCPP as an internal standard to verify the exposure concentrations of BDCPP via LC-MS/MS.

  • Cytochalasin B Treatment: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.

  • Cell Harvesting and Staining: Harvest the cells, lyse the cytoplasm, and stain the nuclei with a fluorescent DNA dye (e.g., DAPI).

  • Microscopy or Flow Cytometry: Analyze the cells for the presence of micronuclei in binucleated cells using fluorescence microscopy or an automated flow cytometry platform.

  • Data Analysis: Determine the frequency of micronucleated binucleated cells for each BDCPP concentration and compare it to the vehicle control.

Logical Flow for Genotoxicity Assessment

G A Test Compound (BDCPP) B In-Vitro Cell Exposure (with d10-BDCPP for QC) A->B C Comet Assay B->C D Micronucleus Assay B->D E DNA Strand Breaks C->E F Chromosomal Damage D->F G Genotoxic Potential Assessment E->G F->G

Caption: Logical relationship for assessing the genotoxic potential of BDCPP.

Signaling Pathway Analysis

In-vitro studies have shown that TDCPP and its metabolites can interfere with various cellular signaling pathways, leading to adverse effects.

Signaling Pathways Affected by TDCPP/BDCPP

  • Oxidative Stress: TDCPP exposure has been shown to increase intracellular reactive oxygen species (ROS) levels in RAW264.7 and HepG2 cells.[11][12]

  • Cell Cycle Arrest: TDCPP can cause cell cycle arrest at the G1 and G2 phases in RAW264.7 cells and at the G0/G1 phase in A549 cells by modulating the expression of cyclins and cyclin-dependent kinases.[10][12]

  • Apoptosis: TDCPP induces apoptosis, as evidenced by changes in the expression of Bcl-2 family proteins and activation of caspases 3 and 9 in HepG2 cells.[11]

  • Nuclear Receptor Activation: TDCPP has been found to activate the farnesoid X receptor (FXR) and pregnane (B1235032) X receptor (PXR), and inhibit the androgen receptor (AR).[3]

Experimental Protocol: Western Blot for Protein Expression Analysis

This protocol is for assessing changes in protein expression in a signaling pathway of interest following BDCPP exposure.

  • Cell Culture and Treatment: Culture cells and treat them with different concentrations of BDCPP for a specified time.

  • Analytical Verification: Use d10-BDCPP and LC-MS/MS to confirm the actual exposure concentrations of BDCPP.

  • Protein Extraction: Lyse the cells and extract total protein. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against the target proteins (e.g., p53, Caspase-3, Cyclin D1) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

TDCPP-Induced Apoptosis Signaling Pathway

G TDCPP TDCPP Exposure ROS Increased ROS TDCPP->ROS Mito Mitochondrial Membrane Potential (ΔΨm) Decline ROS->Mito p53 p53 Activation Mito->p53 Bax Bax/Bcl-2 Ratio (Pro-apoptotic) p53->Bax Casp9 Caspase-9 Activation Bax->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified signaling pathway of TDCPP-induced apoptosis.

Conclusion

While d10-BDCPP is not the primary agent in toxicological studies, its role as an internal standard is indispensable for the accurate quantification of BDCPP in in-vitro experiments. The precise measurement of the active compound is fundamental to establishing reliable dose-response relationships and understanding the mechanisms of toxicity. The protocols and data presented here provide a framework for researchers to design and conduct robust in-vitro toxicological assessments of BDCPP, supported by the critical analytical application of d10-BDCPP.

References

Troubleshooting & Optimization

Technical Support Center: Solid Phase Extraction (SPE) for d10-BDCPP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the solid phase extraction (SPE) of d10-BDCPP. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the recovery rates of d10-BDCPP in their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is d10-BDCPP and why is it used?

A1: d10-BDCPP is a deuterated form of bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCPP), a metabolite of the flame retardant tris(1,3-dichloro-2-propyl) phosphate (TDCPP). In analytical chemistry, d10-BDCPP is primarily used as an internal standard for the quantification of BDCPP in various matrices, such as urine, water, and dust. Its chemical behavior is nearly identical to the non-deuterated BDCPP, allowing it to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and variations in instrument response.

Q2: What are the common causes of low recovery for d10-BDCPP during SPE?

A2: Low recovery of d10-BDCPP can stem from several factors throughout the SPE workflow. The most common issues include:

  • Improper Sorbent Selection: The choice of sorbent may not be optimal for the polarity and functional groups of d10-BDCPP.

  • Suboptimal pH: The pH of the sample and loading/wash solutions can significantly impact the retention of d10-BDCPP on the sorbent.

  • Analyte Breakthrough: The analyte may not be retained on the SPE cartridge during sample loading. This can be caused by an inappropriate sample solvent, a high flow rate, or overloading the cartridge.

  • Incomplete Elution: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent.

  • Matrix Effects: Components in the sample matrix can interfere with the binding of d10-BDCPP to the sorbent or co-elute with the analyte, leading to ion suppression in the final analysis.

Q3: Which type of SPE sorbent is recommended for d10-BDCPP extraction?

A3: For d10-BDCPP, which is a polar and ionizable compound, mixed-mode sorbents that combine reversed-phase and ion-exchange mechanisms are often effective. Specifically, a mixed-mode anion exchange sorbent has been shown to be effective for extracting BDCPP from urine samples.[1][2] This type of sorbent can retain the analyte through both hydrophobic interactions and electrostatic interactions with its phosphate group.

Troubleshooting Guide: Improving d10-BDCPP Recovery Rates

This guide provides a systematic approach to troubleshooting and resolving common issues leading to low recovery of d10-BDCPP.

Problem Potential Cause Recommended Solution
Low Recovery: Analyte found in the sample loading flow-through Improper Sorbent Conditioning: The sorbent is not properly wetted, leading to poor interaction with the analyte.Ensure the sorbent is conditioned with an appropriate organic solvent (e.g., methanol) followed by an equilibration step with a solution similar in composition to the sample matrix (e.g., reagent water at the same pH as the sample).
Sample Solvent Too Strong: The organic content of the sample solvent is too high, preventing the analyte from being retained on the sorbent.Dilute the sample with a weaker solvent (e.g., reagent water) to reduce the organic content before loading.
Incorrect Sample pH: The pH of the sample prevents the analyte from being in its most retained form.Adjust the sample pH to be at least 2 pH units away from the pKa of the analyte to ensure it is in a neutral or fully ionized state, depending on the retention mechanism. For anion exchange, a slightly acidic to neutral pH is often optimal to ensure the phosphate group is deprotonated.
High Flow Rate during Loading: The sample is passing through the cartridge too quickly for efficient retention.Decrease the sample loading flow rate to allow for adequate interaction time between the analyte and the sorbent (e.g., 1-2 mL/min).
Sorbent Overload: The amount of analyte or matrix components exceeds the capacity of the SPE cartridge.Use a larger sorbent mass or dilute the sample.
Low Recovery: Analyte found in the wash fraction Wash Solvent is Too Strong: The wash solvent is eluting the analyte along with the interferences.Decrease the organic strength of the wash solvent or use a 100% aqueous wash. Perform a wash solvent optimization by testing a range of solvent strengths.
Low Recovery: Analyte not found in flow-through or wash, and low in elution Incomplete Elution: The elution solvent is not strong enough to desorb the analyte from the sorbent.Increase the strength of the elution solvent (e.g., by increasing the organic content or using a stronger organic solvent). Consider adding a modifier to the elution solvent (e.g., a small percentage of a basic or acidic solution) to disrupt interactions.
Insufficient Elution Volume: The volume of the elution solvent is not enough to quantitatively elute the analyte.Increase the volume of the elution solvent or perform a second elution and analyze it separately to check for residual analyte.
Low Elution Flow Rate: A very slow flow rate during elution might not be efficient in some cases.Optimize the elution flow rate. While a slower flow rate is generally better for retention, a slightly faster rate might be beneficial for elution in some cases.
Inconsistent Recoveries Variable Sample Pre-treatment: Inconsistencies in pH adjustment, dilution, or filtration of samples.Standardize the sample pre-treatment protocol and ensure it is followed consistently for all samples, standards, and blanks.
Drying of the Sorbent Bed: The sorbent bed dries out between conditioning, loading, and washing steps.Ensure the sorbent bed remains wet throughout the process until the final drying step before elution (if required by the protocol).
Matrix Effects: Co-eluting matrix components are interfering with the analysis.Optimize the wash step to remove more interferences. Consider using a different sorbent with higher selectivity.

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Low d10-BDCPP Recovery cluster_flowthrough Analyte in Flow-Through? cluster_wash Analyte in Wash Fraction? cluster_solutions_flowthrough Solutions for Breakthrough cluster_solutions_wash Solutions for Wash-Out cluster_solutions_elution Solutions for Incomplete Elution start Low d10-BDCPP Recovery check_flowthrough Analyze sample loading flow-through for d10-BDCPP start->check_flowthrough flowthrough_yes Yes check_flowthrough->flowthrough_yes Analyte Detected flowthrough_no No check_flowthrough->flowthrough_no Analyte Not Detected check_wash Analyze wash fraction for d10-BDCPP wash_yes Yes check_wash->wash_yes Analyte Detected wash_no No check_wash->wash_no Analyte Not Detected check_elution Analyze for incomplete elution solution_elution_strength Increase Elution Solvent Strength check_elution->solution_elution_strength solution_elution_volume Increase Elution Volume check_elution->solution_elution_volume solution_sorbent Optimize Sorbent Conditioning flowthrough_yes->solution_sorbent solution_solvent Decrease Sample Solvent Strength flowthrough_yes->solution_solvent solution_ph Adjust Sample pH flowthrough_yes->solution_ph solution_flowrate Decrease Loading Flow Rate flowthrough_yes->solution_flowrate solution_capacity Check Sorbent Capacity flowthrough_yes->solution_capacity flowthrough_no->check_wash solution_wash_strength Decrease Wash Solvent Strength wash_yes->solution_wash_strength wash_no->check_elution end Improved Recovery solution_sorbent->end solution_solvent->end solution_ph->end solution_flowrate->end solution_capacity->end solution_wash_strength->end solution_elution_strength->end solution_elution_volume->end

Caption: A flowchart for systematically troubleshooting low recovery of d10-BDCPP in SPE.

Quantitative Data on d10-BDCPP Recovery

The following table summarizes recovery data for d10-BDCPP using a mixed-mode anion exchange solid phase extraction method from a urine matrix.[1]

Sorbent TypeMatrixAnalyteAverage Recovery (%)Relative Standard Deviation (%)
Mixed-Mode Weak Anion Exchange (StrataX-AW)Urined10-BDCPP9019

Note: The recovery of the internal standard d10-BDCPP is expected to be representative of the non-deuterated BDCPP.

Experimental Protocol: SPE of d10-BDCPP from Urine

This protocol is adapted from a validated method for the extraction of BDCPP from human urine using a mixed-mode weak anion exchange sorbent.[1]

Materials:

  • SPE Cartridges: Mixed-Mode Weak Anion Exchange (e.g., StrataX-AW, 60 mg, 3 mL)

  • Methanol (HPLC grade)

  • Reagent Water (HPLC grade)

  • Acetic Acid (0.1 M)

  • Elution Solvent: Acetonitrile (B52724) with 5% Pyrrolidine

  • Nitrogen evaporator

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Take 5 mL of urine and spike with the d10-BDCPP internal standard.

    • Dilute the sample 1:1 (v/v) with HPLC-grade water.

    • If the sample pH is above 6.5, acidify to pH 6.5 with 0.1 M acetic acid.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 2 mL of methanol.

    • Equilibrate the cartridge with 2 mL of HPLC-grade water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the prepared sample onto the SPE cartridge at a flow rate not exceeding 1 mL/min.

  • Washing:

    • Wash the cartridge with 2 mL of HPLC-grade water to remove polar interferences.

  • Drying:

    • Dry the cartridge under vacuum for a minimum of 5 minutes to remove excess water.

  • Elution:

    • Elute the d10-BDCPP from the cartridge with 2 mL of acetonitrile containing 5% pyrrolidine.

  • Concentration and Reconstitution:

    • Concentrate the eluate to dryness under a gentle stream of nitrogen at 45°C.

    • Reconstitute the dried extract in a suitable solvent (e.g., 500 µL of 4:1 HPLC-grade water:methanol) for analysis.

Experimental Workflow Diagram

SPE_Workflow SPE Workflow for d10-BDCPP from Urine cluster_prep 1. Sample Preparation cluster_spe 2. Solid Phase Extraction cluster_post 3. Post-Extraction sample_prep Spike 5 mL urine with d10-BDCPP Dilute 1:1 with water Adjust pH to 6.5 conditioning Condition with 2 mL Methanol sample_prep->conditioning equilibration Equilibrate with 2 mL Water conditioning->equilibration loading Load sample (≤1 mL/min) equilibration->loading washing Wash with 2 mL Water loading->washing drying Dry under vacuum washing->drying elution Elute with 2 mL Acetonitrile/5% Pyrrolidine drying->elution concentration Concentrate to dryness under N2 elution->concentration reconstitution Reconstitute in analysis solvent concentration->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

References

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of BDCPP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCPP).

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of BDCPP that may be attributed to matrix effects.

Problem Potential Cause Suggested Solution
Low Signal Intensity or Poor Sensitivity Ion suppression due to co-eluting matrix components.[1][2][3]1. Improve Sample Cleanup: Implement or optimize a sample preparation protocol such as Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove interfering substances. For urine samples, a mixed-mode anion exchange SPE has been shown to be effective.[4][5] 2. Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components.[6][7] 3. Optimize Chromatography: Adjust the LC gradient, flow rate, or change the analytical column to better separate BDCPP from matrix interferences.[1][8] 4. Change Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) has been found to be less susceptible to matrix effects for BDCPP analysis compared to Electrospray Ionization (ESI).[4]
Poor Reproducibility of Results Variable matrix effects between different samples or sample lots.[9]1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variations in matrix effects from sample to sample. The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement.[1][9][10] 2. Employ Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed. This helps to account for consistent matrix effects.[1][11][12]
Inaccurate Quantification (High or Low Recovery) Consistent ion suppression or enhancement affecting the analyte signal.1. Assess the Matrix Effect: Quantify the extent of ion suppression or enhancement using the post-extraction spike method.[3][4] 2. Implement a Robust Internal Standard Strategy: Use a SIL-IS to correct for inaccuracies caused by matrix effects.[13] 3. Refine Sample Preparation: A more rigorous sample cleanup can remove the source of the interference.[14]
Peak Shape Distortion (Fronting or Tailing) High concentrations of matrix components overloading the analytical column or interfering with the ionization process.[11]1. Enhance Sample Cleanup: Focus on removing the specific interferences causing the peak distortion. 2. Dilute the Sample Extract: This can alleviate column overload.[7] 3. Optimize LC Method: A shallower gradient or a different column chemistry may improve peak shape.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of BDCPP?

A: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting substances from the sample matrix.[1][15] In the LC-MS/MS analysis of BDCPP, components from the biological or environmental sample (e.g., urine, plasma, water) can co-elute with BDCPP and either suppress or enhance its ionization in the mass spectrometer's source. This interference can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility.[2][16] Ion suppression is the more commonly observed phenomenon.

Q2: How can I determine if my BDCPP analysis is affected by matrix effects?

A: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of a BDCPP standard is infused into the LC eluent after the analytical column, while a blank matrix extract is injected. A dip in the baseline signal at the retention time of interfering components indicates ion suppression, while a rise suggests ion enhancement.[8][17]

  • Post-Extraction Spike: This is a quantitative method that compares the signal response of a standard spiked into a pre-extracted blank matrix sample to the response of the same standard in a neat solvent.[3][4] The percentage of matrix effect can be calculated, with a value below 100% indicating ion suppression and a value above 100% indicating ion enhancement.

Q3: What are the most effective strategies to overcome matrix effects in BDCPP analysis?

A: The primary strategies to mitigate matrix effects can be grouped into three categories:

  • Sample Preparation: The most effective approach is to remove interfering components before LC-MS/MS analysis.[1][14] Techniques like Solid-Phase Extraction (SPE), particularly mixed-mode anion exchange for acidic analytes like BDCPP, and Liquid-Liquid Extraction (LLE) are very effective.[4][5]

  • Chromatographic and Instrumental Optimization: Modifying the LC method to separate BDCPP from co-eluting interferences is a viable strategy.[8] Additionally, using an ionization source less prone to matrix effects, such as APCI for BDCPP, can significantly improve results.[4]

  • Correction using Internal Standards and Calibration Strategies: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for matrix effects.[9][10] Preparing calibration curves in a matrix that matches the samples (matrix-matched calibration) can also correct for consistent matrix effects.[11]

Q4: Can simple dilution of my sample help reduce matrix effects?

A: Yes, in many cases, diluting the sample extract is a simple and effective way to reduce the concentration of interfering matrix components, thereby lessening their impact on the ionization of BDCPP.[6][7] However, it's important to ensure that after dilution, the concentration of BDCPP remains above the limit of quantification (LOQ) of the analytical method.

Q5: When should I use a stable isotope-labeled internal standard (SIL-IS)?

A: It is best practice to use a SIL-IS in all quantitative LC-MS/MS bioanalytical methods, especially when dealing with complex matrices where matrix effects are expected.[9] A SIL-IS is nearly identical to the analyte in terms of chemical properties and chromatographic behavior, meaning it will be affected by the matrix in the same way as BDCPP.[13] This allows for accurate correction of any signal suppression or enhancement, leading to more reliable and reproducible results.

Quantitative Data Summary

The following table summarizes recovery data from a published method for the analysis of BDCPP in human urine, demonstrating the effectiveness of a specific sample preparation technique.

AnalyteSpiking LevelRecovery (%)Method Reference
BDCPPLow82 ± 10Cooper et al.
BDCPPMedium91 ± 4Cooper et al.
BDCPPHigh85 ± 5Cooper et al.[4][5]

Experimental Protocols

Protocol 1: Mixed-Mode Anion Exchange Solid-Phase Extraction (SPE) for BDCPP from Urine

This protocol is adapted from a method shown to be effective for reducing matrix effects in the analysis of BDCPP in urine.[4][5]

  • Sample Pre-treatment: To 1 mL of urine, add 1 mL of 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5). Add the stable isotope-labeled internal standard.

  • SPE Cartridge Conditioning: Use a mixed-mode weak anion-exchange (WAX) SPE cartridge. Condition the cartridge sequentially with 3 mL of methanol (B129727) and 3 mL of 10 mM ammonium acetate buffer (pH 5). Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing: Wash the cartridge with 3 mL of 10 mM ammonium acetate buffer (pH 5) to remove neutral and basic interferences.

  • Elution: Elute the BDCPP and the internal standard with 3 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Quantitative Assessment of Matrix Effects using Post-Extraction Spike

This protocol allows for the quantification of ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): Spike the BDCPP standard and its SIL-IS into the reconstitution solvent.

    • Set B (Post-Spike Sample): Extract a blank matrix sample using your established protocol. Spike the BDCPP standard and its SIL-IS into the final, dried extract before reconstitution.

    • Set C (Pre-Spike Sample): Spike the BDCPP standard and its SIL-IS into a blank matrix sample before the extraction process.

  • Analyze all three sets by LC-MS/MS.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

Visualized Workflows

Workflow for Overcoming Matrix Effects in BDCPP Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Evaluation cluster_troubleshooting Troubleshooting Loop start Start with Biological Sample (e.g., Urine) add_is Add Stable Isotope-Labeled Internal Standard start->add_is spe Solid-Phase Extraction (SPE) (e.g., Mixed-Mode WAX) add_is->spe Choose one or combine lle Liquid-Liquid Extraction (LLE) add_is->lle Choose one or combine dilute Dilution add_is->dilute Choose one or combine lc_separation LC Separation (Optimized Gradient) spe->lc_separation lle->lc_separation dilute->lc_separation ms_detection MS/MS Detection (APCI Source) lc_separation->ms_detection quantification Quantification using Analyte/IS Ratio ms_detection->quantification me_assessment Matrix Effect Assessment (Post-Extraction Spike) ms_detection->me_assessment Evaluation validation Method Validation quantification->validation me_assessment->validation check Results Acceptable? validation->check no No check->no No yes Yes check->yes Yes no->start Re-optimize Method end_node End yes->end_node

Caption: General workflow for method development to overcome matrix effects.

Decision Tree for Mitigating Matrix Effects cluster_solutions Solutions start Problem: Inaccurate or Irreproducible BDCPP Results assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me is_me_significant Is Matrix Effect Significant? (e.g., >15% suppression/enhancement) assess_me->is_me_significant use_sil_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) is_me_significant->use_sil_is Yes end_node Re-validate Method and Analyze Samples is_me_significant->end_node No improve_cleanup Improve Sample Cleanup (SPE, LLE) use_sil_is->improve_cleanup optimize_lc Optimize LC Separation improve_cleanup->optimize_lc change_ionization Switch to APCI from ESI optimize_lc->change_ionization dilute_sample Dilute Sample change_ionization->dilute_sample dilute_sample->end_node

Caption: Troubleshooting decision tree for addressing matrix effects.

References

Technical Support Center: d10-BDCPP Signal Suppression in Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting d10-BDCPP signal suppression in urine samples. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during the LC-MS/MS analysis of bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCPP) using its deuterated internal standard, d10-BDCPP.

Frequently Asked Questions (FAQs)

Q1: What is d10-BDCPP and why is it used in my assay?

A1: d10-BDCPP is a deuterated form of BDCPP, the primary metabolite of the flame retardant tris(1,3-dichloro-2-propyl) phosphate (TDCPP).[1][2][3][4] It is used as an internal standard in mass spectrometry-based assays, such as LC-MS/MS, to enable reliable quantification of BDCPP in biological samples like urine.[1] Because d10-BDCPP is chemically almost identical to BDCPP, it is expected to behave similarly during sample extraction, chromatography, and ionization, thus compensating for variations in the analytical process.[1]

Q2: I'm observing a significant drop in my d10-BDCPP signal. What is the most likely cause?

A2: A significant drop in the d10-BDCPP signal is most often due to a phenomenon known as ion suppression , which is a type of matrix effect.[5][6][7] Urine is a complex biological matrix containing a high concentration of endogenous compounds like salts, urea, and other metabolites.[8][9][10] These co-eluting matrix components can interfere with the ionization of d10-BDCPP in the mass spectrometer's ion source, leading to a reduced signal.[11][12]

Q3: Can't the internal standard just compensate for this suppression?

A3: Ideally, yes. The purpose of a stable isotope-labeled internal standard like d10-BDCPP is to co-elute with the analyte (BDCPP) and experience the same degree of ion suppression. This allows for an accurate analyte-to-internal standard ratio, leading to reliable quantification.[13] However, severe suppression of the internal standard signal itself can lead to poor peak shape, reduced sensitivity, and results falling below the lower limit of quantification (LLOQ), which compromises the reliability of the entire assay.

Q4: Are there other potential causes for d10-BDCPP signal loss besides matrix effects?

A4: Yes, other factors can contribute to signal loss. These can be broadly categorized as issues with sample preparation, instrument performance, or the internal standard solution itself.[14] Specific problems could include:

  • Inconsistent sample preparation: Errors in pipetting, incomplete extraction, or inconsistent vortexing.[14]

  • Degradation of d10-BDCPP: The internal standard may be unstable in the sample matrix or under the storage conditions of the autosampler.[14]

  • Instrument contamination: Buildup of matrix components in the ion source can lead to a general decline in sensitivity over an analytical run.[14]

  • Injector problems: Inconsistent injection volumes or leaks in the system.[14]

Troubleshooting Guides

Guide 1: Investigating Matrix Effects and Ion Suppression

If you suspect matrix effects are the primary cause of d10-BDCPP signal suppression, follow these steps to diagnose and mitigate the issue.

Step 1: Confirming Ion Suppression

A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram.

Experimental Protocol: Post-Column Infusion

  • Setup: Configure your LC-MS/MS system with a T-junction between the analytical column and the mass spectrometer's ion source.

  • Infusion: Use a syringe pump to deliver a constant flow of a pure d10-BDCPP solution into the mobile phase stream post-column.

  • Analysis: Inject a blank, extracted urine sample (without any added d10-BDCPP).

  • Interpretation: Monitor the d10-BDCPP signal. A stable, flat baseline is expected. Any dips or drops in the signal correspond to regions where co-eluting matrix components are causing ion suppression.

G cluster_LC LC System LC_Pump LC Pump Autosampler Autosampler (Injects Blank Urine Extract) LC_Pump->Autosampler Column Analytical Column Autosampler->Column T_Junction T-Junction Column->T_Junction Column Effluent Syringe_Pump Syringe Pump (Constant d10-BDCPP flow) Syringe_Pump->T_Junction d10-BDCPP Solution MS Mass Spectrometer (Monitor d10-BDCPP Signal) T_Junction->MS

Step 2: Mitigating Ion Suppression

Based on the confirmation of ion suppression, consider the following strategies:

  • Improve Sample Cleanup: The most effective way to combat matrix effects is to remove interfering components before analysis.[11]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning urine samples. For BDCPP, a weak anion exchange (WAX) SPE cartridge has been shown to be effective.[15][16]

    • Liquid-Liquid Extraction (LLE): Can also be used to separate the analyte and internal standard from interfering matrix components.[17]

  • Optimize Chromatography:

    • Modify Gradient: Adjust the mobile phase gradient to better separate d10-BDCPP from the regions of ion suppression identified in the post-column infusion experiment.

    • Change Column: Consider a column with a different chemistry (e.g., a different stationary phase) to alter the elution profile of matrix components.

  • Dilute the Sample: A simple "dilute-and-shoot" approach can reduce the concentration of matrix components.[14] However, this may also decrease the concentration of BDCPP, potentially impacting the assay's sensitivity.

  • Change Ionization Source: If your instrument allows, switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) may reduce susceptibility to matrix effects for this compound class.[12][18] One study specifically noted fewer matrix effects for BDCPP analysis using APCI.[15]

G Start d10-BDCPP Signal Suppression Observed Check_Matrix Suspect Matrix Effects? Start->Check_Matrix PCI_Experiment Perform Post-Column Infusion Experiment Check_Matrix->PCI_Experiment Suppression_Confirmed Ion Suppression Confirmed? PCI_Experiment->Suppression_Confirmed Improve_Cleanup Improve Sample Cleanup (e.g., SPE, LLE) Suppression_Confirmed->Improve_Cleanup Yes Other_Issues Investigate Other Causes (See Guide 2) Suppression_Confirmed->Other_Issues No Optimize_Chrom Optimize Chromatography (Gradient, Column) Improve_Cleanup->Optimize_Chrom Dilute_Sample Dilute Sample Optimize_Chrom->Dilute_Sample Change_Ionization Switch Ionization Source (e.g., ESI to APCI) Dilute_Sample->Change_Ionization End Signal Restored Change_Ionization->End

Guide 2: Systematic Troubleshooting of Other Potential Causes

If matrix effects have been ruled out or mitigated and the problem persists, use this guide to investigate other potential root causes.

Potential Cause Troubleshooting Steps Expected Outcome
d10-BDCPP Solution Degradation 1. Prepare a fresh stock solution of d10-BDCPP.[14]2. Analyze the new solution directly and compare the signal to the old solution.3. Prepare a set of QC samples with the fresh standard and analyze them at the beginning and end of a run to check for stability in the autosampler.[14]If the fresh standard provides a stable and strong signal, the original stock had likely degraded.
Inconsistent Sample Preparation 1. Review the sample preparation SOP for any ambiguities.2. Observe the sample preparation process to ensure consistency in pipetting and vortexing.3. Use a calibrated positive displacement pipette for adding the internal standard.[14]Improved consistency in sample preparation will lead to a more stable IS signal across samples and QCs.
Poor Mixing of Internal Standard 1. Ensure the internal standard solution is thoroughly vortexed before being added to the samples.2. After adding the IS, ensure the samples are adequately mixed before analysis.[14]Proper mixing will ensure a homogenous distribution of the IS, leading to a more consistent signal.
Instrument Contamination 1. Clean the mass spectrometer's ion source (e.g., capillary, lenses) according to the manufacturer's protocol.2. Check for and clean any blockages in the sample path.A clean ion source should restore sensitivity and lead to a more stable signal over the course of the analytical run.
Injector Issues 1. Perform an injector performance test as per the instrument manufacturer's guidelines.2. Check for leaks in the autosampler syringe and tubing.3. Analyze a series of pure standard solutions. If the signal is stable, the issue is likely not with the injector itself but is sample-related.[14]A properly functioning injector will deliver consistent volumes, resulting in a stable IS signal in the absence of matrix effects.
Key Experimental Protocols
Protocol: Solid-Phase Extraction (SPE) for BDCPP in Urine

This is a generalized protocol based on methods found in the literature.[15][16] Optimization for your specific laboratory conditions is recommended.

  • Sample Pre-treatment:

    • Take a 5 mL aliquot of a urine sample.

    • Spike with the d10-BDCPP internal standard solution.

    • Dilute 1:1 (v/v) with HPLC-grade water.

    • Adjust the pH to ~6.5 with a suitable acid (e.g., 0.1 M acetic acid) if necessary.[15]

  • SPE Cartridge Conditioning:

    • Condition a weak anion exchange (WAX) SPE cartridge (e.g., 60 mg, 3 mL) with 2 mL of methanol, followed by 2 mL of HPLC-grade water.[15]

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate not exceeding 1 mL/min.[15]

  • Washing:

    • Wash the cartridge with 2 mL of HPLC-grade water to remove unretained, water-soluble interferences.

  • Drying:

    • Dry the cartridge thoroughly under a vacuum.

  • Elution:

    • Elute the analytes (BDCPP and d10-BDCPP) with 2 mL of an appropriate solvent. A common eluent is acetonitrile (B52724) containing a small percentage of a basic modifier (e.g., 5% pyrrolidine).[15]

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 45°C.

    • Reconstitute the residue in a known, small volume (e.g., 500 µL) of the initial mobile phase.

    • Filter the reconstituted sample before injection.[15]

Data Summary: Typical Recoveries

The following table summarizes recovery data for BDCPP and d10-BDCPP from urine using SPE, as reported in the literature. This can serve as a benchmark for your own method validation.

Compound Spike Level Reported Recovery (%) Reference
BDCPPLow (78 pg/mL)82 ± 10[15]
BDCPPMedium (1458 pg/mL)91 ± 4[15]
BDCPPHigh (7760 pg/mL)95 ± 2[15]
d10-BDCPPNot specified90 ± 19[15]
d10-BDCPPNot specified78 ± 20[19]
d10-BDCPPNot specified72 ± 13[20]

References

Technical Support Center: Optimizing Chromatographic Separation of BDCPP and d10-BDCPP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCPP) and its deuterated internal standard, d10-BDCPP.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the separation of BDCPP and d10-BDCPP?

A1: The most prevalent and effective technique for the analysis of BDCPP and its deuterated internal standard, d10-BDCPP, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, particularly for analyzing these compounds in complex biological matrices like urine.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it typically requires a derivatization step to improve the volatility and thermal stability of the polar BDCPP molecule.[2][3]

Q2: Why is d10-BDCPP used as an internal standard for BDCPP analysis?

A2: d10-BDCPP is a stable isotope-labeled (SIL) internal standard for BDCPP. SIL internal standards are considered the gold standard in quantitative mass spectrometry for several reasons:

  • Similar Physicochemical Properties: d10-BDCPP has nearly identical chemical and physical properties to BDCPP, meaning it behaves similarly during sample preparation (extraction, cleanup) and chromatographic separation.

  • Co-elution: It co-elutes with the native analyte (BDCPP), experiencing the same matrix effects (ion suppression or enhancement) in the mass spectrometer's ion source.

  • Correction for Variability: By measuring the ratio of the analyte to the internal standard, variations in sample preparation, injection volume, and instrument response can be accurately corrected, leading to more precise and accurate quantification.

Q3: What is the metabolic origin of BDCPP?

A3: BDCPP is the primary metabolite of the organophosphate flame retardant Tris(1,3-dichloro-2-propyl) phosphate (TDCPP).[4] The metabolic conversion of TDCPP to BDCPP is primarily carried out by cytochrome P450 (CYP) enzymes in the liver.

Experimental Protocols

LC-MS/MS Method for Analysis of BDCPP and d10-BDCPP in Urine

This protocol is a synthesis of methodologies reported in the scientific literature.[2]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Sample Pre-treatment: To 1 mL of urine, add 20 µL of d10-BDCPP internal standard solution.

  • SPE Cartridge: Use a mixed-mode anion exchange SPE cartridge.

  • Conditioning: Condition the cartridge with 2 mL of methanol (B129727) followed by 2 mL of deionized water.

  • Loading: Load the pre-treated urine sample onto the cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water.

  • Elution: Elute BDCPP and d10-BDCPP with 2 mL of a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a specific volume of the initial mobile phase.

2. Liquid Chromatography (LC) Conditions

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Gradient Start with a low percentage of B, ramp up to a high percentage to elute analytes, then return to initial conditions for re-equilibration.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Injection Volume 5 - 10 µL

3. Mass Spectrometry (MS) Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI) in negative ion mode
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) For BDCPP: [M-H]⁻; For d10-BDCPP: [M-H]⁻
Product Ions (m/z) Specific fragment ions for BDCPP and d10-BDCPP
Collision Energy Optimized for each transition
Ion Source Temperature ~350 °C
Conceptual GC-MS Method with Derivatization

As BDCPP is a polar compound, derivatization is necessary to increase its volatility for GC-MS analysis. Silylation is a common derivatization technique for compounds with active hydrogens.[3][5]

1. Derivatization (Silylation)

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common silylation reagent.[5]

  • Procedure:

    • Evaporate the sample extract containing BDCPP and d10-BDCPP to complete dryness.

    • Add the silylation reagent (e.g., 50 µL of BSTFA + 1% TMCS) and a suitable solvent (e.g., acetonitrile).

    • Heat the mixture at a specific temperature (e.g., 60-70 °C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.

    • Cool the sample before injection into the GC-MS.

2. Gas Chromatography (GC) Conditions

ParameterValue
Column A non-polar or semi-polar capillary column (e.g., DB-5ms)
Injector Temperature 250 - 280 °C
Oven Program A temperature gradient starting at a lower temperature and ramping up to a higher temperature to ensure good separation.
Carrier Gas Helium

3. Mass Spectrometry (MS) Conditions

ParameterValue
Ionization Mode Electron Ionization (EI)
Scan Type Selected Ion Monitoring (SIM) or full scan
Monitored Ions Specific ions for the derivatized BDCPP and d10-BDCPP

Troubleshooting Guides

Common Chromatographic Problems

Problem: Poor Peak Shape (Tailing or Fronting)

Possible Cause Troubleshooting Step
Secondary Interactions with Column: Residual silanol (B1196071) groups on the silica-based column can interact with the phosphate group of BDCPP, causing peak tailing.- Use a column with end-capping to minimize silanol interactions.- Adjust the mobile phase pH to suppress the ionization of BDCPP.[6][7][8] For acidic compounds like BDCPP, a lower pH is generally preferred.[8]- Add a competing base to the mobile phase in small concentrations.
Column Overload: Injecting too much sample can lead to peak fronting.- Dilute the sample.- Reduce the injection volume.
Extra-Column Volume: Excessive tubing length or dead volume in fittings can cause peak broadening.- Use shorter, narrower internal diameter tubing between the injector, column, and detector.- Ensure all fittings are properly connected and have no dead volume.
Column Contamination or Degradation: Accumulation of matrix components on the column can lead to distorted peak shapes.- Implement a more rigorous sample clean-up procedure.- Use a guard column to protect the analytical column.- Flush the column with a strong solvent.- If the problem persists, replace the column.

Problem: Shifting Retention Times

Possible Cause Troubleshooting Step
Inconsistent Mobile Phase Composition: Small variations in the mobile phase preparation can lead to significant shifts in retention time, especially for ionizable compounds like BDCPP.[6][7][8]- Prepare fresh mobile phase daily.- Ensure accurate measurement of all mobile phase components.- Use a buffered mobile phase to maintain a stable pH.[8]
Column Temperature Fluctuations: Inconsistent column temperature can cause retention time drift.- Use a column oven and ensure it is set to a stable temperature.
Column Equilibration: Insufficient equilibration time between injections can lead to inconsistent retention.- Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention.- Monitor column performance with quality control samples.- Replace the column when performance degrades.
Internal Standard (d10-BDCPP) Related Issues

Problem: Low Recovery of d10-BDCPP

Possible Cause Troubleshooting Step
Suboptimal SPE Conditions: The SPE protocol may not be optimized for d10-BDCPP.- Ensure the pH of the sample is appropriate for the chosen SPE sorbent.- Test different wash and elution solvents to improve recovery.
Incomplete Elution: The volume of the elution solvent may be insufficient.- Increase the volume of the elution solvent in steps and monitor recovery.
Degradation of the Internal Standard: d10-BDCPP may be degrading during sample processing.- Check the stability of the internal standard in the sample matrix and under the storage and processing conditions.

Problem: Inconsistent Analyte/Internal Standard Ratio

Possible Cause Troubleshooting Step
Matrix Effects: Ion suppression or enhancement may be affecting the analyte and internal standard differently, despite co-elution.- Improve sample cleanup to remove interfering matrix components.- Dilute the sample to reduce the concentration of interfering substances.- Optimize chromatographic conditions to separate the analytes from the region of matrix interference.
Non-linear Detector Response: At high concentrations, the detector response may become non-linear, affecting the ratio.- Ensure that the concentrations of the analyte and internal standard are within the linear range of the detector.
Cross-Contamination: Contamination of the d10-BDCPP standard with native BDCPP (or vice-versa).- Analyze the internal standard solution alone to check for the presence of the native analyte.

Data Presentation

Table 1: Summary of LC-MS/MS Method Performance for BDCPP Analysis in Urine

Parameter Reported Value Reference
Recovery of BDCPP 82 ± 10% to 91 ± 4%[2]
Recovery of d10-BDCPP 72 ± 13% to 90 ± 19%[2][9]
Method Detection Limit (MDL) 4.7 to 8 pg/mL[2][9]
Concentration Range in Human Urine 46 to 1662 pg/mL[2]

Mandatory Visualization

TDCPP_Metabolism TDCPP Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) Metabolism Hepatic Metabolism TDCPP->Metabolism Ingestion/Inhalation/ Dermal Absorption CYP Cytochrome P450 Enzymes (e.g., CYP3A4) Metabolism->CYP BDCPP Bis(1,3-dichloro-2-propyl) phosphate (BDCPP) CYP->BDCPP O-dealkylation Excretion Urinary Excretion BDCPP->Excretion

Caption: Metabolic pathway of TDCPP to its primary metabolite, BDCPP.

Troubleshooting_Workflow Start Chromatographic Problem Identified (e.g., Poor Peak Shape, Shifting RT) Check_Mobile_Phase Verify Mobile Phase - Correct Composition? - Freshly Prepared? - Stable pH? Start->Check_Mobile_Phase Check_Column Inspect Column - Correctly Installed? - Contaminated? - End of Lifespan? Start->Check_Column Check_Sample_Prep Review Sample Preparation - Consistent Extraction? - Matrix Effects? Start->Check_Sample_Prep Check_Instrument Check Instrument Parameters - Correct Flow Rate? - Stable Temperature? Start->Check_Instrument Check_Mobile_Phase->Check_Column No Resolve Problem Resolved Check_Mobile_Phase->Resolve Yes Check_Column->Check_Sample_Prep No Check_Column->Resolve Yes Check_Sample_Prep->Check_Instrument No Check_Sample_Prep->Resolve Yes Check_Instrument->Resolve Yes Consult Consult Senior Analyst or Instrument Manufacturer Check_Instrument->Consult No

Caption: A logical workflow for troubleshooting common chromatographic issues.

References

Technical Support Center: Bis(1,3-dichloro-2-propyl) Phosphate-d10 Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the long-term stability of Bis(1,3-dichloro-2-propyl) Phosphate-d10 (BDCPP-d10) solutions. This resource is intended for researchers, scientists, and drug development professionals utilizing BDCPP-d10 as an internal standard in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for neat this compound?

A1: The recommended storage temperature for neat (undissolved) this compound is -20°C.[1][2] It is also noted to be moisture-sensitive.[2]

Q2: How should I prepare stock solutions of this compound?

Q3: What are the potential degradation pathways for this compound in solution?

A3: Based on studies of similar chlorinated organophosphate flame retardants, the primary degradation pathway in aqueous solutions is hydrolysis. This process is pH-dependent, with increased degradation observed under basic conditions.[3] The hydrolysis of the phosphate (B84403) ester bonds can lead to the formation of the corresponding diester.[3] Additionally, dehalogenation reactions may also occur.[4]

Q4: Can the deuterium (B1214612) labels on this compound exchange with protons from the solvent or matrix?

A4: Yes, isotopic exchange (or back-exchange) is a potential issue with deuterated internal standards.[5][6] This can occur if the deuterium atoms on the internal standard exchange with protons from the sample matrix or solvent, leading to a decrease in the deuterated signal and an increase in the non-deuterated analyte signal.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound solutions in mass spectrometry-based analyses.

Issue 1: Gradual or Sudden Decrease in Internal Standard Signal Intensity

Possible Causes:

  • Degradation of the stock or working solution: The compound may have degraded over time due to improper storage conditions (e.g., temperature fluctuations, exposure to light or moisture).

  • Adsorption to container surfaces: The analyte may adsorb to the surface of storage vials, particularly if using certain types of plastic.

  • Instrumental issues: A dirty ion source, detector fatigue, or other mass spectrometer malfunctions can lead to a general loss of signal.[7]

Troubleshooting Steps:

  • Prepare a fresh working solution from your stock solution and re-analyze. If the signal is restored, your previous working solution likely degraded.

  • Prepare a fresh stock solution from the neat material. If this resolves the issue, your original stock solution has degraded.

  • Investigate container compatibility: If you observe a gradual decline in signal over time, consider switching to amber glass vials to minimize light exposure and potential adsorption.

  • Perform an instrument performance check using a known standard to rule out instrumental issues.

Issue 2: High Variability in Internal Standard Signal Across a Sample Batch

Possible Causes:

  • Differential matrix effects: Even with a co-eluting internal standard, variations in the sample matrix can cause ion suppression or enhancement, leading to inconsistent signal intensity.[5]

  • Inconsistent sample preparation: Errors in pipetting the internal standard or variations in extraction efficiency can introduce variability.

  • Isotopic exchange: If the sample matrix promotes H/D back-exchange, the extent of exchange may vary between samples.[5]

Troubleshooting Steps:

  • Evaluate matrix effects: Prepare a set of samples where the internal standard is spiked into a blank matrix and compare the signal to the internal standard in a neat solution. A significant difference indicates the presence of matrix effects.

  • Review sample preparation workflow: Ensure consistent and accurate addition of the internal standard to all samples and standards.

  • Conduct an isotopic exchange study: Incubate the deuterated internal standard in a blank sample matrix for a time equivalent to your sample preparation and analysis time. Analyze the sample for any increase in the non-deuterated compound signal.[5]

Data Presentation

Table 1: Summary of Storage and Handling Recommendations

ParameterRecommendationSource(s)
Storage Temperature (Neat) -20°C[1][2]
Recommended Vials Amber Glass Silanized VialsGeneral Best Practice
Recommended Solvents High-purity Methanol (B129727), AcetonitrileGeneral Best Practice
Moisture Sensitivity Yes[2]
Light Sensitivity Assumed, use amber vialsGeneral Best Practice

Experimental Protocols

Protocol 1: Long-Term Stability Assessment of this compound Solutions

Objective: To determine the stability of a this compound stock solution over a defined period under specified storage conditions.

Materials:

  • This compound neat material

  • High-purity solvent (e.g., methanol or acetonitrile)

  • Amber glass volumetric flasks and vials

  • Calibrated analytical balance

  • LC-MS/MS system

Methodology:

  • Prepare a stock solution of a known concentration (e.g., 1 mg/mL) in the chosen solvent.

  • Divide the stock solution into multiple aliquots in amber glass vials and seal tightly.

  • Establish a baseline (Time 0) by immediately analyzing a freshly prepared working solution from one of the aliquots.

  • Store the remaining aliquots under the desired conditions (e.g., -20°C, 4°C, and room temperature, both protected from and exposed to light).

  • At predetermined time points (e.g., 1, 2, 4, 8, 12, and 24 weeks), remove an aliquot from each storage condition.

  • Allow the aliquot to equilibrate to room temperature.

  • Prepare a working solution and analyze it using a validated LC-MS/MS method.

  • Compare the peak area of the analyte at each time point to the Time 0 measurement. A significant decrease (e.g., >10%) indicates degradation.

Visualizations

G Troubleshooting Workflow for Internal Standard Signal Loss start Start: Inconsistent or Decreasing BDCPP-d10 Signal check_fresh_working Analyze Freshly Prepared Working Solution start->check_fresh_working signal_restored_working Signal Restored? check_fresh_working->signal_restored_working degraded_working Conclusion: Original Working Solution Degraded. Review preparation and storage. signal_restored_working->degraded_working Yes check_fresh_stock Prepare New Working Solution from Fresh Stock Solution signal_restored_working->check_fresh_stock No signal_restored_stock Signal Restored? check_fresh_stock->signal_restored_stock degraded_stock Conclusion: Original Stock Solution Degraded. Review storage conditions. signal_restored_stock->degraded_stock Yes check_instrument Perform Instrument Performance Check signal_restored_stock->check_instrument No instrument_ok Instrument OK? check_instrument->instrument_ok instrument_issue Conclusion: Instrument Issue. Troubleshoot MS (e.g., clean source). instrument_ok->instrument_issue No matrix_effects Investigate Matrix Effects and Isotopic Exchange instrument_ok->matrix_effects Yes

Caption: Troubleshooting workflow for BDCPP-d10 signal loss.

G Potential Degradation Pathway of BDCPP-d10 bdcpp_d10 This compound (Triester) hydrolysis Hydrolysis (pH-dependent) bdcpp_d10->hydrolysis dehalogenation Dehalogenation bdcpp_d10->dehalogenation diester 1,3-dichloro-2-propyl Phosphate-d5 (Diester) hydrolysis->diester other_products Other Degradation Products dehalogenation->other_products

Caption: Potential degradation pathway of BDCPP-d10.

References

Minimizing BDCPP Contamination in the Laboratory: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize laboratory background contamination of Bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCPP), a metabolite of the organophosphate flame retardant Tris(1,3-dichloro-2-propyl) phosphate (TDCPP). Given the widespread use of TDCPP in common materials, inadvertent contamination in a laboratory setting is a significant concern for sensitive analyses.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are detecting low levels of BDCPP in our experimental blanks. What are the potential sources of this background contamination?

A1: Background contamination with BDCPP, and its parent compound TDCPP, is a common issue due to their prevalence in the environment. Potential sources in a laboratory setting include:

  • Indoor Dust and Air: TDCPP is a common additive flame retardant in polyurethane foam used in furniture, as well as in plastics, resins, and textiles.[1][2] These materials can release TDCPP into the air and dust, which can then settle on laboratory surfaces and equipment.[3]

  • Laboratory Materials and Consumables: While specific data on BDCPP leaching from laboratory plastics is limited, organophosphate flame retardants (OPFRs) in general can be present in various plastic materials.[4] It is crucial to evaluate all consumables, such as pipette tips, centrifuge tubes, and plastic containers, as potential sources. Some studies suggest that using glass containers whenever possible may reduce the loss of BDCPP and related compounds to plastic surfaces.[5]

  • Personnel: Clothing and footwear can carry dust containing TDCPP from outside the immediate laboratory environment.

Q2: What are the physicochemical properties of BDCPP that make it a challenging contaminant to control?

A2: Understanding the properties of BDCPP and its parent compound TDCPP is key to implementing effective control measures.

PropertyValue/DescriptionImplication for Contamination
Parent Compound Tris(1,3-dichloro-2-propyl) phosphate (TDCPP)A viscous, colorless liquid that is soluble in most organic solvents and has low water solubility.[1][6] It is not chemically bound to materials and can leach, volatilize, or abrade over time.[7]
BDCPP Molecular Weight 319.9 g/mol [8]Relatively non-volatile, likely to be associated with dust particles.
BDCPP Physical State Off-white to pale yellow gel or waxy solid[9]Can adhere to surfaces and be difficult to remove.
BDCPP Stability Stable under various conditions, including in solution at room temperature for several hours and frozen at -20°C for at least 20 days.[5]BDCPP that contaminates surfaces or solutions can persist.

Q3: What immediate steps can we take to reduce BDCPP background levels in our experiments?

A3: Here are some immediate actions to help mitigate contamination:

  • Establish a Designated Clean Area: If possible, perform sample preparation and analysis in a designated area with controlled access to minimize the introduction of contaminants.[10]

  • Enhance Cleaning Protocols: Implement a rigorous cleaning schedule for all laboratory surfaces and equipment. Pay special attention to fume hoods and benchtops.[10]

  • Use High-Purity Reagents: Solvents, reagents, and other chemicals can be a source of interference. Use high-purity or analytical grade materials and test them for background levels of BDCPP.[9]

  • Evaluate Consumables: Run blank extractions on all disposable labware (e.g., pipette tips, tubes, vials) to identify potential sources of contamination. Consider switching to glass or alternative plastic types if a source is identified.

  • Personal Protective Equipment (PPE): Use dedicated lab coats and change gloves frequently, especially when moving from a potentially contaminated area to a clean one.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Consistent, low-level BDCPP detection in all blanks. Widespread, low-level contamination of the laboratory environment (air, dust).1. Implement a comprehensive cleaning of the entire laboratory space. 2. Consider using a laminar flow hood or a glove box for critical sample preparation steps. 3. Investigate the HVAC system for potential circulation of contaminants.
Sporadic, high-level BDCPP peaks in some blanks. Contamination from a specific consumable (e.g., a particular batch of tubes or solvent).1. Quarantine and test all consumables and reagents from the affected batch. 2. If a source is identified, discard the contaminated materials and test a new batch before use.
BDCPP levels increase over the course of an analytical run. Carryover from a highly concentrated sample.1. Inject a solvent blank after any high-concentration samples to check for carryover. 2. Optimize the cleaning procedure for the autosampler and injection port.
Higher BDCPP background in a new or recently renovated lab space. Off-gassing from new building materials, furniture, or paint.1. Increase ventilation in the laboratory. 2. Allow for a "bake-out" period for new materials to off-gas before introducing sensitive experiments.

Experimental Protocols

Protocol 1: Surface Wipe Sampling for BDCPP Contamination

This protocol is adapted from established methods for sampling organophosphate flame retardants on surfaces.

Materials:

  • Sterile gauze pads

  • High-purity isopropyl alcohol

  • Solvent-rinsed aluminum foil

  • Clean, labeled glass vials with screw caps

  • Tweezers (solvent-rinsed)

  • Gloves

Procedure:

  • Put on a new pair of gloves.

  • Moisten a sterile gauze pad with a known volume of isopropyl alcohol (e.g., 3 mL).

  • Define a specific surface area to be sampled (e.g., 100 cm²).

  • Wipe the entire defined area with the moistened gauze pad, applying firm and even pressure. Fold the pad and wipe the area a second time with a clean side of the pad.

  • Using solvent-rinsed tweezers, place the gauze pad in a clean, labeled glass vial.

  • Wrap the vial in aluminum foil to protect it from light and store it at -20°C until extraction and analysis.[10]

  • Collect field blanks by moistening a gauze pad with isopropyl alcohol and placing it directly into a vial without wiping a surface. This will account for any background contamination in the sampling materials.[10]

Protocol 2: Decontamination of Laboratory Surfaces

While specific studies on the efficacy of various cleaning solutions for BDCPP are limited, the following general procedures are recommended for chemical decontamination. Studies on other chemical contaminants have shown that solutions containing detergents or surfactants can be effective.[3][11]

Materials:

  • Selected cleaning solution (e.g., laboratory-grade detergent, 10% sodium dodecyl sulfate (B86663) (SDS) solution, or a solution of isopropyl alcohol and water). Note: Sodium hypochlorite (B82951) (bleach) is highly effective but can be corrosive to stainless steel.[3]

  • Lint-free wipes or paper towels

  • Appropriate PPE (gloves, safety glasses)

Procedure:

  • Remove all items from the surface to be cleaned.

  • Apply the cleaning solution liberally to the surface.

  • Wipe the surface in one direction with lint-free wipes, starting from the back and moving towards the front.

  • Dispose of the used wipes in a designated waste container.

  • Repeat the cleaning process with fresh wipes.

  • Rinse the surface with deionized water to remove any cleaning agent residue.

  • Dry the surface with clean, lint-free wipes.

  • For stainless steel surfaces, if a corrosive agent like bleach is used, it should be followed by a rinse with a neutralizing agent like sodium thiosulfate (B1220275) and then water.

Data Presentation

Table 1: Background Levels of TDCPP and BDCPP in Laboratory Blanks from Literature

AnalyteMatrixConcentration RangeReference
TDCPPDust Laboratory BlanksMethod Detection Limit: 20.0 ng/g[10]
BDCPPUrine Laboratory BlanksNot Detected[10]
BDCPPWater Blank ExtractionsNot Observed[5]
TDCPPConsumer Product Blanks (Analyte-free foam)Small amounts may be detected. If > LOQ, the source of contamination should be corrected.[9]

Note: Data for direct BDCPP background levels in laboratory settings is sparse. The table primarily reflects the parent compound TDCPP and BDCPP in the context of biological and environmental sample analysis.

Visualizations

Diagram 1: Potential Pathways of BDCPP Laboratory Contamination

BDCPP_Contamination_Pathways cluster_sources External Sources cluster_transport Transport Mechanisms cluster_lab Laboratory Environment cluster_outcome Contamination Outcome Furniture Furniture / Building Materials Air Airborne Dust & Particulates Furniture->Air TDCPP Leaching Consumer_Products Consumer Products (e.g., electronics) Consumer_Products->Air Clothing Personnel Clothing & Footwear Clothing->Air Contact Direct Contact Clothing->Contact Lab_Surfaces Benchtops, Fume Hoods Air->Lab_Surfaces Equipment Analytical Instruments, Glassware Air->Equipment Contact->Lab_Surfaces Contact->Equipment Consumables Pipette Tips, Tubes Lab_Surfaces->Consumables Cross-contamination Background_Signal Background Signal in Blanks Lab_Surfaces->Background_Signal Equipment->Consumables Equipment->Background_Signal Reagents Solvents, Buffers Consumables->Reagents Consumables->Background_Signal Reagents->Background_Signal

Caption: Pathways of BDCPP contamination in a lab.

Diagram 2: Workflow for Investigating BDCPP Background Contamination

Troubleshooting_Workflow Start BDCPP Detected in Blank Initial_Checks Verify Data Integrity & Instrument Performance Start->Initial_Checks Isolate_Source Isolate Potential Contamination Source Initial_Checks->Isolate_Source Test_Consumables Test Consumables (Tips, Tubes, Vials) Isolate_Source->Test_Consumables Test_Reagents Test Reagents (Solvents, Water, Buffers) Isolate_Source->Test_Reagents Test_Environment Environmental Sampling (Wipes, Air) Isolate_Source->Test_Environment Source_Identified Source Identified? Test_Consumables->Source_Identified Test_Reagents->Source_Identified Test_Environment->Source_Identified Implement_CAPA Implement Corrective and Preventive Actions (CAPA) Source_Identified->Implement_CAPA Yes No_Source No Obvious Source Identified Source_Identified->No_Source No Monitor Monitor Background Levels in Subsequent Runs Implement_CAPA->Monitor Systematic_Cleaning Systematic Laboratory Decontamination No_Source->Systematic_Cleaning Review_Procedures Review and Enhance SOPs Systematic_Cleaning->Review_Procedures Review_Procedures->Monitor

Caption: Workflow for troubleshooting BDCPP contamination.

References

Technical Support Center: Achieving Low pg/mL Detection Limits for BDCPP using d10-BDCPP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCPP) at low pg/mL levels using its deuterated internal standard, d10-BDCPP.

Frequently Asked Questions (FAQs)

Q1: What is the primary analytical technique for achieving low pg/mL detection of BDCPP?

A1: The most effective and widely cited technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This method offers the high sensitivity and selectivity required for detecting trace levels of BDCPP in complex matrices like urine.[1][2][3]

Q2: Why is d10-BDCPP used as an internal standard?

A2: d10-BDCPP is a mass-labeled internal standard, meaning it is structurally identical to BDCPP but with ten deuterium (B1214612) atoms replacing hydrogen atoms. This makes it behave almost identically to the native BDCPP during sample preparation and analysis, thus effectively compensating for matrix effects and variations in instrument response.[1]

Q3: What kind of sample preparation is required for urine analysis?

A3: Solid-phase extraction (SPE) is a common and effective method for extracting and concentrating BDCPP from urine samples.[1][3] Specifically, mixed-mode weak anion-exchange SPE cartridges have been shown to be effective.[1]

Q4: What are the typical detection limits achievable with this method?

A4: Method detection limits for BDCPP in urine have been reported to be as low as 8 pg/mL.[1][3][4] Some studies have reported slightly different MDLs, such as 4.7 pg/mL and 32.7 pg/mL, depending on the specific laboratory conditions and calculation methods.[5][6][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Recovery of BDCPP and d10-BDCPP Inefficient solid-phase extraction (SPE).Ensure proper conditioning of the SPE cartridge. Optimize the pH of the sample before loading; for weak anion exchange, a pH of around 6.5 is recommended.[1] Ensure the flow rate during sample loading does not exceed 1 mL/min.[1]
Inappropriate SPE sorbent.Use a mixed-mode weak anion-exchange SPE cartridge, which has been shown to be effective for the polar and acidic nature of BDCPP.[1]
High Background Noise in Chromatogram Contamination from laboratory environment or reagents.Use HPLC-grade or higher purity solvents and reagents.[1] Analyze procedural blanks with each batch of samples to identify sources of contamination.[8]
Matrix effects from the sample.Optimize the SPE wash steps to remove interfering matrix components. Ensure complete separation of BDCPP from matrix components through chromatographic optimization.
Poor Peak Shape (Tailing or Fronting) Issues with the analytical column.Use a suitable column, such as a Kinetex XB-C18, which has been successfully used for BDCPP analysis.[1] Ensure the mobile phase composition is optimal for the column and analyte. Check for column degradation or contamination.
Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure BDCPP is in a consistent ionic state.
Low Sensitivity/Inability to Reach pg/mL Detection Limits Suboptimal mass spectrometer settings.Optimize the ionization source parameters. Atmospheric Pressure Chemical Ionization (APCI) in negative ionization mode has been shown to be effective.[1][2] Optimize collision energies for the specific multiple reaction monitoring (MRM) transitions of BDCPP and d10-BDCPP.
Inefficient ionization.Both APCI and Electrospray Ionization (ESI) in negative mode have been used.[2] If one method provides low sensitivity, consider testing the other. A multimode source allowing for simultaneous APCI and ESI can also be beneficial.[9]

Quantitative Data Summary

Table 1: Method Detection Limits and Recovery Rates for BDCPP Analysis

Parameter Value Matrix Reference
Method Detection Limit (MDL)8 pg/mLUrine[1][3][4]
Method Detection Limit (MDL)32.7 pg/mLUrine[5]
Method Detection Limit (MDL)4.7 pg/mLUrine[6][7]
Analyte Recovery (BDCPP)82 ± 10% to 91 ± 4%Urine[1][3][4]
Internal Standard Recovery (d10-BDCPP)90 ± 19%Urine[1]
Internal Standard Recovery (d10-BDCPP)88 ± 16%Urine[5]
Internal Standard Recovery (d10-BDCPP)72 ± 13%Urine[6][7]

Table 2: Key LC-MS/MS Parameters for BDCPP Analysis

Parameter Setting Reference
Liquid Chromatography
ColumnKinetex XB-C18 (100 mm x 2.1 mm; 2.6 µm)[1]
Mobile PhaseWater and Methanol (B129727) Gradient[1]
Flow Rate0.3 mL/min[1]
Column Temperature45°C[1]
Injection Volume5 µL[1]
Mass Spectrometry
Ionization ModeAtmospheric Pressure Chemical Ionization (APCI), Negative Ion[1][2]
Monitoring ModeMultiple Reaction Monitoring (MRM)[1]
Gas Temperature350°C[1]
Vaporizer Temperature200°C[1]
Nebulizer Pressure345 kPa (50 psi)[1]
Capillary Voltage-2500 V[1]
Corona Charge4 µA[1]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is based on the method described by Cooper et al. (2011).[1]

  • Sample Preparation: Take 5 mL of urine and spike with 10 µL of a d10-BDCPP internal standard solution (concentration will depend on the expected range of BDCPP).

  • Dilution and Acidification: Dilute the sample 1:1 (v/v) with HPLC-grade water. Adjust the pH to 6.5 with 0.1 M acetic acid if necessary.

  • SPE Cartridge Conditioning: Condition a mixed-mode weak anion-exchange SPE cartridge (e.g., Strata-X-AW, 60 mg, 3 mL) with 2 mL of methanol followed by 2 mL of HPLC-grade water.

  • Sample Loading: Load the prepared urine sample onto the SPE cartridge at a flow rate not exceeding 1 mL/min.

  • Washing: Wash the cartridge with 2 mL of HPLC-grade water to remove interfering substances.

  • Drying: Dry the cartridge under vacuum.

  • Elution: Elute the analytes from the cartridge. The original study does not specify the elution solvent, but a common approach for anion exchange is to use a basic solvent or a solvent with a high ionic strength. This step may require optimization.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol is based on the parameters reported by Cooper et al. (2011).[1]

  • LC System: Agilent 1200 series or equivalent.

  • MS System: Agilent 6410B triple quadrupole MS or equivalent with a multimode source.

  • Column: Kinetex XB-C18 (100 mm x 2.1 mm; 2.6 µm).

  • Column Temperature: 45°C.

  • Mobile Phase A: LC/MS grade water.

  • Mobile Phase B: Methanol.

  • Flow Rate: 0.3 mL/min.

  • Gradient: Start with 20% B, increase to 100% B over 6 minutes, hold at 100% B for 2 minutes, then re-equilibrate at 20% B for 10 minutes.

  • Injection Volume: 5 µL.

  • Ionization Mode: APCI, negative ion mode.

  • MS Parameters:

    • Gas Temperature: 350°C

    • Vaporizer Temperature: 200°C

    • Gas Flow: 10 mL/min

    • Nebulizer Pressure: 345 kPa (50 psi)

    • Capillary Voltage: -2500 V

    • Corona Charge: 4 µA

  • Data Acquisition: Use Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transitions for both BDCPP and d10-BDCPP.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis LC-MS/MS Analysis urine_sample 5 mL Urine Sample spike Spike with d10-BDCPP urine_sample->spike dilute_acidify Dilute & Acidify to pH 6.5 spike->dilute_acidify load Load Sample (≤1 mL/min) dilute_acidify->load condition Condition SPE Cartridge condition->load wash Wash with Water load->wash dry Dry Cartridge wash->dry elute Elute Analytes dry->elute reconstitute Evaporate & Reconstitute elute->reconstitute inject Inject 5 µL reconstitute->inject lc_separation LC Separation (C18 Column) inject->lc_separation ms_detection MS/MS Detection (APCI, MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis Quantification

Caption: Experimental workflow for the analysis of BDCPP in urine.

logical_relationship cluster_quantification Quantification Principle TDCPP TDCPP (Parent Compound in Environment) Metabolism Metabolism in the Body TDCPP->Metabolism BDCPP BDCPP (Analyte) Metabolism->BDCPP LC_MSMS LC-MS/MS Analysis BDCPP->LC_MSMS Co-elutes with d10-BDCPP d10_BDCPP d10-BDCPP (Internal Standard) d10_BDCPP->LC_MSMS Added during sample prep BDCPP_response Response of BDCPP LC_MSMS->BDCPP_response d10_BDCPP_response Response of d10-BDCPP LC_MSMS->d10_BDCPP_response Ratio Ratio (BDCPP / d10-BDCPP) Concentration Concentration of BDCPP

Caption: Relationship between TDCPP, BDCPP, and d10-BDCPP for quantification.

References

Resolving co-eluting matrix interferences in d10-BDCPP analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with co-eluting matrix interferences during the analysis of d10-BDCPP (deuterated bis(1,3-dichloro-2-propyl) phosphate) by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is d10-BDCPP and why is it used in our analysis?

A1: d10-BDCPP is a stable isotope-labeled internal standard (SIL-IS) for bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCPP). BDCPP is a primary metabolite of the organophosphate flame retardant, tris(1,3-dichloro-2-propyl) phosphate (TDCPP).[1][2][3] In quantitative LC-MS/MS analysis, d10-BDCPP is added to samples at a known concentration. Because it is chemically almost identical to the target analyte (BDCPP), it co-elutes and experiences similar matrix effects (ion suppression or enhancement). This allows for accurate quantification of BDCPP, as the ratio of the analyte to the internal standard remains consistent even if the absolute signal intensity varies.

Q2: What are co-eluting matrix interferences and how do they affect d10-BDCPP analysis?

A2: Co-eluting matrix interferences are compounds present in the sample matrix (e.g., urine, plasma) that are not fully separated from d10-BDCPP during the liquid chromatography (LC) step. When these interferences enter the mass spectrometer's ion source at the same time as d10-BDCPP, they can compete for ionization, leading to a phenomenon known as "matrix effect." This can cause ion suppression (a decrease in the d10-BDCPP signal) or, less commonly, ion enhancement (an increase in the signal). This can negatively impact the sensitivity, accuracy, and reproducibility of the analysis.

Q3: What are the common sources of matrix interference in urine samples for d10-BDCPP analysis?

A3: Urine is a complex matrix containing various endogenous substances that can cause interference. While specific compounds co-eluting with d10-BDCPP are not always fully characterized, common sources of matrix effects in biological samples include salts, urea, and phospholipids. These components can lead to ion suppression in the electrospray ionization (ESI) source of the mass spectrometer.

Q4: Is electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) better for d10-BDCPP analysis?

A4: Both ESI and APCI can be used for the analysis of BDCPP and its deuterated internal standard. However, some studies have indicated that APCI may be less susceptible to matrix effects for this particular analysis.[1][3] The choice of ionization source may depend on the specific matrix and instrumentation available.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting) for d10-BDCPP

Possible Causes & Solutions

  • Column Overloading: Injecting too much sample can lead to peak distortion.

    • Solution: Dilute the sample or decrease the injection volume.[4]

  • Inappropriate Sample Solvent: If the sample solvent is much stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Ensure the sample solvent is as weak as or weaker than the initial mobile phase. Reconstitute the final extract in a solution that matches the initial mobile phase composition.[5]

  • Column Contamination or Deterioration: Accumulation of matrix components on the column can degrade performance.

    • Solution: If using a guard column, replace it first. If the problem persists, try backflushing the analytical column according to the manufacturer's instructions. If this fails, the analytical column may need to be replaced.[6][7]

  • Dead Volume: Improperly fitted tubing or connectors can introduce dead volume, leading to peak broadening.

    • Solution: Check all connections between the injector, column, and detector to ensure they are secure and properly seated.[7]

Issue 2: Low Recovery or High Variability of d10-BDCPP Signal

Possible Causes & Solutions

  • Inefficient Sample Preparation: The chosen sample preparation method may not be effectively removing interfering substances.

    • Solution: Optimize the sample preparation method. Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up complex samples like urine. A weak anion exchange (WAX) SPE cartridge has been shown to be effective for BDCPP analysis.[1] See the detailed protocol below.

  • Ion Suppression: Co-eluting matrix components are suppressing the d10-BDCPP signal.

    • Solution 1: Improve Chromatographic Separation. Modify the LC gradient to better separate d10-BDCPP from matrix interferences. For example, a slower gradient or a different column chemistry (e.g., HILIC instead of C18) might improve resolution.[1]

    • Solution 2: Enhance Sample Cleanup. A more rigorous sample preparation method, such as a more selective SPE protocol or liquid-liquid extraction (LLE), can remove more of the interfering compounds.[8][9]

    • Solution 3: Sample Dilution. Diluting the sample can reduce the concentration of interfering components, but this is only feasible if the analyte concentration is high enough for detection after dilution.

  • Suboptimal MS/MS Parameters: The mass spectrometer settings may not be optimized for d10-BDCPP.

    • Solution: Perform a tuning and optimization of the MS/MS parameters for d10-BDCPP, including collision energy and precursor/product ion selection.

Quantitative Data Summary

The following tables summarize quantitative data from studies on BDCPP analysis using d10-BDCPP as an internal standard.

Table 1: Recovery of d10-BDCPP in Urine Samples

StudyAverage Recovery of d10-BDCPP
Cooper et al. (2011)90% ± 19%
Meeker et al. (2013)88% ± 16%

Table 2: Comparison of Sample Preparation Techniques for Analyte Recovery and Matrix Effect Reduction (General)

Sample Preparation TechniqueAnalyte RecoveryMatrix Effect ReductionThroughput
Protein Precipitation (PPT) LowerMinimalHigh
Liquid-Liquid Extraction (LLE) Moderate to HighModerateModerate
Solid-Phase Extraction (SPE) HighHighModerate
HybridSPE HighVery HighHigh

This table provides a general comparison; performance can vary based on the specific analyte and matrix. Data adapted from general comparisons of these techniques.[8][9]

Experimental Protocols

Key Experiment: Solid-Phase Extraction (SPE) of d10-BDCPP from Urine

This protocol is based on a method shown to be effective for the analysis of BDCPP in human urine using a weak anion exchange (WAX) SPE cartridge.[1]

  • Sample Preparation:

    • Take 5 mL of urine and spike with 10 µL of a d10-BDCPP internal standard solution (e.g., 2.3 µg/mL).

    • Dilute the sample 1:1 (v/v) with HPLC-grade water.

    • Adjust the pH of the sample to 6.5 with 0.1 M acetic acid if necessary.

  • SPE Cartridge Conditioning:

    • Condition a weak anion exchange SPE cartridge (e.g., StrataX-AW, 60 mg, 3 mL) with 2 mL of methanol.

    • Equilibrate the cartridge with 2 mL of HPLC-grade water.

  • Sample Loading:

    • Load the prepared urine sample onto the SPE cartridge at a flow rate not exceeding 1 mL/min.

  • Washing:

    • Wash the cartridge with 2 mL of HPLC-grade water to remove polar interferences.

    • Dry the cartridge under vacuum.

  • Elution:

    • Elute the d10-BDCPP and other retained analytes with 2 mL of acetonitrile (B52724) containing 5% pyrrolidine.

  • Final Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 45°C.

    • Reconstitute the residue in 500 µL of a solution matching the initial mobile phase conditions (e.g., 4:1 HPLC-grade water:methanol).

    • Filter the reconstituted sample through a 0.2 µm nylon membrane before injection into the LC-MS/MS system.

Visualizations

Experimental Workflow for d10-BDCPP Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis urine_sample Urine Sample Collection spike_is Spike with d10-BDCPP Internal Standard urine_sample->spike_is ph_adjust Dilute and Adjust pH to 6.5 spike_is->ph_adjust load_sample Load Sample onto Cartridge ph_adjust->load_sample condition Condition SPE Cartridge (Methanol & Water) condition->load_sample wash Wash Cartridge (Water) elute Elute with ACN/Pyrrolidine dry_reconstitute Evaporate and Reconstitute elute->dry_reconstitute lcms_analysis LC-MS/MS Analysis dry_reconstitute->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing

Caption: Workflow for d10-BDCPP analysis in urine.

Troubleshooting Logic for Co-eluting Interferences

troubleshooting_logic cluster_sample_prep_solutions Sample Preparation Solutions cluster_lc_solutions LC Method Solutions cluster_ms_solutions MS Parameter Solutions start Problem Identified: Poor Peak Shape or Low/Variable Signal check_sample_prep Review Sample Preparation start->check_sample_prep check_lc_method Review LC Method start->check_lc_method check_ms_params Review MS Parameters start->check_ms_params optimize_spe Optimize SPE Protocol (e.g., wash/elution steps) check_sample_prep->optimize_spe try_lle Consider Alternative: Liquid-Liquid Extraction (LLE) check_sample_prep->try_lle dilute_sample Dilute Sample check_sample_prep->dilute_sample adjust_gradient Adjust LC Gradient (slower, different profile) check_lc_method->adjust_gradient change_column Change Column Chemistry (e.g., C18 to HILIC) check_lc_method->change_column check_connections Check for Dead Volume check_lc_method->check_connections retune_ms Re-tune MS for d10-BDCPP check_ms_params->retune_ms optimize_ce Optimize Collision Energy check_ms_params->optimize_ce end_node Resolution Achieved optimize_spe->end_node try_lle->end_node dilute_sample->end_node adjust_gradient->end_node change_column->end_node check_connections->end_node retune_ms->end_node optimize_ce->end_node

Caption: Decision tree for troubleshooting interferences.

References

Purity assessment and quality control for d10-BDCPP standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purity assessment and quality control of d10-BDCPP (Bis(1,3-dichloro-2-propyl) phosphate-d10) standards.

Frequently Asked Questions (FAQs)

Q1: What is d10-BDCPP and why is it used as an internal standard?

A1: d10-BDCPP is a deuterated analog of Bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCPP), a metabolite of the flame retardant tris(1,3-dichloro-2-propyl) phosphate (TDCPP).[1][2][3][4] In analytical chemistry, particularly in mass spectrometry-based methods like LC-MS/MS, d10-BDCPP serves as an ideal internal standard for the quantification of BDCPP.[1] This is because its chemical and physical properties are nearly identical to the non-deuterated analyte, ensuring similar behavior during sample extraction, cleanup, and chromatographic separation. The mass difference allows the instrument to distinguish between the analyte and the standard.

Q2: What are the key quality control parameters for a d10-BDCPP standard?

A2: The quality of a d10-BDCPP standard is assessed based on several critical parameters that are typically detailed in a Certificate of Analysis (CoA). These include chemical purity, isotopic purity (or isotopic enrichment), concentration, and identity confirmation.

Q3: What is the difference between isotopic purity and chemical purity?

A3: Chemical purity refers to the percentage of the material that is the compound of interest (d10-BDCPP) relative to any chemical impurities (e.g., residual solvents, synthesis byproducts). Isotopic purity, or isotopic enrichment, refers to the percentage of the deuterated standard that contains the desired number of deuterium (B1214612) atoms (in this case, 10) at the specified positions, relative to molecules with fewer deuterium atoms.

Q4: How should d10-BDCPP standards be stored?

A4: d10-BDCPP standards, particularly in solution, should be stored at low temperatures, typically -20°C, in tightly sealed, light-resistant containers to prevent degradation and solvent evaporation. The solid material is also sensitive to moisture. Following the manufacturer's specific storage recommendations is crucial for maintaining the integrity of the standard.

Q5: What are common causes of inaccurate quantification when using d10-BDCPP?

A5: Inaccurate quantification can arise from several factors, including:

  • Degradation of the standard: Improper storage or handling can lead to the degradation of d10-BDCPP.

  • Isotopic exchange: The replacement of deuterium atoms with hydrogen from the solvent or matrix can occur, altering the mass of the standard.

  • Incorrect concentration of the standard solution: Errors in preparation or solvent evaporation can lead to an incorrect concentration.

  • Matrix effects: Differences in the sample matrix compared to the calibration standards can affect the ionization efficiency of the analyte and internal standard differently.

  • Presence of unlabeled BDCPP as an impurity in the standard: This can lead to an overestimation of the analyte concentration.

Purity Assessment and Quality Control

The reliability of analytical data is directly dependent on the quality of the reference standards used. For d10-BDCPP, a comprehensive quality control process ensures its suitability as an internal standard.

Certificate of Analysis: Key Parameters

A Certificate of Analysis for a d10-BDCPP standard should provide the following information. The table below outlines typical specifications.

ParameterMethodTypical SpecificationPurpose
Identity
1H-NMRSpectroscopicConforms to structureConfirms the chemical structure of the molecule.
Mass Spectrometry (MS)Mass AnalysisConforms to expected massVerifies the molecular weight and isotopic distribution.
Purity
Chemical PurityHPLC/UPLC-UV≥98%Quantifies the percentage of d10-BDCPP relative to other chemical compounds.
Isotopic PurityMass Spectrometry≥98%Determines the percentage of molecules with the correct number of deuterium atoms.
Isotopic EnrichmentMass Spectrometry≥99 atom % DSpecifies the percentage of deuterium at the labeled positions.
Quantitative Data
Concentration (for solutions)Gravimetric/VolumetricStated value with uncertaintyProvides the precise concentration of the standard in solution.
Physical Properties
AppearanceVisualOff-white to pale yellow solid/gelDescribes the physical state of the standard.
SolubilityExperimentalSoluble in methanol (B129727), acetonitrile (B52724)Indicates appropriate solvents for preparing stock solutions.

Experimental Protocols

Protocol 1: Preparation of d10-BDCPP Stock and Working Solutions

Objective: To prepare accurate and stable stock and working solutions of d10-BDCPP.

Materials:

  • d10-BDCPP standard (solid)

  • High-purity methanol or acetonitrile (LC-MS grade)

  • Calibrated analytical balance

  • Class A volumetric flasks

  • Amber glass vials

Procedure:

  • Allow the sealed vial of solid d10-BDCPP to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh a suitable amount of the solid standard using a calibrated analytical balance.

  • Quantitatively transfer the weighed solid to a Class A volumetric flask.

  • Dissolve the solid in a small amount of the chosen solvent (e.g., methanol).

  • Once fully dissolved, bring the solution to the final volume with the solvent.

  • Mix the solution thoroughly. This is the stock solution.

  • Prepare working solutions by performing serial dilutions of the stock solution with the appropriate solvent.

  • Transfer aliquots of the stock and working solutions to amber glass vials and store at -20°C.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

Objective: To extract BDCPP and d10-BDCPP from a biological matrix (e.g., urine) prior to LC-MS/MS analysis.[5]

Materials:

  • Urine sample

  • d10-BDCPP working solution

  • HPLC-grade water

  • Methanol

  • Acetonitrile with 5% pyrrolidine

  • Weak anion exchange (WAX) SPE cartridges

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Spike a known volume of the urine sample with the d10-BDCPP working solution.

  • Dilute the sample with HPLC-grade water (e.g., 1:1 v/v) and adjust the pH to ~6.5.[5]

  • Condition the WAX SPE cartridge with methanol followed by HPLC-grade water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with HPLC-grade water to remove interferences.

  • Dry the cartridge under vacuum.

  • Elute the analytes with acetonitrile containing 5% pyrrolidine.[5]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., water:methanol, 4:1 v/v) for LC-MS/MS analysis.[5]

Troubleshooting Guides

Issue 1: Low Recovery of d10-BDCPP
Potential Cause Troubleshooting Step
Improper SPE procedure Ensure proper conditioning, loading, washing, and elution steps. Verify the correct SPE sorbent is being used.
Degradation of the standard Prepare fresh working solutions from the stock solution. Verify the storage conditions of the stock solution.
Incorrect pH of the sample Ensure the sample pH is adjusted to the optimal range for retention on the SPE cartridge (~6.5 for WAX).
Matrix effects Dilute the sample further before extraction. Evaluate a different SPE cleanup strategy.
Issue 2: Isotopic Exchange (Loss of Deuterium)
Potential Cause Troubleshooting Step
Protic solvents and extreme pH Use aprotic solvents where possible. Maintain the pH of solutions between 2.5 and 3 to minimize exchange.
Elevated temperature Keep standards and samples cooled during storage and in the autosampler.
Labile deuterium positions While the deuterium atoms in d10-BDCPP are on carbon atoms and generally stable, prolonged exposure to harsh conditions can still be a risk. If exchange is suspected, consider using a ¹³C-labeled standard if available.
Issue 3: Poor Chromatography (Peak Tailing, Splitting, or Broadening)
Potential Cause Troubleshooting Step
Column contamination Flush the column with a strong solvent. If the problem persists, replace the column.
Incompatible injection solvent Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.
Secondary interactions with the stationary phase Adjust the mobile phase pH or ionic strength.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis sample Biological Sample (e.g., Urine) spike Spike with d10-BDCPP Internal Standard sample->spike dilute Dilute and Adjust pH spike->dilute load Load Sample dilute->load condition Condition SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute Analytes wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Injection Solvent evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start Inaccurate Quantification cause1 Low IS Recovery start->cause1 cause2 Isotopic Exchange start->cause2 cause3 Poor Chromatography start->cause3 cause4 Standard Impurity start->cause4 sol1 Optimize SPE Protocol cause1->sol1 sol2 Control pH and Temperature cause2->sol2 sol3 Check Column and Mobile Phase cause3->sol3 sol4 Verify CoA of Standard cause4->sol4

References

Validation & Comparative

Validating Analytical Methods for BDCPP: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of bis(2,3-dibromopropyl) phosphate (B84403) (BDCPP), a metabolite of the flame retardant TDBPP, is crucial for exposure and toxicological studies. The use of a deuterated internal standard, d10-BDCPP, is a widely accepted practice to ensure the reliability of these analytical methods. This guide provides a comparative overview of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for BDCPP in urine and a Gas Chromatography-Mass Spectrometry (GC-MS) method applicable to environmental matrices, both employing d10-BDCPP for quantification.

Performance Comparison of Analytical Methods

The following table summarizes the key performance parameters of a validated LC-MS/MS method for the analysis of BDCPP in human urine and a GC-MS method used for analyzing BDCPP in textile products. The use of d10-BDCPP as an internal standard is a common feature for both methodologies, ensuring high accuracy and precision.

ParameterLC-MS/MS Method (Urine Matrix)GC-MS Method (Textile Matrix)
Internal Standard d10-BDCPPBDBPP-d10
Instrumentation Agilent 1200 series LC coupled to an Agilent 6410B triple quadrupole MSGas Chromatograph-Mass Spectrometer (GC-MS)
Ionization Mode Atmospheric Pressure Chemical Ionization (APCI), negative ion modeElectron Impact (EI)
Method Detection Limit (MDL) / Limit of Detection (LOD) 8 pg/mL[1]0.05 µg/g
Linearity Range 194 – 194,000 pg/mL0.5 - 8.0 µg/mL
Recovery 82 ± 10% to 91 ± 4%[1]66 - 108%
Sample Preparation Solid Phase Extraction (SPE)Solvent Extraction followed by derivatization

Experimental Protocols

Detailed methodologies for the LC-MS/MS and GC-MS methods are outlined below, providing a step-by-step guide for researchers looking to implement these analytical techniques.

LC-MS/MS Method for BDCPP in Urine

This method is highly sensitive and specific for the determination of BDCPP in a biological matrix like urine.

1. Sample Preparation: Solid Phase Extraction (SPE)

  • Spike 5 mL of urine with 10 µL of d10-BDCPP internal standard solution.

  • Dilute the sample 1:1 (v/v) with HPLC-grade water.

  • Acidify the sample to pH 6.5 with 0.1 M acetic acid if necessary.

  • Condition a mixed-mode weak anion-exchange SPE cartridge (e.g., StrataX-AW) with 2 mL of methanol (B129727) followed by 2 mL of HPLC-grade water.

  • Load the sample onto the SPE cartridge at a flow rate not exceeding 1 mL/min.

  • Wash the cartridge with 2 mL of HPLC-grade water.

  • Dry the cartridge under vacuum.

  • Elute the analytes with an appropriate solvent.

2. Instrumental Analysis: LC-MS/MS

  • LC System: Agilent 1200 series or equivalent.

  • Mass Spectrometer: Agilent 6410B triple quadrupole MS with a multimode source or equivalent.

  • Column: Kinetex XBC18 (100 mm x 2.1 mm; 2.6 µm) or similar.

  • Column Temperature: 45°C.

  • Mobile Phase: A gradient of methanol and LC/MS grade water.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization: Atmospheric Pressure Chemical Ionization (APCI) in negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both BDCPP and d10-BDCPP.

GC-MS Method for BDCPP in Textiles

This method is suitable for the analysis of BDCPP in solid matrices such as textile products.

1. Sample Preparation: Solvent Extraction and Derivatization

  • Accurately weigh 0.5 g of the textile sample.

  • Spike the sample with a known amount of BDBPP-d10 surrogate standard.

  • Extract the analytes from the sample using a suitable organic solvent, such as ethyl acetate, in an ultrasonic bath.

  • Concentrate the extract.

  • Perform a derivatization step by methylating the BDCPP to BDBPP-Me using a reagent like trimethylsilyl (B98337) diazomethane (B1218177) in hexane. This step is crucial for improving the volatility and chromatographic behavior of the analyte for GC analysis.

2. Instrumental Analysis: GC-MS

  • Gas Chromatograph: Agilent 7890 series or equivalent.

  • Mass Spectrometer: Agilent 7000 series triple quadrupole MS or equivalent.

  • Column: A fused silica (B1680970) capillary column suitable for organophosphate analysis (e.g., 5% phenyl methylpolysiloxane).

  • Injection: Pressurized Temperature Vaporization (PTV) injection is often employed.

  • Carrier Gas: Helium.

  • Oven Temperature Program: A programmed temperature ramp to achieve optimal separation.

  • Ionization: Electron Impact (EI).

  • Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode to monitor characteristic ions for both methylated BDCPP and its deuterated internal standard.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the experimental workflows for both the LC-MS/MS and GC-MS methods.

LC_MS_MS_Workflow cluster_prep Sample Preparation (Urine) cluster_analysis Instrumental Analysis cluster_data Data Processing urine_sample 5 mL Urine Sample spike_is Spike with d10-BDCPP urine_sample->spike_is dilute Dilute with Water spike_is->dilute acidify Adjust pH to 6.5 dilute->acidify spe Solid Phase Extraction (SPE) acidify->spe elute Elute Analytes spe->elute lcmsms LC-MS/MS Analysis (APCI) elute->lcmsms quant Quantification using Internal Standard lcmsms->quant

LC-MS/MS analytical workflow for BDCPP in urine.

GC_MS_Workflow cluster_prep_gc Sample Preparation (Textiles) cluster_analysis_gc Instrumental Analysis cluster_data_gc Data Processing textile_sample 0.5 g Textile Sample spike_surrogate Spike with BDBPP-d10 textile_sample->spike_surrogate extraction Solvent Extraction spike_surrogate->extraction concentrate Concentrate Extract extraction->concentrate derivatize Methyl Derivatization concentrate->derivatize gcms GC-MS Analysis (EI) derivatize->gcms quant_gc Quantification using Surrogate Standard gcms->quant_gc

GC-MS analytical workflow for BDCPP in textiles.

Conclusion

Both LC-MS/MS and GC-MS methods, when coupled with the use of a deuterated internal standard like d10-BDCPP, provide robust and reliable quantification of BDCPP in different matrices. The choice of method depends on the specific application, the matrix being analyzed, and the required sensitivity. The LC-MS/MS method is particularly well-suited for biological fluids like urine, offering high sensitivity without the need for derivatization. The GC-MS method, on the other hand, is a powerful technique for the analysis of BDCPP in solid environmental samples like textiles, where derivatization is often necessary to improve analyte volatility. Proper validation of these methods according to established guidelines is essential to ensure the generation of high-quality, defensible data in research and regulatory settings.

References

The Analytical Edge: A Comparative Guide to d10-BDCPP and Other Internal Standards in Organophosphate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of organophosphate ester (OPE) analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reliable quantitative data. This guide provides a comprehensive comparison of deuterated bis(1,3-dichloro-2-propyl) phosphate (B84403) (d10-BDCPP) with other commonly employed internal standards, supported by experimental data and detailed methodologies.

The consensus in the scientific community leans heavily towards the use of stable isotope-labeled (SIL) internal standards for quantitative analysis by mass spectrometry.[1] These standards, being chemically almost identical to the analytes of interest, co-elute chromatographically and experience similar ionization effects, thus effectively compensating for variations in sample preparation and matrix effects.[1] Among the array of available SILs for OPE analysis, d10-BDCPP has proven to be a robust choice for the quantification of its non-labeled counterpart, bis(1,3-dichloro-2-propyl) phosphate (BDCPP), a major metabolite of the widely used flame retardant tris(1,3-dichloro-2-propyl) phosphate (TDCIPP).[2][3][4][5]

Performance Comparison of Internal Standards

The ideal internal standard is an isotopically labeled version of the analyte being quantified. This one-to-one correspondence ensures the most accurate correction for matrix effects and procedural losses. However, in practice, a limited number of SILs are often used to quantify a broader range of analytes due to cost and availability. The following tables summarize the performance of d10-BDCPP and other selected internal standards as reported in various studies.

Table 1: Performance Data for d10-BDCPP in the Analysis of BDCPP

MatrixAnalytical MethodRecovery of d10-BDCPP (%)Method Limit of Quantification (MLQ) for BDCPPReference
UrineLC-MS/MS90 ± 190.40 ng/mL[2]
UrineLC-MS/MS88 - 107 (absolute recovery)0.025 ng/mL
UrineLC-MS/MS-0.5 ng/mL[3]

Table 2: Performance of Other Isotopically Labeled Internal Standards for Various OPEs

Internal StandardAnalyte(s)MatrixAnalytical MethodRecovery (%)Method Limit of Quantification (MLQ)Reference
TNBP-d2711 OPFRsIndoor Air, Dust, Skin WipesGC-MS73.4 - 1130.005 - 0.01 µg/m³ (air), 0.27 - 0.54 µg/g (dust), 0.08 - 0.50 µg/m² (wipes)[6]
TCEP-d1210 OPFRsEnvironmental WatersGC-MS/MS--
d10-DPHPDPHPUrineLC-MS/MS86 ± 160.10 ng/mL[2]
Deuterated Analogues6 DAP MetabolitesUrineUPLC-HRMSAverage Accuracy: 101%0.10 - 25 ng/mL[2]

As evidenced by the data, the use of specific isotopically labeled internal standards like d10-BDCPP for its corresponding analyte yields high recovery and low detection limits, ensuring sensitive and accurate quantification. While using a single deuterated standard like TNBP-d27 for a range of OPEs can be a practical approach, it may not perfectly mimic the behavior of all analytes, potentially leading to less accurate quantification for some compounds.

The Principle of Isotope Dilution Mass Spectrometry

The superiority of isotopically labeled internal standards lies in the principle of isotope dilution mass spectrometry. The known quantity of the labeled standard added at the beginning of the sample preparation process acts as a direct measure of the analytical recovery for the native analyte.

cluster_sample Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis MS Analysis cluster_quant Quantification Analyte Native Analyte (A) Loss Analyte and IS Loss Analyte->Loss IS Isotopically Labeled Internal Standard (A*) IS->Loss MS Mass Spectrometer Measures Ratio (A/A*) Loss->MS Corrected for Loss Result Accurate Concentration of A MS->Result

Principle of Isotope Dilution Mass Spectrometry.

Experimental Protocols

Below are generalized experimental protocols for the analysis of OPEs using an internal standard like d10-BDCPP. Specific parameters may need to be optimized based on the matrix and target analytes.

Sample Preparation: Solid Phase Extraction (SPE) for Urine Samples
  • Sample Pre-treatment: To 1 mL of urine, add 10 µL of the internal standard spiking solution (containing d10-BDCPP and other relevant SILs). Add 1 mL of 1 M ammonium (B1175870) acetate (B1210297) buffer (pH 5).

  • SPE Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of deionized water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the target analytes and internal standards with 3 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm) is commonly used.

  • Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with additives like ammonium formate (B1220265) or formic acid to improve ionization.

  • Ionization Source: Electrospray ionization (ESI) in negative mode is typically used for OPE metabolites like BDCPP.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity. Specific precursor and product ion transitions for each analyte and internal standard must be optimized.

Table 3: Example MRM Transitions for BDCPP and d10-BDCPP

CompoundPrecursor Ion (m/z)Product Ion (m/z)
BDCPP304.9194.9
d10-BDCPP314.9200.9

Experimental Workflow for OPE Analysis

The following diagram illustrates a typical workflow for the analysis of organophosphate esters in a biological matrix using an internal standard.

Sample Biological Sample (e.g., Urine) Spike Spike with Internal Standard (e.g., d10-BDCPP) Sample->Spike Extraction Sample Preparation (e.g., SPE or LLE) Spike->Extraction Analysis Instrumental Analysis (LC-MS/MS or GC-MS/MS) Extraction->Analysis Data Data Processing (Integration & Calibration) Analysis->Data Result Final Concentration Report Data->Result

References

Assessing the Accuracy and Precision of Isotope Dilution Mass Spectrometry with d10-BDCPP for the Quantification of BDCPP

Author: BenchChem Technical Support Team. Date: December 2025

The quantification of bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCPP), a primary metabolite of the organophosphate flame retardant tris(1,3-dichloro-2-propyl) phosphate (TDCPP), is crucial for human biomonitoring and understanding exposure to its parent compound. Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision by using a stable isotope-labeled internal standard. This guide provides a comprehensive assessment of the use of deuterated BDCPP (d10-BDCPP) as an internal standard for the accurate and precise measurement of BDCPP in biological matrices, primarily urine.

Quantitative Performance Data

The use of d10-BDCPP in isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods demonstrates excellent performance characteristics. The following table summarizes key quantitative data from a study that developed and validated a method for BDCPP analysis in human urine.[1][2][3]

Performance CriterionBDCPPd10-BDCPP (Internal Standard)
Recovery (Spiked Urine)
Low Spike (78 pg/mL)82 ± 10%90 ± 19%
Medium Spike (1458 pg/mL)91 ± 4%90 ± 19%
High Spike (7760 pg/mL)95 ± 2%90 ± 19%
Method Detection Limit (MDL) 8 pg/mLNot Applicable
Instrumental Detection Limit (IDL) 0.3 pg (per 5 μL injection)Not Applicable
Repeatability (Triplicate Extractions) Relative Standard Deviations (RSDs) typically low, though specific values across a range were not detailed in the primary reference. Other studies using similar methods report imprecision <10%.[4]Not Applicable

Note: The consistent and high recovery of the d10-BDCPP internal standard across a range of concentrations is fundamental to the method's accuracy, as it effectively corrects for analyte loss during sample preparation and for matrix effects during instrumental analysis.[1][5]

Comparison with Other Internal Standards

While d10-BDCPP is a widely used and effective internal standard for BDCPP analysis, other stable isotope-labeled compounds can be employed in broader analytical methods for organophosphate flame retardant metabolites. For instance, in methods analyzing multiple metabolites, other deuterated or 13C-labeled analogues corresponding to other target analytes are used.[4] However, for the specific and accurate quantification of BDCPP, the use of its own deuterated analogue, d10-BDCPP, represents the gold standard in isotope dilution mass spectrometry.[6] This is because it shares the closest physicochemical properties with the native analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thus providing the most reliable correction for analytical variability.[7]

Experimental Protocol: Isotope Dilution Analysis of BDCPP in Urine

This section details a typical experimental protocol for the quantification of BDCPP in human urine using d10-BDCPP as an internal standard, based on established methodologies.[1][2][3][8][9]

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Vortex samples to ensure homogeneity.

  • Spike a defined volume of urine (e.g., 5 mL) with a known amount of d10-BDCPP internal standard solution.

  • For improved extraction efficiency using weak anion exchange cartridges, adjust the sample pH to approximately 5 with 10 mM ammonium (B1175870) acetate (B1210297) buffer.[1]

2. Solid-Phase Extraction (SPE):

  • Condition a mixed-mode anion exchange SPE cartridge (e.g., Oasis WAX) with methanol (B129727) followed by deionized water.

  • Load the prepared urine sample onto the SPE cartridge.

  • Wash the cartridge to remove interfering matrix components. Wash steps may include deionized water and ammonium formate (B1220265) or acetate buffers.[1]

  • Elute the analyte (BDCPP) and internal standard (d10-BDCPP) from the cartridge using an appropriate elution solvent, such as methanol containing a basic additive.

3. Sample Concentration and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., a methanol/water mixture) compatible with the LC-MS/MS system.

4. Instrumental Analysis (LC-MS/MS):

  • Liquid Chromatography (LC):

    • Inject the reconstituted sample onto a reverse-phase LC column (e.g., Phenomenex Kinetex C18).

    • Perform a gradient elution using a mobile phase consisting of methanol and water, often with an additive like acetic acid to improve peak shape.[4]

  • Mass Spectrometry (MS):

    • Utilize a tandem mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source, typically operated in negative ionization mode.[1][10] APCI has been noted to potentially reduce matrix effects for this analysis.[1]

    • Monitor the specific precursor-to-product ion transitions for both BDCPP and d10-BDCPP using Multiple Reaction Monitoring (MRM).

5. Quantification:

  • Calculate the concentration of BDCPP in the original sample by comparing the peak area ratio of the native BDCPP to the d10-BDCPP internal standard against a calibration curve prepared with known concentrations of BDCPP and a constant concentration of d10-BDCPP.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis urine_sample Urine Sample spike Spike with d10-BDCPP urine_sample->spike ph_adjust pH Adjustment (pH 5) spike->ph_adjust load Load onto WAX Cartridge ph_adjust->load wash Wash Cartridge load->wash elute Elute BDCPP & d10-BDCPP wash->elute concentrate Concentrate & Reconstitute elute->concentrate lcms LC-MS/MS Analysis (APCI/ESI-) concentrate->lcms quant Quantification via Isotope Dilution lcms->quant

Caption: Experimental workflow for BDCPP analysis using isotope dilution.

BDCPP Metabolism Pathway

At present, detailed signaling pathways directly perturbed by BDCPP itself are not as well-characterized in publicly available literature as its role as a biomarker for TDCPP exposure. The primary relevant pathway is the metabolic conversion of the parent compound to BDCPP.

metabolism_pathway TDCPP Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) Metabolism Metabolism (e.g., via Cytochrome P450 enzymes) TDCPP->Metabolism BDCPP Bis(1,3-dichloro-2-propyl) phosphate (BDCPP) Metabolism->BDCPP Excretion Urinary Excretion BDCPP->Excretion

Caption: Metabolic conversion of TDCPP to its primary metabolite, BDCPP.

References

A Head-to-Head Battle of Ionization Sources: APCI vs. ESI for the Detection of BDCPP and d10-BDCPP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of organophosphate flame retardant metabolites, the choice of ionization source in liquid chromatography-mass spectrometry (LC-MS) is a critical determinant of analytical performance. This guide provides a comprehensive comparison of Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) for the sensitive and robust detection of bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCPP), a primary metabolite of the flame retardant TDCIPP, and its deuterated internal standard, d10-BDCPP.

The selection between APCI and ESI can significantly impact sensitivity, reproducibility, and susceptibility to matrix effects, particularly in complex biological matrices such as urine. This comparison synthesizes available experimental data to guide researchers in selecting the optimal ionization technique for their specific analytical needs.

Executive Summary: APCI Favored for Reduced Matrix Effects

While both APCI and ESI are capable of ionizing BDCPP and its deuterated analog, a key study in the field directly compared both techniques and ultimately selected APCI for the final method development. The primary reason cited was the observation of fewer matrix effects with APCI in preliminary investigations.[1] This is a crucial consideration when analyzing complex samples like urine, where co-eluting endogenous components can interfere with the ionization of the target analyte, leading to signal suppression or enhancement.

Another study focused on the analysis of various organophosphorus flame retardants found that LC-APCI-MS/MS provided the lowest limits of quantification for the majority of the compounds analyzed, suggesting a potential sensitivity advantage for this class of molecules. While ESI is a widely used and powerful technique for a broad range of compounds, for the specific analysis of BDCPP in challenging matrices, the evidence points towards APCI as the more robust and reliable choice.

Quantitative Performance Comparison

Performance ParameterAPCIESIReference
Method Detection Limit (MDL) for BDCPP 8 pg/mL in urine0.5 ng/mL in urine[1]
Linearity (BDCPP) 194 – 194,000 pg/mLNot explicitly stated[1]
Matrix Effects Fewer matrix effects observedSignificant matrix effects noted for organophosphate metabolites[1]
Internal Standard d10-BDCPPd10-BDCPP[1]

Experimental Workflows and Methodologies

A clear understanding of the experimental protocols is essential for replicating and adapting these methods. The following sections detail the methodologies for both APCI and ESI-based detection of BDCPP and d10-BDCPP.

Logical Workflow for Ionization Source Comparison

The process of selecting an appropriate ionization source for a specific analyte involves a systematic evaluation of performance under relevant analytical conditions.

Logical Workflow for Ionization Source Selection cluster_0 Method Development cluster_1 Ionization Source Evaluation cluster_2 Performance Assessment cluster_3 Decision A Analyte & Internal Standard Preparation B LC Method Optimization A->B C APCI Source Analysis B->C D ESI Source Analysis B->D E Sensitivity (S/N) C->E F Linearity & Dynamic Range C->F G Matrix Effects C->G H Reproducibility C->H D->E D->F D->G D->H I Select Optimal Ionization Source E->I F->I G->I H->I

Caption: A flowchart illustrating the systematic process for comparing and selecting between APCI and ESI sources.

Experimental Protocol: APCI Method

This protocol is based on the method described by Cooper et al. (2011), which was optimized for the analysis of BDCPP in human urine.[1]

1. Sample Preparation (Solid Phase Extraction - SPE):

  • A mixed-mode anion exchange SPE cartridge is used to extract BDCPP and d10-BDCPP from urine samples.

2. Liquid Chromatography (LC):

  • Column: Kinetex XBC18 (100 mm x 2.1 mm, 2.6 µm)

  • Mobile Phase A: Water

  • Mobile Phase B: Methanol

  • Flow Rate: 0.3 mL/min

  • Gradient: 20% B to 100% B over 6 minutes, hold at 100% B for 2 minutes, then re-equilibrate at 20% B.

  • Injection Volume: 5 µL

3. Mass Spectrometry (MS) - APCI Source:

  • Ionization Mode: Negative Ion Mode

  • Gas Temperature: 350 °C

  • Vaporizer Temperature: 200 °C

  • Gas Flow: 10 L/min

  • Nebulizer Pressure: 50 psi

  • Capillary Voltage: -2500 V

  • Corona Current: 4 µA

  • MRM Transitions:

    • BDCPP: Precursor ion and product ions to be specified based on instrument tuning.

    • d10-BDCPP: Precursor ion and product ions to be specified based on instrument tuning.

Experimental Workflow: APCI-based Analysis

Experimental Workflow for APCI-based BDCPP Analysis A Urine Sample Collection B Spiking with d10-BDCPP Internal Standard A->B C Solid Phase Extraction (SPE) B->C D Elution & Reconstitution C->D E LC Separation D->E F APCI Ionization (-) E->F G Tandem MS Detection (MRM) F->G H Data Analysis & Quantification G->H

Caption: A schematic of the analytical workflow for BDCPP and d10-BDCPP detection using LC-APCI-MS/MS.

Experimental Protocol: ESI Method

While a direct comparative study favoring ESI for BDCPP was not found, the following protocol is based on a method developed for the analysis of organophosphate flame retardant diester metabolites, including BDCPP, using ESI.

1. Sample Preparation (Solid Phase Extraction - SPE):

  • A weak anion exchange (WAX) SPE sorbent is utilized for the extraction from urine.

2. Liquid Chromatography (LC):

  • Column: Reversed-phase C18 column

  • Mobile Phase A: Water with a suitable buffer (e.g., ammonium (B1175870) acetate)

  • Mobile Phase B: Methanol

  • Flow Rate: Optimized for the specific column dimensions.

  • Gradient: A suitable gradient to separate BDCPP from matrix components.

  • Injection Volume: Typically 5-20 µL

3. Mass Spectrometry (MS) - ESI Source:

  • Ionization Mode: Negative Ion Mode

  • Capillary Voltage: Optimized for the specific instrument and analyte.

  • Nebulizing Gas Flow: Optimized to ensure efficient desolvation.

  • Drying Gas Flow and Temperature: Optimized to facilitate droplet evaporation and ion release.

  • MRM Transitions:

    • BDCPP: Precursor ion and product ions to be specified based on instrument tuning.

    • d10-BDCPP: Precursor ion and product ions to be specified based on instrument tuning.

Concluding Remarks

The choice between APCI and ESI for the analysis of BDCPP and d10-BDCPP is a critical decision that can significantly influence the quality and reliability of the analytical data. The available literature strongly suggests that while both ionization techniques can be used, APCI offers a distinct advantage in terms of reduced susceptibility to matrix effects , a crucial factor when dealing with complex biological samples like urine.[1] This robustness, coupled with demonstrated high sensitivity, makes APCI the recommended starting point for method development for these analytes.

Researchers should, however, consider the specific instrumentation available in their laboratories. Modern mass spectrometers often feature dual-source capabilities, allowing for empirical evaluation of both APCI and ESI with the specific matrix and analytical conditions of their study. The detailed experimental protocols provided in this guide offer a solid foundation for such evaluations, enabling researchers to make an informed decision and develop a sensitive, robust, and reliable method for the quantification of BDCPP and d10-BDCPP.

References

Performance Evaluation of d10-BDCPP in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of deuterated bis(1,3-dichloro-2-propyl) phosphate (B84403) (d10-BDCPP) as an internal standard for the quantification of its non-labeled counterpart, BDCPP, in various biological matrices. BDCPP is the primary metabolite of the organophosphate flame retardant tris(1,3-dichloro-2-propyl) phosphate (TDCPP), making its accurate measurement crucial for human biomonitoring and toxicological studies.[1][2][3] This guide will delve into the available experimental data, detail analytical methodologies, and discuss the advantages of d10-BDCPP over other potential internal standards.

The Critical Role of Internal Standards in Bioanalysis

In quantitative bioanalysis, particularly when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), internal standards are indispensable for correcting variations that can occur during sample preparation, injection, and ionization.[4][5][6] An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible to ensure accurate and precise quantification. Stable isotope-labeled (SIL) internal standards, such as d10-BDCPP, are widely considered the gold standard because their behavior during analytical procedures is nearly identical to that of the native analyte.[4][5][6]

Performance of d10-BDCPP in Urine

Urine is the most common biological matrix for assessing exposure to TDCPP through the measurement of its metabolite, BDCPP. Several studies have successfully employed d10-BDCPP as an internal standard for this purpose, demonstrating its reliability and effectiveness.

Data Presentation: d10-BDCPP Performance in Urine
ParameterStudy 1Study 2Study 3
Analytical Method LC-MS/MSLC-MS/MSLC-MS/MS
Extraction Method Mixed-mode anion exchange solid-phase extraction (SPE)Mixed-mode anion exchange SPEMixed-mode anion exchange SPE
d10-BDCPP Recovery (%) 72 ± 1390 ± 1988 ± 16
Method Detection Limit (MDL) for BDCPP (pg/mL) 4.7832.7

Note: The data presented is a summary from multiple sources and may have been generated under slightly different experimental conditions.[7][8][9]

The consistent and high recovery rates of d10-BDCPP across different studies underscore its suitability for correcting for analyte loss during sample preparation. The use of d10-BDCPP enables low detection limits for BDCPP, allowing for the quantification of this metabolite even at the low concentrations typically found in the general population.

Performance in Other Biological Matrices: A Data Gap

While the performance of d10-BDCPP in urine is well-documented, there is a notable lack of published experimental data on its specific use and performance in other critical biological matrices such as serum, plasma, and tissue. However, based on the fundamental principles of using SIL internal standards, it is highly anticipated that d10-BDCPP would exhibit similar excellent performance in these matrices. The near-identical chemical and physical properties to BDCPP would ensure it effectively compensates for matrix effects and variations in extraction efficiency, which can be more pronounced in more complex matrices like serum and tissue compared to urine.

Comparison with Alternative Internal Standards

The ideal internal standard for the analysis of a specific compound is its stable isotope-labeled analog.[4][5][6] Therefore, d10-BDCPP is theoretically the best choice for BDCPP quantification. While direct comparative studies evaluating the performance of d10-BDCPP against other specific internal standards for BDCPP analysis are scarce in the literature, a discussion of potential alternatives highlights the advantages of the SIL approach.

Types of Potential Alternative Internal Standards:

  • Structural Analogs: These are compounds with a chemical structure similar to the analyte but not isotopically labeled. For BDCPP, a potential structural analog could be another organophosphate flame retardant metabolite that is not expected to be present in the samples. However, structural analogs may exhibit different extraction recoveries and ionization efficiencies compared to the analyte, leading to less accurate quantification.

  • Other Isotope-Labeled Compounds: In the absence of a specific SIL-IS, a labeled version of a different but structurally related compound might be used. However, this approach is less ideal than using the analyte's own SIL-IS as subtle differences in chemical properties can still lead to inaccuracies.

Given the superior performance of SIL internal standards in compensating for matrix effects and other analytical variabilities, d10-BDCPP remains the recommended internal standard for the accurate and precise quantification of BDCPP in biological matrices.

Experimental Protocols

Analysis of BDCPP in Human Urine using d10-BDCPP as an Internal Standard

This protocol is a generalized procedure based on methodologies reported in the scientific literature.[8][9][10][11]

1. Sample Preparation and Extraction:

  • Thaw frozen urine samples at room temperature.
  • Spike a known amount of d10-BDCPP internal standard solution into a defined volume of urine (e.g., 1-5 mL).
  • Vortex the sample to ensure homogeneity.
  • Perform a solid-phase extraction (SPE) using a mixed-mode anion exchange cartridge.
  • Condition the SPE cartridge with methanol (B129727) followed by water.
  • Load the urine sample onto the cartridge.
  • Wash the cartridge with water to remove interferences.
  • Elute the analyte and internal standard with an appropriate solvent (e.g., methanol or acetonitrile).
  • Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a suitable solvent (e.g., methanol/water mixture) for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):
  • Use a C18 reversed-phase column for chromatographic separation.
  • Employ a gradient elution with mobile phases typically consisting of water and methanol or acetonitrile (B52724) with a suitable modifier (e.g., formic acid or ammonium (B1175870) acetate).
  • Tandem Mass Spectrometry (MS/MS):
  • Utilize an electrospray ionization (ESI) source, typically in negative ion mode.
  • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.
  • Monitor specific precursor-to-product ion transitions for both BDCPP and d10-BDCPP.

3. Quantification:

  • Generate a calibration curve using standard solutions of BDCPP with a constant concentration of d10-BDCPP.
  • Calculate the ratio of the peak area of BDCPP to the peak area of d10-BDCPP for both the standards and the unknown samples.
  • Determine the concentration of BDCPP in the samples by interpolating their peak area ratios onto the calibration curve.

Visualizing the Metabolic Pathway and Experimental Workflow

To further illustrate the context and application of d10-BDCPP, the following diagrams have been created using the Graphviz DOT language.

cluster_metabolism Metabolic Pathway of TDCPP to BDCPP TDCPP Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) Metabolism Phase I Metabolism TDCPP->Metabolism Cytochrome P450 (e.g., CYP3A4) BDCPP Bis(1,3-dichloro-2-propyl) phosphate (BDCPP) Metabolism->BDCPP Excretion Phase II Metabolism (e.g., Glucuronidation) BDCPP->Excretion Urine Excretion in Urine Excretion->Urine

Caption: Metabolic conversion of TDCPP to its primary metabolite, BDCPP.

cluster_workflow Analytical Workflow for BDCPP Quantification start Biological Sample (e.g., Urine) spike Spike with d10-BDCPP Internal Standard start->spike spe Solid-Phase Extraction (SPE) spike->spe evap Evaporation and Reconstitution spe->evap lcms LC-MS/MS Analysis evap->lcms quant Quantification using Peak Area Ratios lcms->quant

Caption: Experimental workflow for the analysis of BDCPP using d10-BDCPP.

Conclusion

d10-BDCPP has proven to be a robust and reliable internal standard for the quantification of BDCPP in human urine. Its use in well-established LC-MS/MS methods allows for accurate and precise measurements, which are essential for assessing human exposure to the flame retardant TDCPP. While specific performance data in other biological matrices is currently limited, the inherent advantages of stable isotope-labeled internal standards strongly suggest its suitability for use in serum, plasma, and tissue analysis. For researchers and scientists in the fields of environmental health, toxicology, and drug development, d10-BDCPP is the recommended internal standard for high-quality bioanalytical data for BDCPP.

References

HILIC vs. C18 Columns for TDCPP Metabolite Separation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of Tris(1,3-dichloro-2-propyl) phosphate (B84403) (TDCPP) metabolites, selecting the appropriate chromatographic column is a critical step that dictates the accuracy and reliability of results. The primary metabolite of TDCPP, bis(1,3-dichloro-2-propyl) phosphate (BDCPP), is a polar anionic compound, which presents a significant challenge for traditional reversed-phase chromatography. This guide provides an objective comparison of Hydrophilic Interaction Liquid Chromatography (HILIC) and C18 reversed-phase columns for the separation of TDCPP metabolites, supported by experimental data from published studies.

Executive Summary

Standard C18 columns are generally unsuitable for the retention of polar TDCPP metabolites like BDCPP, leading to elution near the solvent front and co-elution with matrix interferences.[1][2] HILIC columns, conversely, utilize a polar stationary phase that effectively retains and separates these polar analytes, offering a superior chromatographic solution.[1][2] While reversed-phase liquid chromatography (RPLC) remains a primary technique in metabolomics for its robustness and broad coverage, its effectiveness diminishes for highly polar and ionic species.[3][4] HILIC chromatography serves as a complementary technique, excelling where RPLC falls short, particularly in the retention of polar compounds.[5][6][7]

Performance Comparison: HILIC vs. C18

The fundamental difference in the stationary phases of HILIC (polar) and C18 (non-polar) columns leads to distinct separation mechanisms and performance outcomes for polar analytes like TDCPP metabolites.

ParameterC18 Column PerformanceHILIC Column PerformanceRationale
Retention of BDCPP Poor; Elutes near the injection front (void volume).[1][2]Good; Increased retention of polar anionic phosphate diesters.[1][2]The non-polar C18 stationary phase has a low affinity for highly polar analytes, resulting in minimal retention.[5][7] The polar HILIC stationary phase promotes partitioning of polar analytes, leading to stronger retention.[8][9][10]
Separation from Matrix Interferences Complicated by co-elution of matrix components with the early-eluting analyte.[1][2]Improved; Better separation from early-eluting, less polar matrix components.By retaining the polar BDCPP, HILIC allows less polar interferences to elute first, resulting in a cleaner separation.
Peak Shape Can be poor due to insufficient interaction with the stationary phase.Generally good, with symmetrical peaks when using appropriate mobile phases.[11]Stronger, more specific interactions on the HILIC phase lead to better-defined chromatographic peaks for polar compounds.
Sensitivity Potentially reduced due to ion suppression from co-eluting matrix components.Potentially enhanced due to the higher organic content in the mobile phase which improves ESI-MS ionization efficiency.[6]Moving the analyte away from the "trash peak" at the beginning of the chromatogram reduces matrix effects. The high organic mobile phase in HILIC facilitates more efficient desolvation and ionization in the mass spectrometer source.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for both C18 and HILIC methods as described in the literature for the analysis of TDCPP metabolites.

Sample Preparation (Urine)

A common sample preparation method involves solid-phase extraction (SPE) to concentrate the metabolites and remove interferences.

  • Enzymatic Hydrolysis: To account for conjugated metabolites, urine samples may be treated with β-glucuronidase.

  • Solid-Phase Extraction: A mixed-mode anion exchange SPE cartridge is often used to specifically target the anionic phosphate diester metabolites.[1]

  • Elution and Reconstitution: Analytes are eluted and the solvent is evaporated. The residue is then reconstituted in a solvent compatible with the initial mobile phase of the LC method.

C18 (Reversed-Phase) LC-MS/MS Protocol

This protocol is based on studies that attempted separation using a C18 column. Note that this approach was found to be problematic for BDCPP.[1]

ParameterCondition
Column Thermo Keystone Hypersil BDS C18 (100 mm x 4.6 mm, 5 µm)[1]
Mobile Phase A LC/MS Grade Water
Mobile Phase B Methanol (MeOH)
Flow Rate 0.3 mL/min
Gradient 20% to 100% MeOH from 0-6 min, hold at 100% for 2 min, re-equilibrate at 20% for 10 min.[1]
Injection Volume 5 µL
Column Temperature 45°C
Detection Triple Quadrupole MS with APCI or ESI (Negative Ion Mode)
HILIC LC-MS/MS Protocol

This protocol represents a successful approach for the analysis of BDCPP.[1]

ParameterCondition
Column Waters XBridge Amide (50 mm x 2.1 mm, 3.5 µm) or Phenomenex Kinetex HILIC (100 mm x 2.1 mm, 2.6 µm).[1]
Mobile Phase A Acetonitrile (ACN)
Mobile Phase B Aqueous buffer (e.g., Ammonium acetate (B1210297) or formate)
Flow Rate 0.2 - 0.4 mL/min
Gradient A high percentage of organic solvent (e.g., 95% ACN) is used initially, with a gradient increasing the aqueous component to elute the analytes.
Injection Volume 5-10 µL
Column Temperature 30-45°C
Detection Triple Quadrupole MS with ESI (Negative Ion Mode)

Visualizing the Workflow and Logic

To better illustrate the processes and decisions involved in the analysis of TDCPP metabolites, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing Urine Urine Sample SPE Mixed-Mode Anion Exchange SPE Urine->SPE Elute Elution & Reconstitution SPE->Elute LC LC Separation (HILIC or C18) Elute->LC Inject MS Tandem Mass Spectrometry (MS/MS) LC->MS Data Data Acquisition MS->Data Quant Quantification Data->Quant Report Reporting Quant->Report

Caption: Experimental workflow for TDCPP metabolite analysis.

column_selection Analyte Analyze TDCPP Metabolites (e.g., BDCPP) Polarity Is the analyte polar? Analyte->Polarity C18 C18 (Reversed-Phase) Polarity->C18  No (for non-polar analytes) HILIC HILIC Polarity->HILIC  Yes Result_C18 Result: - Poor Retention - Matrix Interference C18->Result_C18 Result_HILIC Result: - Good Retention - Clean Separation HILIC->Result_HILIC

Caption: Logic for selecting a column based on analyte polarity.

Conclusion

For the separation of polar TDCPP metabolites such as BDCPP, HILIC columns offer a significantly more effective and reliable solution compared to traditional C18 columns. The inherent properties of HILIC stationary phases provide the necessary retention to separate these analytes from the solvent front and complex biological matrix components. While C18 columns are workhorses for non-polar to moderately polar compounds, they are not suited for this specific application. Researchers aiming for sensitive and accurate quantification of TDCPP metabolites should prioritize the development of methods using HILIC chromatography.

References

A Head-to-Head Battle of Internal Standards: Bis(1,3-dichloro-2-propyl) Phosphate-d10 vs. 13C-Labeled Analogs in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative mass spectrometry, the choice of internal standard is a critical decision. This guide provides an objective comparison between the widely used deuterated internal standard, Bis(1,3-dichloro-2-propyl) Phosphate-d10 (BDCPP-d10), and the increasingly preferred 13C-labeled internal standards. This comparison is supported by experimental data to aid in the selection of the most appropriate standard for your analytical needs.

The ideal internal standard (IS) should be chemically and physically identical to the analyte of interest, differing only in mass. This ensures it experiences the same extraction recovery, ionization efficiency, and chromatographic retention, thereby accurately correcting for variations throughout the analytical process.[1] While both deuterated (²H or D) and carbon-13 (¹³C)-labeled standards aim for this ideal, their inherent properties lead to distinct advantages and disadvantages.[1]

Key Performance Parameters: A Comparative Analysis

The choice between a deuterated and a ¹³C-labeled internal standard can significantly impact the performance of an analytical method, particularly in complex matrices where accuracy and precision are paramount.

Chromatographic Co-elution

A critical factor for an internal standard is its ability to co-elute with the analyte to accurately compensate for matrix effects that can vary across a chromatographic peak.[1]

  • BDCPP-d10 (Deuterated): Deuterated standards often exhibit a slight retention time shift, typically eluting earlier than their non-labeled counterparts.[1][2] This phenomenon, known as the "isotope effect," is more pronounced in liquid chromatography (LC) and can lead to differential ion suppression or enhancement between the analyte and the internal standard, compromising accurate quantification.[2][3] In some cases, this can lead to significant quantitative errors, with one study demonstrating a 40% error due to an imperfect retention time match.[1][2]

  • ¹³C-Labeled Internal Standards: ¹³C-labeled standards have physicochemical properties that are virtually identical to the native analyte.[4] This results in near-perfect co-elution under various chromatographic conditions, providing more accurate compensation for matrix effects.[1]

Isotopic Stability

The stability of the isotopic label is crucial to prevent back-exchange with the sample matrix or solvents, which would compromise the integrity of the standard.

  • BDCPP-d10 (Deuterated): While the deuterium (B1214612) atoms in BDCPP-d10 are placed on carbon atoms and are generally stable, deuterated compounds can be prone to back-exchange, especially if the deuterium atoms are located on exchangeable sites like -OH or -NH groups.[2][4]

  • ¹³C-Labeled Internal Standards: ¹³C atoms are integrated into the carbon backbone of the molecule, making them highly stable and not susceptible to exchange.[4] This offers greater assurance of isotopic stability throughout the entire analytical procedure.[4]

Accuracy and Precision

The ultimate measure of an internal standard's performance is its impact on the accuracy and precision of the analytical method.

  • BDCPP-d10 (Deuterated): The potential for chromatographic shifts and differential matrix effects can lead to inaccuracies when using deuterated standards.[1][2][5] However, methods utilizing BDCPP-d10 as an internal standard have demonstrated good analytical performance for the quantification of BDCPP in biological samples like urine, with detection limits as low as 8 pg/mL.[6][7]

  • ¹³C-Labeled Internal Standards: The superior co-elution and isotopic stability of ¹³C-labeled standards generally lead to improved accuracy and precision.[1] Studies have shown that the use of ¹³C-IS can significantly reduce the coefficient of variation (CV%) compared to deuterated standards.[1] In one comparative study, the mean bias was 100.3% with a standard deviation of 7.6% for a ¹³C-labeled standard, compared to a mean bias of 96.8% with a standard deviation of 8.6% for a deuterated standard.[1][8]

Quantitative Data Summary

The following tables summarize the key performance differences between BDCPP-d10 and ¹³C-labeled internal standards based on data from various studies.

Table 1: General Performance Comparison

FeatureThis compound (Deuterated)¹³C-Labeled Internal StandardsRationale & Implications
Chromatographic Co-elution Often exhibits a slight retention time shift, eluting earlier than the non-labeled analyte.[1][2]Typically co-elutes perfectly with the analyte.[1]Superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects.[1]
Isotopic Stability Generally stable, but can be prone to back-exchange in certain molecular positions.[2][4]Highly stable due to the integration of ¹³C into the carbon backbone.[4]¹³C-labeling offers greater assurance of isotopic integrity.
Potential for Isotopic Interference Lower natural abundance of deuterium, but potential for in-source fragmentation and H-D exchange can complicate spectra.[4]The natural abundance of ¹³C is ~1.1%, reducing the likelihood of interference from the unlabeled analyte's isotopic cluster.[4]¹³C labeling generally provides a cleaner analytical signal with less potential for spectral overlap.[4]
Cost Typically less expensive and more widely available.[4]Generally higher due to more complex synthesis.[4]Budgetary constraints may favor deuterated standards, but this must be weighed against potential data quality compromises.[4]

Table 2: Performance in Analytical Applications

ParameterThis compound (Deuterated)¹³C-Labeled Internal Standards
Accuracy (Bias) Can lead to inaccuracies, with one study showing a 40% error in an example due to imperfect retention time match.[1][2] A separate study showed a mean bias of 96.8%.[1][8]Demonstrates improved accuracy, with a comparative study showing a mean bias of 100.3%.[1][8]
Precision (CV%) A study reported a standard deviation of 8.6% for a deuterated standard.[8]Demonstrates improved precision, with a standard deviation of 7.6% in a comparative study.[8] The use of ¹³C-IS in lipidomics significantly reduced the coefficient of variation (CV%) compared to deuterated standards.
Recovery Recoveries of BDCPP from urine spiked with d10-BDCPP ranged from 82 ± 10% to 91 ± 4%.[7][9]Not specifically reported for a ¹³C-labeled BDCPP analog, but generally expected to closely track the analyte's recovery.

Experimental Protocols

The successful implementation of an internal standard requires a well-defined and consistent experimental protocol. Below is a detailed methodology for the use of an internal standard in a typical LC-MS/MS workflow for the quantification of Bis(1,3-dichloro-2-propyl) Phosphate (B84403) (BDCPP) in a biological matrix such as urine.

Preparation of Stock and Working Solutions
  • Analyte and Internal Standard Stock Solutions: Accurately weigh a known amount of the BDCPP and the internal standard (BDCPP-d10 or a ¹³C-labeled analog). Dissolve each in an appropriate solvent (e.g., methanol (B129727), acetonitrile) to create concentrated stock solutions (e.g., 1 mg/mL).[10] Store these solutions at -20°C to ensure stability.[10]

  • Analyte Working Solutions for Calibration Curve: Prepare a series of working solutions by serially diluting the analyte stock solution with an appropriate solvent. These solutions will be used to spike into a blank biological matrix to create the calibration curve standards.

  • Internal Standard Working Solution: Prepare a working solution of the internal standard by diluting the IS stock solution to a fixed concentration. This working solution will be added to all samples, calibrators, and quality controls. The concentration should be chosen to provide a consistent and robust signal.

Sample Preparation (Solid Phase Extraction - SPE)

This protocol is based on methods for extracting BDCPP from urine.[7][11]

  • Aliquoting: Aliquot a precise volume of the urine sample (e.g., 1 mL) into a polypropylene (B1209903) tube.

  • Internal Standard Addition: Add a fixed volume of the internal standard working solution to each sample, calibration standard, and quality control sample.[3][10]

  • Enzymatic Hydrolysis (Optional): To account for conjugated metabolites, an enzymatic treatment (e.g., with β-glucuronidase/sulfatase) can be performed.

  • SPE Column Conditioning: Condition a mixed-mode anion exchange SPE cartridge by washing with methanol followed by water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents to remove interfering matrix components.

  • Elution: Elute the analyte and internal standard from the cartridge using an appropriate elution solvent (e.g., methanol with a small percentage of acid or base).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of a solvent compatible with the LC mobile phase.

LC-MS/MS Analysis
  • Chromatographic Separation: Inject the reconstituted sample onto an appropriate LC column (e.g., a C18 or HILIC column) for separation.[11] Use a gradient elution program with suitable mobile phases (e.g., water and acetonitrile (B52724) with additives like formic acid or ammonium (B1175870) formate) to achieve good separation of the analyte from matrix components.

  • Mass Spectrometric Detection: Analyze the column effluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. For BDCPP-d10, a typical transition is m/z 329 -> m/z 35.1.[6]

Visualizing the Workflow

Diagrams created using Graphviz (DOT language) illustrate the key workflows in the analysis.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (e.g., Urine) add_is Add Internal Standard (BDCPP-d10 or 13C-IS) sample->add_is spe Solid Phase Extraction (SPE) add_is->spe reconstitute Evaporate & Reconstitute spe->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate ratio Calculate Analyte/IS Peak Area Ratio integrate->ratio quantify Quantify using Calibration Curve ratio->quantify

Caption: A typical analytical workflow for the quantification of BDCPP using an internal standard.

decision_logic start Start: Choose Internal Standard high_accuracy Is Highest Accuracy/ Precision Critical? start->high_accuracy complex_matrix Complex Matrix with High Matrix Effects? high_accuracy->complex_matrix Yes budget Budget Constraints? high_accuracy->budget No complex_matrix->budget No use_13C Use 13C-Labeled IS complex_matrix->use_13C Yes budget->use_13C No use_d10 Use BDCPP-d10 budget->use_d10 Yes validate Thorough Method Validation for Co-elution & Matrix Effects use_d10->validate

Caption: Decision logic for selecting an internal standard.

Conclusion

While deuterated internal standards like BDCPP-d10 are cost-effective and can be suitable for many applications, the evidence strongly supports the superiority of ¹³C-labeled internal standards for robust and accurate quantitative bioanalysis.[1] Their identical chromatographic behavior and isotopic stability minimize the risk of analytical errors, particularly in complex matrices where significant matrix effects are expected.[1] For researchers, scientists, and drug development professionals striving for the highest quality data, the investment in ¹³C-labeled internal standards is often justified by the enhanced accuracy, precision, and reliability of the results.

References

Safety Operating Guide

Proper Disposal of Bis(1,3-dichloro-2-propyl) Phosphate-d10: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of Bis(1,3-dichloro-2-propyl) Phosphate-d10, a deuterated analog of a metabolite of the flame retardant Tris(1,3-dichloro-2-propyl) phosphate (B84403) (TDCPP), is critical to ensure laboratory safety and environmental protection. Due to its chemical similarity to TDCPP, which is a suspected carcinogen, this compound should be handled and disposed of as a hazardous chemical waste.[1][2][3] Adherence to all local, state, and federal regulations is mandatory.

Immediate Safety Precautions and Handling

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][4] All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.[1][5]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. The following steps provide a general guideline for its collection and preparation for disposal:

  • Segregation and Collection :

    • Do not mix this compound with other waste streams.

    • Collect the waste in a designated, properly labeled, and sealed container. The container must be made of a material compatible with chlorinated organophosphates.

    • Ensure the container is clearly labeled with the chemical name: "this compound" and the appropriate hazard symbols.

  • Storage :

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

    • The storage area should be secure and accessible only to authorized personnel.

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste disposal company with a complete and accurate description of the waste, including its chemical name and any other relevant safety information.

  • Prohibited Disposal Methods :

    • Do not dispose of this compound by pouring it down the drain.[1] This can contaminate waterways and is a violation of environmental regulations.

    • Do not dispose of this chemical in the regular trash.

    • Do not attempt to evaporate the chemical as a means of disposal.

Quantitative Data for Disposal

ParameterValueSource
Recommended Disposal MethodIncineration by a licensed chemical destruction plant with flue gas scrubbing.[1]
Prohibited Disposal MethodsDischarge to sewer systems, contamination of water or soil.[1]

Experimental Protocols

The procedures outlined above are for the safe disposal of chemical waste and are not experimental protocols. These are established safety and regulatory compliance measures. For any experimental work involving this compound, a thorough risk assessment should be conducted, and all institutional safety protocols must be followed.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: Bis(1,3-dichloro-2-propyl) Phosphate-d10 Waste Generated B Is the waste container properly labeled and sealed? A->B C Label and seal the container with chemical name and hazard symbols. B->C No D Store in a designated, secure, and well-ventilated area. B->D Yes C->D E Contact EHS or a licensed waste disposal contractor. D->E F Arrange for pickup and provide all necessary documentation. E->F G End: Waste properly disposed. F->G

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Bis(1,3-dichloro-2-propyl) Phosphate-d10

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Protocols for Handling Bis(1,3-dichloro-2-propyl) Phosphate-d10

For Immediate Implementation: This document outlines critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is mandatory to ensure personal safety and prevent contamination. The following procedural guidance provides a step-by-step approach to personal protective equipment (PPE) selection, use, and disposal.

Personal Protective Equipment (PPE) Requirements

A comprehensive PPE strategy is essential when handling this compound to minimize exposure through inhalation, skin contact, and eye contact.[2][4] The following table summarizes the required PPE.

Body Part Required PPE Specifications and Rationale
Hands Chemical-resistant glovesImpervious gloves are critical. Nitrile or PVC rubber gloves are generally recommended for handling organophosphates. Always wear unlined gloves and check for any signs of degradation before use.[4] Wearing double gloves can offer additional protection.[5]
Eyes & Face Safety goggles and face shieldChemical splash goggles are mandatory to protect against splashes.[4] A face shield should be worn in conjunction with goggles, especially when there is a higher risk of splashing.
Body Protective clothing/Lab coatA long-sleeved, buttoned lab coat or chemical-resistant coveralls should be worn to protect the skin. For tasks with a higher risk of contamination, waterproof aprons over coveralls are recommended.
Respiratory RespiratorA half or full-facepiece respirator with appropriate cartridges for organic vapors and particulates should be used, especially when handling the compound outside of a certified chemical fume hood. The use of a P2 (N95) mask or its equivalent can provide adequate protection against inhalational threats.
Feet Closed-toe shoesProtective boots may be required in situations with a high risk of spills.

Experimental Protocols: Donning and Doffing PPE

Properly putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Hand Hygiene: Start with clean hands.

  • Gown/Coveralls: Put on the lab coat or coveralls, ensuring it is fully fastened.

  • Respirator: If required, perform a seal check to ensure the respirator is fitted correctly.

  • Goggles/Face Shield: Put on eye and face protection.

  • Gloves: Don gloves last, pulling the cuffs over the sleeves of the lab coat.

Doffing Sequence:

  • Gloves: Remove gloves first, peeling them off away from your body without touching the outside with your bare hands.

  • Gown/Coveralls: Remove the lab coat or coveralls by rolling it down and away from your body.

  • Hand Hygiene: Perform hand hygiene.

  • Goggles/Face Shield: Remove eye and face protection from the back.

  • Respirator: Remove the respirator from the back.

  • Hand Hygiene: Perform final hand hygiene.

Handling and Storage of Deuterated Compounds

In addition to the hazards associated with the organophosphate structure, the deuterated nature of this compound requires specific handling to maintain its isotopic purity.

  • Inert Atmosphere: To prevent isotopic contamination, handle the compound under an inert atmosphere, such as dry nitrogen or argon.[6][7][8]

  • Moisture Control: Deuterated compounds can readily absorb moisture. Use dry glassware and handle in a dry environment to minimize water contamination.[6][7]

  • Storage: Store the compound at -20°C in a sealed container, away from moisture.[9][10]

Disposal Plan for Contaminated PPE

All disposable PPE used when handling this compound should be considered hazardous waste.

  • Collection: Place all used disposable PPE (gloves, aprons, etc.) in a designated, labeled hazardous waste container immediately after removal.

  • Disposal: Follow your institution's and local regulations for the disposal of chemical-contaminated waste. Do not discard with regular trash.

  • Reusable PPE: If using reusable PPE, follow established decontamination procedures before reuse.

Logical Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process for the safe handling of this compound.

PPE_Workflow cluster_prep Preparation cluster_ppe PPE Selection cluster_procedure Procedure cluster_disposal Disposal start Start: Handling this compound sds Consult SDS of Parent Compound (Tris(1,3-dichloro-2-propyl) Phosphate) start->sds assess_risk Assess Risk of Exposure (Splash, Aerosolization) eye_face Eye/Face Protection: Safety Goggles + Face Shield assess_risk->eye_face hand Hand Protection: Chemical-Resistant Gloves (Nitrile/PVC) assess_risk->hand body Body Protection: Lab Coat or Coveralls assess_risk->body respiratory Respiratory Protection: Respirator (if not in fume hood) assess_risk->respiratory sds->assess_risk don Don PPE Correctly eye_face->don hand->don body->don respiratory->don handle Handle Chemical in Controlled Environment (e.g., Fume Hood) don->handle doff Doff PPE Correctly handle->doff dispose Dispose of Contaminated PPE as Hazardous Waste doff->dispose end End dispose->end

Caption: PPE selection and use workflow for handling this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。